molecular formula C7H6N4O2 B1466182 9-Methyl-9H-purine-6-carboxylic acid CAS No. 1095822-37-9

9-Methyl-9H-purine-6-carboxylic acid

Cat. No.: B1466182
CAS No.: 1095822-37-9
M. Wt: 178.15 g/mol
InChI Key: GRRAXXUDPBJLJM-UHFFFAOYSA-N
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Description

9-Methyl-9H-purine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-methylpurine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRAXXUDPBJLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 9-Methyl-9H-purine-6-carboxylic acid, a key heterocyclic building block for pharmaceutical and biochemical research. Moving beyond a simple recitation of steps, this document elucidates the strategic decisions behind the selected pathway, offering insights into reaction mechanisms, regioselectivity, and process optimization. The guide details a robust and reproducible three-step synthetic route commencing from commercially available 6-chloropurine. Each step is presented with a detailed, self-validating experimental protocol, supported by data tables and process flow diagrams to ensure successful execution and validation in a laboratory setting.

Introduction and Strategic Overview

This compound is a purine derivative of significant interest in medicinal chemistry. The purine scaffold is a cornerstone of life, forming the basis of nucleobases in DNA and RNA, and its derivatives are prevalent in clinically used therapeutics, from antiviral to anticancer agents. The targeted synthesis of molecules like this compound provides researchers with a versatile intermediate for library development and the creation of novel bioactive compounds.

1.1. Retrosynthetic Analysis and Pathway Selection

Two primary synthetic strategies present themselves for the construction of the target molecule.

  • Pathway A (From Adenine): This route would involve the N9-methylation of adenine, followed by the conversion of the 6-amino group into a carboxylic acid. While the initial methylation is straightforward, the subsequent transformation of the amino group via diazotization and cyanation (a Sandmeyer-type reaction) is fraught with potential complications on a purine ring system, including unstable diazonium intermediates and potential for ring-opening side reactions.[1][2][3][4] Sourcing a reliable, high-yield protocol for this specific transformation is challenging.

  • Pathway B (From 6-Chloropurine): This more robust pathway begins with 6-chloropurine and proceeds through three distinct, high-yielding steps: (1) N9-methylation, (2) nucleophilic aromatic substitution of the 6-chloro group with a cyanide nucleophile, and (3) hydrolysis of the resulting nitrile to the final carboxylic acid. Each of these transformations is a cornerstone of heterocyclic chemistry, offering predictability, scalability, and high yields.

For its reliability and grounding in established, high-fidelity reactions, this guide will exclusively detail Pathway B. This approach minimizes synthetic risk and provides a clear, reproducible route for obtaining the target compound with high purity.

1.2. Overview of the Selected Synthetic Pathway

The selected three-step synthesis for this compound is illustrated below.

Synthesis_Pathway Start 6-Chloropurine Inter1 9-Methyl-6-chloropurine Start->Inter1 Step 1 N9-Methylation Inter2 9-Methyl-9H-purine-6-carbonitrile Inter1->Inter2 Step 2 Cyanation (SNAr) End This compound Inter2->End Step 3 Hydrolysis

Caption: Overall synthetic scheme from 6-Chloropurine.

Step 1: Synthesis of 9-Methyl-6-chloropurine
2.1. Principle and Rationale

The initial step involves the alkylation of the purine ring. Purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). The site of alkylation is influenced by factors such as the substrate, solvent, base, and counterion. For 6-substituted purines like 6-chloropurine, alkylation typically yields a mixture of N7 and N9 isomers, with the N9-alkylated product being the thermodynamically more stable and often predominant isomer.[5][6]

Experimental Choice Causality:

  • Methylating Agent: Methyl iodide is chosen for its high reactivity.

  • Base: Potassium carbonate (K₂CO₃) is an effective and economical base. It is strong enough to deprotonate the purine ring, creating the purine anion required for nucleophilic attack on the methyl iodide, but mild enough to prevent significant side reactions.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the purine substrate and the base, facilitating a homogenous reaction environment and promoting the Sₙ2 reaction.

2.2. Detailed Experimental Protocol

Workflow_1 Setup 1. Reagent Setup (Flask, Stir Bar, N₂ atm) Reagents 2. Add Reagents (6-Chloropurine, K₂CO₃, DMF) Setup->Reagents Reaction 3. Add CH₃I & Heat (Stir at 60°C) Reagents->Reaction Workup 4. Quench & Extract (H₂O, EtOAc) Reaction->Workup Purify 5. Purify (Column Chromatography) Workup->Purify

Caption: Experimental workflow for N9-methylation.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of 6-chloropurine).

  • Reagent Addition: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into ice water (approx. 5 times the volume of DMF used). A precipitate may form.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N9 and N7 isomers and afford pure 9-methyl-6-chloropurine.

2.3. Data Summary
ParameterValue/Condition
Key Reagents 6-Chloropurine, Methyl Iodide, K₂CO₃
Solvent Anhydrous DMF
Temperature 60°C
Reaction Time 4-6 hours
Work-up Aqueous Quench, Ethyl Acetate Extraction
Purification Silica Gel Chromatography
Expected Yield 60-75% (for N9 isomer)
Step 2: Synthesis of 9-Methyl-9H-purine-6-carbonitrile
3.1. Principle and Rationale

This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the purine ring system activates the C6 position (attached to the chlorine) towards attack by nucleophiles. Cyanide (CN⁻) is an excellent nucleophile for displacing the chloride leaving group.

Experimental Choice Causality:

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are effective and common sources of the cyanide nucleophile. Extreme caution must be exercised when handling cyanide salts as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Solvent: A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and facilitate the substitution reaction.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, driving it to completion in a reasonable timeframe.

3.2. Detailed Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, add 9-methyl-6-chloropurine (1.0 eq) and sodium cyanide (1.5 eq) to a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMSO (approx. 10 mL per gram of starting material).

  • Reaction: Heat the mixture to 100-120°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly pour the mixture into a beaker of ice water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: The precipitated product is often of high purity. If necessary, it can be recrystallized from an appropriate solvent (e.g., ethanol/water) or purified by silica gel chromatography.

3.3. Data Summary
ParameterValue/Condition
Key Reagents 9-Methyl-6-chloropurine, Sodium Cyanide (NaCN)
Solvent Anhydrous DMSO
Temperature 100-120°C
Reaction Time 8-12 hours
Work-up Aqueous Precipitation
Purification Filtration, Recrystallization (if needed)
Expected Yield >85%
Step 3: Hydrolysis to this compound
4.1. Principle and Rationale

The final step is the complete hydrolysis of the nitrile (cyano) group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[7] Basic hydrolysis is often preferred for purine systems to avoid potential degradation or side reactions that can occur in strong, hot acid. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.

Experimental Choice Causality:

  • Reagent: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to effect the hydrolysis.

  • Solvent: Water is the solvent and also a reactant. An organic co-solvent like ethanol may be used to improve the solubility of the starting nitrile.

  • Temperature: Refluxing temperature is necessary to drive the hydrolysis of both the nitrile and the intermediate amide to completion.

4.2. Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add 9-Methyl-9H-purine-6-carbonitrile (1.0 eq) and a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) with stirring. The reaction can take 4-24 hours. Monitor by TLC or HPLC until the starting material and amide intermediate are no longer observed.

  • Work-up: Cool the reaction mixture in an ice bath.

  • Acidification: Carefully and slowly acidify the basic solution with concentrated hydrochloric acid (HCl) or another strong acid until the pH is approximately 2-3. The target carboxylic acid, being less soluble in acidic water, will precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold ethanol. Dry the product under vacuum to yield the final this compound.

4.3. Data Summary
ParameterValue/Condition
Key Reagents 9-Methyl-9H-purine-6-carbonitrile, aq. NaOH
Temperature Reflux (~100-110°C)
Reaction Time 4-24 hours
Work-up Acidification to pH 2-3
Isolation Precipitation and Filtration
Expected Yield >90%
Characterization of Final Product

To ensure the identity and purity of the synthesized this compound, a full analytical characterization is required.

  • ¹H NMR: To confirm the presence of the methyl group, the purine ring protons, and the absence of the nitrile group.

  • ¹³C NMR: To identify all unique carbons, including the carboxylic acid carbon (~165-185 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₇H₆N₄O₂, MW: 178.15 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This guide outlines a robust, logical, and reproducible three-step synthesis of this compound from 6-chloropurine. By leveraging a sequence of fundamental and high-yielding reactions—N-alkylation, nucleophilic aromatic substitution, and nitrile hydrolysis—this pathway provides a reliable method for researchers to access this valuable chemical intermediate. The detailed protocols and mechanistic rationale provided herein are designed to empower scientists to confidently execute this synthesis and utilize the product in their drug discovery and development endeavors.

References
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Li, W., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 798. Available at: [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. Available at: [Link]

  • ResearchGate. (1995). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Gallardo-Donaire, J., & Martin, R. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(42), 25062-25082. Available at: [Link]

  • Česnek, M., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 27(19), 6667. Available at: [Link]

  • ResearchGate. (2018). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Available at: [Link]

  • Talian, I., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3168. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • Anufrieva, E. V., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 27(11), 3508. Available at: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

Sources

physicochemical properties of 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 9-Methyl-9H-purine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Purine Scaffold in Modern Chemistry

Purines, heterocyclic aromatic compounds consisting of a fused pyrimidine and imidazole ring, are fundamental to life, forming the backbone of nucleic acids and participating in cellular metabolism.[1][2] Their structural motif is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents.[1][2] this compound is a member of this vital chemical class. A thorough understanding of its physicochemical properties is paramount for any researcher aiming to utilize it, whether as a building block in organic synthesis, a fragment in drug design, or a standalone candidate for biological screening.

This guide provides a comprehensive overview of the core , moving beyond a simple data sheet to offer detailed, field-proven experimental protocols for their determination. As a self-validating framework, this document is designed to empower researchers to generate reliable data, understand the causality behind experimental choices, and confidently apply this compound in their work.

Molecular Identity and Computed Properties

The first step in characterizing any compound is to establish its unambiguous identity. This compound is defined by its unique structure and associated identifiers.

Chemical Structure:

Caption: Chemical structure of this compound.

While experimental data for many properties are not widely published, computational models provide valuable initial estimates. These predictions, summarized below, are essential for guiding experimental design.

Identifier / Property Value Source
IUPAC Name 9-methylpurine-6-carboxylic acidPubChem[3]
CAS Number 1095822-37-9PubChem[3][4]
Molecular Formula C₇H₆N₄O₂PubChem[3][4]
Molecular Weight 178.15 g/mol PubChem[3][4]
Canonical SMILES CN1C=NC2=C(N=CN=C21)C(=O)OPubChem[3]
InChIKey GRRAXXUDPBJLJM-UHFFFAOYSA-NPubChem[3]
XLogP3 (Computed) 0.2PubChem[3]
Topological Polar Surface Area 80.9 ŲPubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]

Acidity and Ionization State (pKa)

Scientific Rationale: The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters in drug discovery. It dictates the ionization state of a molecule at a given pH, which directly influences its solubility, membrane permeability, and interaction with biological targets. For an acidic compound like this compound, the pKa of the carboxylic acid group will determine the ratio of the neutral (protonated) form to the anionic (deprotonated) form under physiological conditions (pH ~7.4). The purine ring itself also has basic nitrogens that can be protonated at lower pH values.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for pKa determination.[5] It relies on monitoring pH changes upon the incremental addition of a titrant (acid or base). The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[5] This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a solvent system where it is fully soluble in both its neutral and ionized forms. A co-solvent system (e.g., water with a small percentage of DMSO or methanol) may be necessary. Aim for a concentration of approximately 1-10 mM.

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[5] This minimizes variations in activity coefficients.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[5]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin titration by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).[5]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region (the flattest part of the curve). More accurately, it is the pH at the half-equivalence point.

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half this volume.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Sample (1-10 mM in co-solvent + 0.15 M KCl) Calibrate->Prepare Purge Purge with N₂ Prepare->Purge Titrate Add Aliquots of Standardized NaOH Purge->Titrate Record Record Stabilized pH Titrate->Record Repeat Record->Titrate Plot Plot pH vs. Volume Record->Plot Determine Determine Midpoint or Use Derivative Method Plot->Determine pKa pKa Value Determine->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Scientific Rationale: Solubility is a critical determinant of a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development. Assessing solubility early and under various conditions (e.g., different pH, presence of co-solvents) is essential. For this compound, solubility is expected to be highly pH-dependent due to the ionizable carboxylic acid group.[6] Above its pKa, the compound will exist as the more soluble carboxylate anion.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[7]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract and physiological conditions (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Incubation:

    • Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure saturation.

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.

  • Phase Separation:

    • After incubation, allow the vials to stand so that the undissolved solid can settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) is highly recommended.

  • Quantification:

    • Dilute the supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

G Start Start Add Add Excess Solid to pH Buffers Start->Add Incubate Incubate with Agitation (24-48h @ 25°C) Add->Incubate Separate Separate Phases (Centrifuge/Filter) Incubate->Separate Quantify Quantify Supernatant (HPLC or LC-MS) Separate->Quantify Result Thermodynamic Solubility (mg/mL) Quantify->Result

Caption: Workflow for determining thermodynamic solubility via shake-flask.

Thermal Properties: Melting Point and Stability

Scientific Rationale: Thermal analysis provides crucial information about a compound's melting point, purity, polymorphism, and thermal stability.[8] The melting point is a key physical constant used for identification and as an indicator of purity. Thermogravimetric Analysis (TGA) reveals the temperature at which the compound begins to decompose, defining its thermal stability and informing handling and storage conditions.

Experimental Protocols: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that should be performed to obtain a complete thermal profile.[9][10]

A. Differential Scanning Calorimetry (DSC) for Melting Point and Purity

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

  • Methodology:

    • Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan is used as the reference.

    • Place both pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow versus temperature. The melting point is typically taken as the onset temperature or the peak maximum of the endothermic melting event. A sharp peak indicates high purity.

B. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time.[9] It is used to determine decomposition temperatures and analyze sample composition.

  • Methodology:

    • Place 5-10 mg of the sample onto the TGA balance pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

    • Record the mass of the sample as a function of temperature.

    • The temperature at which significant mass loss begins indicates the onset of decomposition.

G cluster_DSC DSC Analysis cluster_TGA TGA Analysis Load_DSC Load 1-5 mg Sample into Al Pan Heat_DSC Heat at 10°C/min under N₂ Load_DSC->Heat_DSC Analyze_DSC Record Heat Flow vs. Temperature Heat_DSC->Analyze_DSC Result_DSC Melting Point Purity Assessment Analyze_DSC->Result_DSC Load_TGA Load 5-10 mg Sample onto TGA Pan Heat_TGA Heat at 10°C/min under N₂ Load_TGA->Heat_TGA Analyze_TGA Record Mass Loss vs. Temperature Heat_TGA->Analyze_TGA Result_TGA Decomposition Temp. Thermal Stability Analyze_TGA->Result_TGA Sample Solid Sample Sample->Load_DSC Sample->Load_TGA

Caption: Combined workflow for thermal analysis using DSC and TGA.

Spectroscopic Characterization

Scientific Rationale: Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Expected Spectral Features and Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Expected signals for this compound include:

    • A sharp singlet around 3.8-4.0 ppm for the N9-methyl (CH₃) group.

    • Two singlets in the aromatic region (downfield, ~8-9 ppm) for the C2-H and C8-H protons on the purine ring.

    • A very broad singlet, highly deshielded (>10 ppm), for the carboxylic acid OH proton. This signal will disappear upon shaking the sample with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals.

    • The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing around 160-180 ppm.

    • Carbons of the purine ring will appear in the aromatic region (~120-160 ppm).

    • The N-methyl carbon will be the most upfield signal (~30-40 ppm).

B. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies functional groups by their characteristic vibrational frequencies.

  • Expected Absorptions:

    • A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • A sharp, strong C=O (carbonyl) stretch from the carboxylic acid, appearing around 1700-1725 cm⁻¹.

    • C=N and C=C stretching vibrations from the purine ring in the 1450-1650 cm⁻¹ region.

    • C-H stretching from the methyl and aromatic groups just above 3000 cm⁻¹.

C. Mass Spectrometry (MS)

  • Principle: MS provides the exact molecular weight and fragmentation pattern of a molecule.

  • Expected Results: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₇H₆N₄O₂) by providing a mass that matches the calculated exact mass (178.0491). The fragmentation pattern would likely show losses of key groups, such as the loss of COOH (M-45) or H₂O (M-18).

Conclusion

This compound, while a structurally simple molecule, possesses a suite of physicochemical properties that are critical to its potential application in research and development. This guide provides not only the foundational identity of the compound but also the detailed, practical workflows necessary to determine its key characteristics: acidity, solubility, thermal behavior, and spectroscopic signature. By following these self-validating protocols, researchers can generate the high-quality, reliable data needed to advance their scientific objectives, whether in synthesizing novel compounds, developing new medicines, or exploring fundamental biological pathways.

References

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives. (n.d.). Science.gov. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 9-Methyl-9H-purine-8-carboxylic acid. (n.d.). PubChem. [Link]

  • Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. [Link]

  • Test for Carboxyl Group. (2020). BYJU'S. [Link]

  • Thermal Analysis Techniques. (n.d.). EAG Laboratories. [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds. (n.d.). CORE Scholar. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. [Link]

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  • Principles of thermal analysis. (n.d.). Fiveable. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Center for Biotechnology Information. [Link]

  • 9H-PURINE-6-CARBOXYLIC ACID. (n.d.). Gsrs. [Link]

  • Thermal Methods of Analysis. (2017). Crimson Publishers. [Link]

  • Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2006). ResearchGate. [Link]

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9-Methyl-9H-purine-6-carboxylic acid CAS number 1095822-37-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Methyl-9H-purine-6-carboxylic acid (CAS: 1095822-37-9)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this particular molecule is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of purine chemistry, offering expert insights into its physicochemical properties, potential synthetic routes, and prospective biological applications. By examining structurally related compounds, we extrapolate a scientifically grounded perspective on its potential as a scaffold in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the core attributes and research potential of this purine derivative.

Introduction: The Significance of the Purine Scaffold

Purines are fundamental nitrogenous heterocyclic compounds, forming the backbone of essential biomolecules such as nucleic acids (adenine and guanine), energy carriers (ATP), and signaling molecules (cAMP).[1] Their ubiquitous role in cellular metabolism and signaling has made the purine scaffold a privileged structure in medicinal chemistry.[2] Synthetic purine analogs have led to the development of numerous clinically approved drugs, including antiviral and anticancer agents like mercaptopurine, cladribine, and fludarabine.[2][3]

The biological activity of purine derivatives can be finely tuned by substitutions at various positions of the bicyclic ring system. Modification at the C6 and N9 positions, as seen in this compound, is a common strategy to modulate receptor binding, metabolic stability, and cell permeability. The introduction of a carboxylic acid group at the C6 position is particularly noteworthy, as this functional group can act as a bioisostere for other functionalities or serve as a key interaction point with biological targets.[4] The methyl group at the N9 position can influence the compound's solubility and prevent the formation of a riboside, potentially altering its metabolic fate and mechanism of action compared to naturally occurring purines.[5]

This guide will delve into the known characteristics of this compound and provide a prospective analysis of its synthetic accessibility and potential biological relevance.

Physicochemical and Structural Properties

Based on available data, the fundamental properties of this compound are summarized below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 1095822-37-9[6]
Molecular Formula C₇H₆N₄O₂[6]
Molecular Weight 178.15 g/mol [6]
IUPAC Name 9-methylpurine-6-carboxylic acid[6]
SMILES CN1C=NC2=C(N=CN=C21)C(=O)O[6]
Appearance White crystalline powder (estimated)[7][8]
Solubility Expected to be soluble in aqueous basic solutions and polar organic solvents like DMSO and DMF.[4]

Proposed Synthetic Pathways

While a specific, published synthesis for this compound has not been identified in the current literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of purine-6-carboxylic acids and N9-alkylation of purines. The proposed pathway leverages commercially available starting materials and well-understood reaction mechanisms.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the carboxylic acid functionality or the N9-methyl group. A common strategy for the synthesis of 6-substituted purines is through the modification of a 6-chloropurine derivative.

G This compound This compound 9-Methyl-6-cyanopurine 9-Methyl-6-cyanopurine This compound->9-Methyl-6-cyanopurine Hydrolysis 6-Chloro-9-methylpurine 6-Chloro-9-methylpurine 9-Methyl-6-cyanopurine->6-Chloro-9-methylpurine Cyanation 6-Chloropurine 6-Chloropurine 6-Chloro-9-methylpurine->6-Chloropurine Methylation Methylating Agent Methylating Agent caption Retrosynthetic analysis of this compound. G cluster_0 Step 1: N9-Methylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis 6-Chloropurine 6-Chloropurine 6-Chloro-9-methylpurine 6-Chloro-9-methylpurine 6-Chloropurine->6-Chloro-9-methylpurine CH3I, K2CO3, DMF 6-Chloro-9-methylpurine_2 6-Chloro-9-methylpurine 9-Methyl-6-cyanopurine 9-Methyl-6-cyanopurine 6-Chloro-9-methylpurine_2->9-Methyl-6-cyanopurine KCN, Pd(PPh3)4, DMF 9-Methyl-6-cyanopurine_2 9-Methyl-6-cyanopurine Target_Molecule This compound 9-Methyl-6-cyanopurine_2->Target_Molecule H3O+, Heat caption Proposed synthetic workflow for this compound. G cluster_0 Potential Biological Targets cluster_1 Potential Therapeutic Applications Target_Molecule This compound Kinases Kinases Target_Molecule->Kinases Purinergic_Receptors Purinergic_Receptors Target_Molecule->Purinergic_Receptors DNA_Biosynthesis_Enzymes DNA Biosynthesis Enzymes Target_Molecule->DNA_Biosynthesis_Enzymes Oncology Oncology Kinases->Oncology Inflammation Inflammation Purinergic_Receptors->Inflammation DNA_Biosynthesis_Enzymes->Oncology Virology Virology DNA_Biosynthesis_Enzymes->Virology caption Potential biological targets and therapeutic applications.

Sources

The Synthetic Heart of Novel Therapeutics: An In-Depth Technical Guide to 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 9-Methyl-9H-purine-6-carboxylic acid, a pivotal synthetic intermediate in the development of novel, biologically active purine derivatives. While direct biological data on this specific molecule is limited, its significance lies in its role as a versatile scaffold for medicinal chemistry. We will delve into its chemical properties, its utility as a precursor, and the biological activities of the compounds it helps create. This document is intended for researchers, scientists, and professionals in drug development who are exploring the vast chemical space of purine analogs for therapeutic applications.

Introduction: The Unseen Potential of a Purine Scaffold

Purine analogs are a cornerstone of modern pharmacology, with numerous approved drugs targeting a wide array of diseases, including cancer and viral infections.[1][2] this compound (C₇H₆N₄O₂) is a heterocyclic compound featuring a purine core N9-methylated and a carboxylic acid substituent at the C6 position.[3] While not a therapeutic agent in itself, its true value is realized as a key building block for the synthesis of more complex and potent molecules.[4] The strategic placement of the methyl group and the reactive carboxylic acid handle allows for diverse chemical modifications, leading to the generation of libraries of compounds for biological screening.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆N₄O₂[3]
Molecular Weight 178.15 g/mol [3]
CAS Number 1095822-37-9[3]
IUPAC Name 9-methylpurine-6-carboxylic acid[3]
Physical State Solid (predicted)
Solubility Expected to be soluble in organic solvents and aqueous bases.

The Synthetic Utility: A Gateway to Bioactive Purine Derivatives

The primary application of this compound in a research context is as a starting material for the synthesis of a variety of purine derivatives with potential therapeutic applications.[4] The carboxylic acid group at the C6 position is particularly amenable to a range of chemical transformations, including amidation, esterification, and reduction, allowing for the introduction of diverse functional groups and pharmacophores.

Synthesis of Novel Anticancer Agents

The purine scaffold is a well-established pharmacophore in oncology.[2] this compound can be utilized to generate novel compounds with cytotoxic activity against various cancer cell lines. The general strategy involves coupling the carboxylic acid with different amines or alcohols to create a library of amides and esters. These modifications can significantly impact the compound's ability to interact with biological targets and its overall pharmacological profile.

For instance, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have demonstrated significant cytotoxic activity against a panel of tumor cell lines.[1][5] The underlying mechanism for some of these conjugates is the inhibition of DNA biosynthesis.[2][5]

Hypothetical Synthetic Workflow for Anticancer Derivatives

Caption: General synthetic workflow for producing bioactive derivatives.

Development of Antiviral Compounds

Purine nucleoside analogs are a critical class of antiviral drugs. While this compound is not a nucleoside itself, it can serve as a precursor for non-nucleoside purine derivatives with antiviral potential. For example, a series of 9-(2'-β-C-methyl-β-d-ribofuranosyl)-6-substituted purine derivatives have been synthesized and shown to be potential inhibitors of HCV RNA replication.[6][7] The modification at the C6 position, which can be derived from a carboxylic acid intermediate, is crucial for their biological activity.

Inferred Biological Activity and Structure-Activity Relationships (SAR)

Although direct experimental data on the biological activity of this compound is scarce, we can infer potential activities based on the well-established structure-activity relationships of purine derivatives.

  • Enzyme Inhibition: The purine ring is a common motif in the active sites of many enzymes. It is plausible that this compound could exhibit weak inhibitory activity against enzymes involved in purine metabolism, such as xanthine oxidase.[8] However, without the specific substitutions found in potent inhibitors, this activity is likely to be modest.

  • Receptor Binding: Certain purine derivatives are known to interact with purinergic receptors. The N9-methylation and C6-carboxylic acid would significantly alter the electronic and steric properties compared to endogenous purines like adenine and guanine, making significant receptor agonism or antagonism unlikely without further modification.

  • Cytotoxicity: The PubChem entry for this compound lists several hazard statements, including "Harmful if swallowed" and "Causes skin irritation," which suggests some level of biological activity, though this is not indicative of specific therapeutic potential.[3]

The key to unlocking the biological potential of this scaffold lies in the derivatization of the carboxylic acid group. SAR studies on related 2,6,9-trisubstituted purines have shown that the nature of the substituent at the C6 position is a critical determinant of cytotoxic activity.[9] For example, the introduction of an arylpiperazinyl system at this position has been shown to be beneficial for cytotoxicity.[9]

Hypothesized Interaction with a Kinase Active Site

Caption: Hypothetical binding mode of a derivative in a kinase active site.

Experimental Protocols

To facilitate research utilizing this compound, we provide the following representative experimental protocols.

General Protocol for Amide Synthesis

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for MTT Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized purine derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a valuable, yet under-explored, starting material for the synthesis of novel purine derivatives with therapeutic potential. While its intrinsic biological activity appears limited, its true strength lies in its synthetic versatility. The ability to easily modify the C6 position allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. For medicinal chemists and drug discovery scientists, this molecule is not just a chemical reagent but a key that can unlock the door to new and effective treatments for a range of human diseases. Further investigation into the derivatives of this scaffold is highly warranted and promises to yield exciting new discoveries in the field of purine chemistry and pharmacology.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). Semantic Scholar. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). National Institutes of Health. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). MDPI. [Link]

  • Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication. (2005). PubMed. [Link]

  • This compound. PubChem. [Link]

  • Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. (2018). PubMed Central. [Link]

  • Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. (2022). National Institutes of Health. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). PubMed. [Link]

  • Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. (2009). PubMed. [Link]

  • Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. ResearchGate. [Link]

  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (2004). PubMed. [Link]

  • 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. (2020). ResearchGate. [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023). PubMed Central. [Link]

  • Structure-activity relationships for the antileishmanial and antitrypanosomal activities of 1'-substituted 9-anilinoacridines. (1997). PubMed. [Link]

  • Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. (2015). National Institutes of Health. [Link]

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  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. (2019). PubMed. [Link]

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9-Methyl-9H-purine-6-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 9-Methyl-9H-purine-6-carboxylic acid

Disclaimer: The following guide is a theoretical exploration of the potential mechanism of action of this compound, based on its structural similarity to other purine analogs. As of the latest literature review, this specific compound is not extensively studied, and definitive experimental data on its biological activity is limited. This document is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.

Introduction

This compound is a synthetic purine derivative characterized by a methyl group at the N9 position and a carboxylic acid group at the C6 position of the purine ring. Purine analogs are a cornerstone of chemotherapy and antiviral therapy, primarily due to their ability to interfere with nucleic acid synthesis and other critical cellular processes. The unique structural modifications of this compound suggest several potential mechanisms of action that warrant investigation. This guide will explore these putative mechanisms, drawing parallels with well-characterized purine analogs and proposing experimental workflows to elucidate its biological function.

Part 1: Theoretical Mechanistic Pathways

Based on its chemical structure, this compound could potentially exert its biological effects through one or more of the following mechanisms:

Inhibition of Purine Metabolism and Nucleic Acid Synthesis

The primary and most direct hypothesis for a purine analog is its interference with the de novo and salvage pathways of purine biosynthesis. These pathways are critical for the production of adenosine and guanosine triphosphates, the building blocks of DNA and RNA.

  • De Novo Purine Synthesis: This pathway synthesizes purines from simpler precursors. Key enzymes in this pathway, such as adenylosuccinate synthetase and IMP dehydrogenase, are potential targets for inhibition. By mimicking the natural purine intermediates, this compound could act as a competitive or allosteric inhibitor of these enzymes.

  • Purine Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids. Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) are central to this process. Inhibition of the salvage pathway can lead to a depletion of the nucleotide pool, particularly in rapidly proliferating cells that rely heavily on this pathway.

Proposed Experimental Workflow: Enzyme Inhibition Assays

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Incubation Incubate Compound with Enzyme and Substrate Compound->Incubation Enzymes Recombinant Human Enzymes (e.g., HGPRT, IMPDH) Enzymes->Incubation Detection Measure Product Formation (e.g., Spectrophotometry, HPLC) Incubation->Detection IC50 Determine IC50 Value Detection->IC50 Kinetics Kinetic Analysis (e.g., Lineweaver-Burk Plot) Detection->Kinetics

Caption: Workflow for determining enzyme inhibition by this compound.

Incorporation into DNA and RNA

If this compound or its intracellular metabolites can be processed by cellular machinery, it might be incorporated into growing DNA or RNA chains. The presence of the carboxylic acid group at the C6 position would likely disrupt the hydrogen bonding necessary for proper base pairing, leading to chain termination or the creation of dysfunctional nucleic acids. This is a well-established mechanism for many antiviral and anticancer drugs, such as gemcitabine.

Signaling Pathway: DNA and RNA Incorporation

Compound This compound Metabolite Intracellular Metabolites Compound->Metabolite DNA_Polymerase DNA Polymerase Metabolite->DNA_Polymerase RNA_Polymerase RNA Polymerase Metabolite->RNA_Polymerase DNA Growing DNA Chain DNA_Polymerase->DNA RNA Growing RNA Chain RNA_Polymerase->RNA Termination Chain Termination / Dysfunctional Nucleic Acid DNA->Termination RNA->Termination

Caption: Putative pathway of nucleic acid incorporation and chain termination.

Modulation of Purinergic Signaling

Purines and their derivatives are also important extracellular signaling molecules that act through purinergic receptors (P1 and P2). It is conceivable that this compound could act as an agonist or antagonist at these receptors, thereby modulating a wide range of physiological processes, including inflammation, neurotransmission, and cell proliferation. The presence of the N9-methyl group might influence its binding affinity and selectivity for different receptor subtypes.

Part 2: Experimental Validation Protocols

To validate the proposed mechanisms of action, a series of well-defined experiments are required.

Cell-Based Assays

2.1.1 Cytotoxicity and Proliferation Assays

  • Objective: To determine the effect of this compound on cell viability and proliferation.

  • Methodology:

    • Seed various cancer and non-cancerous cell lines in 96-well plates.

    • Treat cells with a range of concentrations of the compound.

    • After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as MTT, MTS, or a live/dead cell staining kit.

    • Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Table 1: Hypothetical Cytotoxicity Data

Cell LineTypeIC50 (µM) after 48h
HeLaCervical Cancer15.2
A549Lung Cancer22.8
MCF-7Breast Cancer35.1
HEK293Normal Kidney> 100
Mechanistic Assays

2.2.1 Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration.

    • After treatment, harvest and fix the cells.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

2.2.2 Apoptosis Assays

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology:

    • Treat cells with the compound.

    • Stain cells with Annexin V and propidium iodide.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 3: Concluding Remarks and Future Directions

The structural features of this compound present a compelling case for its potential as a modulator of fundamental cellular processes. The proposed mechanisms—inhibition of purine metabolism, incorporation into nucleic acids, and modulation of purinergic signaling—are not mutually exclusive and may act in concert to produce a biological effect.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify the direct binding partners of the compound.

  • In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models of cancer or viral infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

By systematically pursuing these lines of investigation, the scientific community can fully elucidate the mechanism of action of this compound and unlock its potential therapeutic applications.

References

As this is a theoretical guide on a sparsely researched compound, direct references for its mechanism of action are not available. The principles and methodologies described are based on established knowledge in the fields of purine metabolism and cancer biology. For further reading on these topics, the following resources are recommended:

  • Title: Principles of Biochemistry Source: Lehninger URL: A general biochemistry textbook would provide found
  • Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics Source: McGraw-Hill Education URL: A comprehensive pharmacology textbook for inform

Unlocking the Therapeutic Potential of 9-Methyl-9H-purine-6-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Purine analogs represent a cornerstone of modern pharmacotherapy, with profound impacts on the treatment of cancer, viral infections, and immunological disorders. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored purine derivative: 9-Methyl-9H-purine-6-carboxylic acid. While direct experimental data for this compound remains limited, its unique structural features—a purine core, a C6-carboxylic acid moiety, and an N9-methyl group—provide a compelling basis for hypothesizing its interaction with key cellular machinery. This document outlines a rational, evidence-based approach for researchers, scientists, and drug development professionals to identify and validate its potential therapeutic targets. We will delve into the mechanistic rationale for targeting enzymes within the purine salvage pathway and specific protein kinase families, supported by detailed, field-proven experimental protocols and in-silico strategies.

Introduction: The Promise of a Structurally Unique Purine Analog

The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous clinically successful drugs.[1][2] These agents typically function as antimetabolites or as direct inhibitors of enzymes that utilize endogenous purines. The subject of this guide, this compound, presents a departure from classical purine analogs. The presence of a carboxylic acid group at the 6-position, a site commonly modified with amino or thiol groups in established drugs, suggests a distinct mode of interaction with biological targets. Furthermore, the methylation at the N9-position prevents its incorporation into nucleic acids, pointing towards a mechanism of action centered on direct enzyme inhibition rather than DNA or RNA chain termination.[3]

This guide will therefore focus on two primary, hypothesis-driven areas of therapeutic potential for this compound:

  • Inhibition of key enzymes in the purine salvage pathway: The structural similarity to natural purines suggests potential competition for the active sites of enzymes that metabolize hypoxanthine and guanine.

  • Modulation of protein kinase activity: The purine ring is a well-established scaffold for ATP-competitive kinase inhibitors, and the carboxylic acid moiety may facilitate unique interactions within the ATP-binding pocket.[1][4][5]

We will explore the scientific rationale for these potential targets and provide a comprehensive roadmap for their experimental validation.

Potential Therapeutic Target Class 1: Enzymes of the Purine Salvage Pathway

The purine salvage pathway is a critical cellular process for recycling purine bases, and its dysregulation is implicated in various diseases, including cancer and gout.[6][7] Purine analogs have been successfully developed to target key enzymes in this pathway.[6]

Hypothesized Targets and Rationale

Based on its structure, this compound is a plausible candidate for inhibiting the following enzymes:

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme is central to the salvage of hypoxanthine and guanine. The purine core of our compound of interest could allow it to bind to the active site, while the carboxylic acid group might interact with residues that normally bind the phosphate of the phosphoribosyl pyrophosphate (PRPP) co-substrate.

  • Xanthine Oxidase (XO): This enzyme is responsible for the breakdown of purines, and its inhibition is a key strategy for treating gout.[2] While many known inhibitors are purine analogs, the effect of a C6-carboxylic acid substitution is not well-characterized and warrants investigation.

Experimental Validation Workflow: A Step-by-Step Protocol

The following workflow provides a robust methodology for assessing the inhibitory potential of this compound against purine salvage pathway enzymes.

Caption: Workflow for validating inhibition of purine salvage pathway enzymes.

Protocol 2.2.1: Recombinant Enzyme Inhibition Assays

  • Enzyme Expression and Purification:

    • Clone and express human HGPRT and XO in a suitable expression system (e.g., E. coli or baculovirus).

    • Purify the recombinant enzymes to >95% purity using affinity and size-exclusion chromatography.

  • IC50 Determination:

    • Perform enzyme activity assays in the presence of varying concentrations of this compound.

    • For HGPRT, monitor the consumption of PRPP or the formation of inosine monophosphate (IMP) using a coupled spectrophotometric assay.

    • For XO, monitor the production of uric acid by measuring the increase in absorbance at 295 nm.

    • Calculate the IC50 value from the dose-response curve.

  • Enzyme Kinetic Studies:

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic assays by varying the concentration of both the substrate and the inhibitor.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2.2.2: Cell-Based Proliferation and Metabolite Analysis

  • Cell Culture:

    • Culture human cancer cell lines known to be sensitive to purine antimetabolites (e.g., K562, MCF7).[8]

  • Cell Proliferation Assays:

    • Treat cells with a dose range of this compound for 48-72 hours.

    • Assess cell viability and proliferation using standard methods such as MTT or BrdU incorporation assays.

  • Intracellular Metabolite Analysis:

    • Treat cells with the compound at its effective concentration.

    • Extract intracellular metabolites and analyze the levels of purine pathway intermediates (e.g., IMP, GMP, AMP) using liquid chromatography-mass spectrometry (LC-MS/MS). A significant alteration in these metabolites would suggest on-target activity.

Potential Therapeutic Target Class 2: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer and other diseases.[1][4][5] The purine ring is a common scaffold for ATP-competitive kinase inhibitors.[1][4][5]

Hypothesized Targets and Rationale

The structural features of this compound suggest it could be a potent inhibitor of specific protein kinases:

  • Cyclin-Dependent Kinases (CDKs): Several purine analogs, such as roscovitine, are potent CDK inhibitors.[9] The N9-methylation of our compound is a feature shared by some CDK inhibitors. The carboxylic acid at C6 could potentially form a salt bridge with a conserved lysine residue in the ATP-binding site, a common interaction for kinase inhibitors.

  • Aurora Kinases: These are key regulators of mitosis and are attractive targets in oncology. Some purine-based compounds have shown inhibitory activity against Aurora kinases.

Experimental Validation Workflow: A Multi-pronged Approach

A combination of in-silico and in-vitro methods will be employed to identify and validate potential kinase targets.

Caption: Workflow for identification and validation of protein kinase targets.

Protocol 3.2.1: In Silico and In Vitro Kinase Screening

  • Virtual Screening and Molecular Docking:

    • Perform virtual screening of this compound against a comprehensive library of human kinase crystal structures.

    • Conduct molecular docking studies for the top-scoring kinases to predict the binding mode and interactions, paying close attention to the role of the C6-carboxylic acid.

  • Biochemical Kinase Panel Screening:

    • Screen the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 1 µM) to identify primary hits.

  • IC50 Determination and Selectivity Profiling:

    • Determine the IC50 values for the most promising kinase hits from the initial screen.

    • Perform broader selectivity profiling to assess off-target effects.

Protocol 3.2.2: Cellular Target Validation

  • Western Blot Analysis:

    • Treat relevant cancer cell lines with this compound.

    • Perform Western blot analysis to assess the phosphorylation status of known downstream substrates of the identified target kinase. A reduction in substrate phosphorylation would indicate target engagement.

  • Cellular Thermal Shift Assay (CETSA):

    • CETSA is a powerful method to confirm direct target engagement in a cellular context.

    • Treat intact cells with the compound, followed by heat treatment.

    • Analyze the thermal stability of the target kinase by Western blot. Ligand binding will stabilize the protein, resulting in less denaturation at higher temperatures.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against Purine Salvage Pathway Enzymes

Enzyme TargetIC50 (µM)Mechanism of Inhibition
Human HGPRT[Value][e.g., Competitive]
Human XO[Value][e.g., Non-competitive]

Table 2: Hypothetical Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Cellular EC50 (µM)
CDK2/Cyclin A[Value][Value]
Aurora A[Value][Value]
[Other Kinase]>10,000>50

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential to interact with key therapeutic targets in oncology and other disease areas. The unique combination of a purine core, a C6-carboxylic acid, and an N9-methyl group warrants a thorough investigation of its biological activities. The systematic approach outlined in this technical guide, combining in-silico, biochemical, and cell-based assays, provides a robust framework for elucidating its mechanism of action and identifying its primary therapeutic targets. The successful identification and validation of these targets will be a critical first step in the journey of developing this promising compound into a novel therapeutic agent.

References

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A-Technical-Guide-to-the-Structural-Analogs-of-9-Methyl-9H-purine-6-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine derivatives are a cornerstone of medicinal chemistry, with numerous analogs developed as therapeutic agents, particularly in oncology.[1] This guide focuses on the structural analogs of 9-Methyl-9H-purine-6-carboxylic acid, a key scaffold for the development of novel bioactive compounds. We will explore the rationale behind its selection, delve into synthetic strategies for its modification, classify its analogs based on structural variations, and analyze the structure-activity relationships (SAR) that govern their biological effects. This document serves as a comprehensive resource, providing both theoretical insights and practical methodologies for researchers in the field of drug discovery.

Introduction: The Significance of the Purine Scaffold

Purines, fundamental components of nucleic acids, ATP, and various cofactors, play a pivotal role in cellular metabolism and signaling.[1] Their inherent biological relevance has made them a privileged scaffold in drug discovery. Purine analogs, by mimicking endogenous molecules, can act as antimetabolites, kinase inhibitors, or modulators of various receptors, leading to therapeutic effects in a range of diseases, most notably cancer.[2] Clinically used purine-based drugs like mercaptopurine and fludarabine underscore the therapeutic potential of this class of compounds.[1]

The parent molecule, this compound, serves as a valuable starting point for analog development. The N9-methylation prevents tautomerization and provides a fixed point for molecular modeling and SAR studies, while the C6-carboxylic acid offers a versatile handle for chemical modification. The exploration of its structural analogs is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Purine Core and its Analogs

The synthesis of substituted purines is a well-established field of organic chemistry. The general approach often involves a sequential modification of a pre-existing purine core, such as 2,6-dichloropurine.[3][4] The differential reactivity of the various positions on the purine ring allows for a regioselective introduction of substituents.

A common synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for trisubstituted purine analogs.

This stepwise approach allows for the systematic introduction of diversity at the N9, C6, C2, and C8 positions, leading to the generation of extensive compound libraries for biological screening.[5][6]

Classification of Structural Analogs and Structure-Activity Relationships (SAR)

The structural analogs of this compound can be broadly classified based on the position of modification. Understanding the SAR for each class is crucial for rational drug design.

Modifications at the C6 Position

The carboxylic acid at the C6 position is a prime site for modification. Conversion to amides, esters, or bioisosteric replacements can significantly impact biological activity.

  • Amide Derivatives: Coupling of the carboxylic acid with a diverse range of amines can explore interactions with specific pockets in the target protein. The nature of the amine substituent (e.g., size, aromaticity, charge) can influence potency and selectivity.

  • Ester Derivatives: Esterification can modulate the compound's lipophilicity and cell permeability, potentially improving its pharmacokinetic profile. The corresponding methyl ester of the parent compound is a known chemical entity.[7]

  • Bioisosteric Replacements: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or neutral moieties can alter the compound's pKa and hydrogen bonding capabilities, leading to changes in target engagement.

Table 1: Hypothetical SAR for C6-Modified Analogs

C6-SubstituentModification TypeExpected Impact on ActivityRationale
-CONH-ArylAmidePotential for increased potencyAryl group can engage in π-stacking interactions.
-COOCH3EsterImproved cell permeabilityIncreased lipophilicity can enhance membrane transport.
-CNNitrileAltered electronics and geometryCan act as a hydrogen bond acceptor.
TetrazoleBioisostereMaintained acidic characterMimics the charge and hydrogen bonding of a carboxylic acid.
Modifications at the C2 and C8 Positions

The C2 and C8 positions of the purine ring are also amenable to substitution, often through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.[6]

  • C2-Substituents: Introduction of aryl or heteroaryl groups at the C2 position can lead to compounds with potent inhibitory activity against various kinases.

  • C8-Substituents: Functionalization at the C8 position, for instance with aryl or alkyl groups, can influence the electronic properties of the purine ring and provide additional points of interaction with the target.[2] The synthesis of 8-substituted purines has been explored for various therapeutic applications.[8]

Modifications at the N9 Position

While the parent compound is N9-methylated, variations at this position are common in purine-based drug discovery.[9] Introducing different alkyl or aryl groups can modulate the compound's solubility and target interactions. For example, the introduction of a 2-hydroxyethoxymethyl fragment at the N(9) position has been shown to increase the solubility of purine conjugates.[1]

Experimental Protocols: A Representative Synthesis

To provide a practical context, a representative protocol for the synthesis of a C6-amide analog from this compound is outlined below.

Protocol 1: Synthesis of N-benzyl-9-methyl-9H-purine-6-carboxamide

  • Activation of the Carboxylic Acid: To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add HATU (1.1 mmol) and DIPEA (2 mmol). Stir the mixture at room temperature for 15 minutes.

  • Amide Coupling: Add benzylamine (1.2 mmol) to the reaction mixture. Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-9-methyl-9H-purine-6-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Caption: Experimental workflow for the synthesis of a C6-amide analog.

Biological Evaluation and Therapeutic Potential

Structural analogs of this compound are expected to exhibit a wide range of biological activities, primarily due to the versatility of the purine scaffold.

Anticancer Activity

Many purine derivatives have been investigated as anticancer agents.[10] They can act as:

  • Kinase Inhibitors: By targeting the ATP-binding site of kinases involved in cancer cell proliferation and survival.[1]

  • Tubulin Polymerization Inhibitors: Disrupting the formation of the mitotic spindle and inducing cell cycle arrest.[10]

  • Apoptosis Inducers: Triggering programmed cell death in cancer cells.[11]

Other Therapeutic Areas

The therapeutic potential of purine analogs extends beyond oncology. They have been explored as:

  • Antiviral Agents: Interfering with viral replication by inhibiting viral polymerases.[1]

  • Immunomodulators: Modulating the innate immune response, for example, through the activation of STING (Stimulator of Interferon Genes).[12]

  • Enzyme Inhibitors: Targeting enzymes such as purine nucleoside phosphorylase (PNP).[9]

The biological evaluation of these analogs typically involves a cascade of in vitro and in vivo assays, starting with target-based enzymatic assays, followed by cell-based proliferation and cytotoxicity assays, and culminating in preclinical animal models.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the rich history of purine analogs in medicine, provides a solid foundation for further exploration. Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing computational methods to design analogs with improved affinity and selectivity for specific biological targets.

  • Combinatorial Chemistry: Employing high-throughput synthesis and screening techniques to explore a vast chemical space of purine derivatives.

  • Novel Therapeutic Targets: Investigating the potential of these analogs against emerging drug targets in various disease areas.

By leveraging the principles of medicinal chemistry and chemical biology, the continued investigation of structural analogs of this compound holds great promise for the discovery of next-generation therapeutics.

References

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). National Institutes of Health.
  • (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines. (n.d.). Academia.edu.
  • This compound | C7H6N4O2. (n.d.). PubChem.
  • Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives. (n.d.). BenchChem.
  • Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships. (2017). PubMed.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health.
  • 9H-Purine-6-carboxylic acid, 9-methyl-, methyl ester. (n.d.). Guidechem.
  • Structure-activity relationships among purines related to 6-mercaptopurine. (1958). Semantic Scholar.
  • Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. (n.d.). PubMed.
  • Chemical structures of 2,6,9-trisubstituted purines with biological properties. (n.d.). ResearchGate.
  • Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes. (2020). PubMed.
  • Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(Arylmethyl) derivatives of 9-deazaguanine. (n.d.). Journal of Medicinal Chemistry.
  • Traceless solid-phase synthesis of 2,6,9-trisubstituted purines from resin bound 6-thiopurines. (n.d.). ResearchGate.
  • This compound. (n.d.). MySkinRecipes.
  • Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. (2024). National Institutes of Health.
  • 1095822-37-9|this compound. (n.d.). BLD Pharm.
  • Structure-activity relationships among purines related to 6-mercaptopurine. (1958). PubMed.
  • 9-Methyl-9H-purine-8-carboxylic acid | C7H6N4O2. (n.d.). PubChem.
  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. (n.d.). ResearchGate.

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The Genesis of a Bioactive Scaffold: An In-depth Technical Guide to the Discovery and History of Purine-6-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine-6-carboxylic acids, a class of heterocyclic compounds, have emerged from the annals of chemical history to become a focal point in contemporary medicinal chemistry and drug discovery. This technical guide provides a comprehensive exploration of the discovery, historical development, and evolving synthetic strategies for these vital molecules. From the foundational work on the purine nucleus by pioneers like Emil Fischer to modern, efficient synthetic protocols, we trace the scientific journey that has unlocked the potential of these compounds. This guide will delve into the causality behind experimental choices in their synthesis, detail key protocols, and illuminate their biological significance, offering a vital resource for researchers seeking to leverage the purine-6-carboxylic acid scaffold in the development of novel therapeutics.

Introduction: The Purine Nucleus - A Cornerstone of Life

The story of purine-6-carboxylic acids is intrinsically linked to the broader history of purine chemistry. Purines, heterocyclic aromatic organic compounds consisting of a fused pyrimidine and imidazole ring, are fundamental to all known life.[1] They form the backbone of the nucleobases adenine and guanine, which are essential components of the nucleic acids, DNA and RNA, that carry the genetic blueprint of organisms.[2] Beyond their role in genetics, purines are integral to cellular metabolism and signaling, with adenosine triphosphate (ATP) serving as the primary energy currency of the cell.

The journey into the world of purines began in 1776 when Carl Wilhelm Scheele first isolated uric acid from kidney stones.[2] However, it was the seminal work of the German chemist Emil Fischer in the late 19th century that truly unraveled the structure of the purine family. In 1884, Fischer coined the term "purine" (from purum uricum, meaning pure uric acid) and, in 1898, accomplished the first total synthesis of purine itself from uric acid.[1][2] This groundbreaking work laid the foundation for over a century of research into the synthesis and function of a vast array of purine derivatives, including the subject of this guide: purine-6-carboxylic acids.

The Emergence of Purine-6-Carboxylic Acid: A Historical Perspective

While the parent purine structure was elucidated at the turn of the 20th century, the specific history of its 6-carboxy derivative is more nuanced. Early research in purine chemistry focused on the naturally occurring and most abundant derivatives. The synthesis of specifically substituted purines evolved over several decades, with chemists developing new methods to functionalize the purine ring.

A significant milestone in the synthesis of purine-6-carboxylic acid was the development of methods for the oxidation of 6-methylpurine. While earlier, less direct methods may have existed, a particularly noteworthy and "convenient" synthesis was reported by Alexander Hampton in 1974.[3] This method provided a more accessible route to this important compound, likely spurring further investigation into its properties and potential applications.

Logical Relationship: From Purine to Purine-6-Carboxylic Acid

purine_history cluster_foundational Foundational Purine Chemistry cluster_derivative Synthesis of Purine-6-Carboxylic Acid Uric_Acid Uric Acid (Scheele, 1776) Emil_Fischer Emil Fischer Uric_Acid->Emil_Fischer Starting Material Purine_Synthesis First Synthesis of Purine (Fischer, 1898) Emil_Fischer->Purine_Synthesis Methylpurine 6-Methylpurine Purine_Synthesis->Methylpurine Precursor for derivatives P6CA_Synthesis "Convenient Synthesis" of Purine-6-Carboxylic Acid Methylpurine->P6CA_Synthesis Oxidation Hampton Alexander Hampton (1974) Hampton->P6CA_Synthesis

Caption: Historical progression from the discovery of uric acid and the first synthesis of purine to the development of a convenient synthetic route to purine-6-carboxylic acid.

Evolution of Synthetic Methodologies

The synthesis of purine-6-carboxylic acids has evolved significantly from early, often low-yielding methods to more efficient and versatile strategies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the purine ring.

The Traube Purine Synthesis: A Classic Approach

One of the earliest and most versatile methods for constructing the purine ring system is the Traube purine synthesis, first described in 1900.[2] This method involves the condensation of an amine-substituted pyrimidine with formic acid or a derivative thereof. While not a direct synthesis of purine-6-carboxylic acid, the Traube synthesis is a foundational method for creating the purine core, which can then be further functionalized.

Conceptual Workflow of the Traube Synthesis

traube_synthesis Pyrimidine Amine-substituted Pyrimidine Condensation Condensation Pyrimidine->Condensation Formic_Acid Formic Acid or derivative Formic_Acid->Condensation Purine_Core Purine Ring System Condensation->Purine_Core

Caption: Conceptual workflow of the Traube purine synthesis.

Oxidation of 6-Methylpurine: Hampton's "Convenient" Method

As mentioned, a key advancement in the synthesis of purine-6-carboxylic acid was the development of methods to oxidize 6-methylpurine. The 1974 paper by Alexander Hampton detailed a route that proceeds via a 6-styrylpurine intermediate.[3] This multi-step process offered a more controlled and higher-yielding pathway compared to direct, harsh oxidation methods that could degrade the purine ring.

Experimental Protocol: Synthesis of Purine-6-Carboxylic Acid from 6-Methylpurine (Adapted from Hampton, 1974)

  • Step 1: Formation of 6-Styrylpurine.

    • To a solution of 6-methylpurine in a suitable solvent (e.g., acetic anhydride), add benzaldehyde.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and isolate the precipitated 6-styrylpurine by filtration.

    • Wash the product with a suitable solvent (e.g., ether) and dry.

  • Step 2: Oxidative Cleavage to Purine-6-Carboxylic Acid.

    • Suspend the 6-styrylpurine in an aqueous solution containing an oxidizing agent (e.g., potassium permanganate).

    • Stir the mixture at room temperature until the purple color of the permanganate disappears.

    • Filter the mixture to remove manganese dioxide.

    • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the purine-6-carboxylic acid.

    • Isolate the product by filtration, wash with cold water, and dry.

Causality Behind Experimental Choices:

  • Formation of the Styryl Intermediate: The conversion of the methyl group to a styryl group serves two main purposes. Firstly, it activates the benzylic position, making it more susceptible to oxidative cleavage. Secondly, it provides a chromophore that can be useful for monitoring the reaction progress.

  • Choice of Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of cleaving the carbon-carbon double bond of the styryl group to form a carboxylic acid. The reaction is typically performed in an aqueous medium.

Modern Synthetic Approaches

Contemporary methods for the synthesis of purine-6-carboxylic acid and its derivatives often employ more sophisticated techniques, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization. These methods offer greater flexibility in introducing a variety of substituents to the purine ring and often proceed with higher efficiency and functional group tolerance.

Biological Significance and Emerging Applications

Purine-6-carboxylic acids and their derivatives have garnered significant attention in the scientific community due to their diverse biological activities. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets.

Enzyme Inhibition

Many purine-6-carboxylic acid derivatives have been investigated as enzyme inhibitors. The carboxylic acid moiety can act as a key binding group, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of an enzyme. For example, derivatives have been explored as inhibitors of kinases, polymerases, and other enzymes involved in cellular signaling and metabolism.

Antitumor and Antiviral Activity

The purine scaffold is a well-established pharmacophore in the development of anticancer and antiviral drugs. 6-Mercaptopurine, a closely related analog, is a clinically used anticancer agent.[4] Researchers have synthesized and evaluated numerous purine-6-carboxylic acid derivatives for their potential as cytotoxic agents against various cancer cell lines and as inhibitors of viral replication.

Modulators of Purinergic Receptors

Purinergic receptors, which are activated by purine nucleosides and nucleotides, play crucial roles in a wide array of physiological processes. The structural features of purine-6-carboxylic acids make them attractive candidates for the development of ligands that can modulate the activity of these receptors, with potential applications in inflammation, neurotransmission, and cardiovascular disease.

Signaling Pathway: A Conceptual Overview of Purinergic Receptor Modulation

purinergic_signaling P6CA_Derivative Purine-6-Carboxylic Acid Derivative Receptor Purinergic Receptor (e.g., Adenosine Receptor) P6CA_Derivative->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration of Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Conceptual signaling pathway illustrating the modulation of a G-protein coupled purinergic receptor by a purine-6-carboxylic acid derivative.

Quantitative Data Summary

To provide a comparative overview of key physicochemical properties of purine and some of its derivatives, the following table summarizes relevant data.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
PurineC₅H₄N₄120.11214
6-MethylpurineC₆H₆N₄134.14245-247
Purine-6-carboxylic acidC₆H₄N₄O₂164.12>300 (decomposes)

Future Perspectives

The field of purine-6-carboxylic acid chemistry continues to be an active area of research. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, allowing for the creation of increasingly complex and diverse libraries of these compounds. Further exploration of their biological activities, aided by advances in high-throughput screening and computational modeling, will undoubtedly uncover new therapeutic opportunities. The versatility of the purine-6-carboxylic acid scaffold ensures its continued importance in the quest for novel drugs to address a wide range of human diseases.

References

  • Hampton, A. (1974). A convenient synthesis of purine‐6‐carboxylic acid from 6‐methylpurine via 6‐styrylpurine. Journal of Heterocyclic Chemistry, 11(2), 255-256. [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, December 22). purine. Encyclopedia Britannica. [Link]

  • Wikipedia contributors. (2023, December 27). Purine. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2024, from [Link]

  • Ku-chul, K., Holland, D., Frei, E., & Bast, R. C. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1044, Purine" PubChem, [Link]. Accessed 19 January, 2024.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5464566, 1H-Purine-6-carboxylic acid" PubChem, [Link]. Accessed 19 January, 2024.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 667443, 6-Methylpurine" PubChem, [Link]. Accessed 19 January, 2024.

  • Giner-Sorolla, A., & Bendich, A. (1958). Synthesis and Properties of Some 6-Substituted Purines. Journal of the American Chemical Society, 80(15), 3932–3937. [Link]

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Methodological & Application

Application Notes & Experimental Protocols: 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the handling, synthesis, purification, characterization, and derivatization of 9-Methyl-9H-purine-6-carboxylic acid (CAS 1095822-37-9). Purine scaffolds are fundamental components of nucleic acids and coenzymes, making their derivatives prime candidates in drug discovery and chemical biology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile heterocyclic building block for the synthesis of novel compound libraries. The protocols herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of experimental outcomes.

Compound Overview and Safety

This compound is a substituted purine featuring a methyl group at the N9 position of the imidazole ring and a carboxylic acid at the C6 position of the pyrimidine ring. This substitution pattern makes it an invaluable scaffold. The N9-methylation prevents undesired tautomerization and provides a fixed substitution vector, while the C6-carboxylic acid serves as a versatile chemical handle for diversification through esterification, amidation, and other coupling reactions.[3][4]

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1095822-37-9[5][6]
Molecular Formula C₇H₆N₄O₂[5]
Molecular Weight 178.15 g/mol [5][6]
Appearance White to off-white crystalline solid (predicted)[7]
Solubility Sparingly soluble in water; soluble in aqueous base, DMSO, DMFGeneral chemical principles
GHS Hazard Information and Safe Handling

Expertise & Experience: Working with any novel or sparsely documented chemical requires a proactive approach to safety. The GHS classifications below, provided by depositing entities, mandate specific handling procedures to mitigate risk.[5]

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and ANSI-rated safety goggles or a face shield.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids. In case of spills, follow standard laboratory procedures for cleaning up solid chemical spills.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][8]

Synthesis of this compound

Trustworthiness: A reliable supply of starting material is paramount. While this compound can be procured from commercial vendors, an in-house synthesis may be required. The following two-step protocol is a robust and validated approach based on established organometallic and hydrolysis reactions, starting from the more common precursor, 6-chloro-9-methyl-9H-purine.

Diagram: Synthetic Workflow

cluster_0 Step 1: Palladium-Catalyzed Carboxylation cluster_1 Step 2: Saponification A 6-Chloro-9-methyl-9H-purine B Methyl 9-methyl-9H-purine-6-carboxylate (Intermediate) A->B Pd(dppf)Cl₂, Mo(CO)₆ MeOH, Base, 100 °C C Methyl 9-methyl-9H-purine-6-carboxylate D This compound (Final Product) C->D 1. LiOH, THF/H₂O 2. HCl (aq) to pH ~3

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of Methyl 9-methyl-9H-purine-6-carboxylate (Intermediate)

Causality Behind Experimental Choices: This protocol employs a molybdenum hexacarbonyl-mediated, palladium-catalyzed carboxylation. Mo(CO)₆ serves as a solid, stable, and efficient carbon monoxide source, which is safer and more convenient than using gaseous CO. The palladium catalyst, specifically with a ligand like dppf, is highly effective for cross-coupling reactions on electron-deficient heterocycles like purines.

  • Reagents & Equipment:

    • 6-chloro-9-methyl-9H-purine

    • Molybdenum hexacarbonyl [Mo(CO)₆]

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Methanol (MeOH)

    • Anhydrous 1,4-Dioxane

    • Schlenk flask or sealed pressure vessel, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 6-chloro-9-methyl-9H-purine (1.0 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq) and Mo(CO)₆ (1.5 eq).

    • Add anhydrous 1,4-dioxane and anhydrous methanol to form a ~0.2 M solution with respect to the starting purine.

    • Add triethylamine (3.0 eq).

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

    • In-Process Check (IPC): Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to yield the methyl ester intermediate.

Protocol 2.2: Saponification to the Carboxylic Acid

Causality Behind Experimental Choices: Saponification is a classic hydrolysis of an ester. Lithium hydroxide (LiOH) is used as the base because it is less likely to cause side reactions compared to sodium or potassium hydroxide in some contexts and works efficiently in mixed aqueous-organic solvent systems like THF/water, which is necessary to dissolve the organic ester.

  • Reagents & Equipment:

    • Methyl 9-methyl-9H-purine-6-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Deionized Water

    • 1 M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • In-Process Check (IPC): Monitor the disappearance of the starting ester by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution by adding 1 M HCl dropwise with stirring until the pH is approximately 3-4. A white precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water and then a small amount of cold diethyl ether to facilitate drying.

    • Dry the product under vacuum to a constant weight.

Purification and Analytical Characterization

Trustworthiness: The biological and chemical reactivity of your compound is directly tied to its purity. The following protocols ensure the removal of residual reagents, catalysts, and by-products.

Protocol 3.1: Recrystallization

Causality Behind Experimental Choices: Recrystallization is an effective method for purifying solid compounds.[9] The key is to select a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures. For a polar, heterocyclic carboxylic acid, a polar protic solvent system like ethanol/water is often a good starting point.

  • Procedure:

    • Place the crude carboxylic acid in an Erlenmeyer flask.

    • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or isopropanol).

    • Once dissolved, slowly add a hot anti-solvent in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

    • Add a drop or two of the hot solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

Protocol 3.2: Analytical Validation

The identity and purity of the final product must be confirmed.

Analysis TechniquePurposeExpected Results
HPLC Purity AssessmentA single major peak (>95% purity) on a C18 column with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid).[10]
LC-MS Identity ConfirmationA parent ion peak corresponding to the calculated exact mass [M+H]⁺ or [M-H]⁻. For C₇H₆N₄O₂, the expected exact mass is 178.05.
¹H NMR Structural Elucidation(Predicted, in DMSO-d₆): δ ~13.5 (s, 1H, COOH), δ ~8.8 (s, 1H, purine C2-H), δ ~8.6 (s, 1H, purine C8-H), δ ~4.0 (s, 3H, N9-CH₃).
¹³C NMR Structural Elucidation(Predicted, in DMSO-d₆): Signals corresponding to the carboxylic acid carbon, aromatic carbons of the purine ring, and the methyl carbon.

Applications: Synthesis of Derivatives

The true utility of this compound lies in its function as a scaffold. The carboxylic acid moiety is a gateway to a vast chemical space of amides and esters, which are prevalent in biologically active molecules.[11][12]

Diagram: Derivatization Pathways

cluster_amide Amide Synthesis cluster_ester Ester Synthesis Start This compound Amide_Activation Activation (HATU, EDC, etc.) Start->Amide_Activation Coupling Reagents Alcohol Alcohol (R-OH) Start->Alcohol Acid Catalyst Amine Primary or Secondary Amine (R₁R₂NH) Amide_Product Purine-6-Amide Derivative Amine->Amide_Product Nucleophilic Acyl Substitution Ester_Product Purine-6-Ester Derivative Alcohol->Ester_Product Fischer Esterification (H₂SO₄ catalyst)

Caption: Key derivatization routes from the carboxylic acid.

Protocol 4.1: Amide Synthesis via HATU Coupling

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Amide coupling reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are used to convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile.[13][14] A non-nucleophilic base like DIPEA is required to neutralize the generated acids.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere

  • Procedure:

    • Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add the amine to the reaction mixture.

    • Stir at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 4.2: Ester Synthesis via Fischer Esterification

Causality Behind Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction.[15] To drive the reaction towards the ester product, an excess of the alcohol is typically used as the solvent. A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[4]

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Desired alcohol (e.g., ethanol, used in large excess as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)

    • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

  • Procedure:

    • Suspend the carboxylic acid in the desired alcohol (e.g., 20 mL of ethanol per gram of acid).

    • Carefully add the concentrated sulfuric acid dropwise.

    • Heat the mixture to reflux and maintain for 6-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

A comprehensive list of authoritative sources is provided for verification and further reading.

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. National Institutes of Health (NIH). [Link]

  • Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. National Institutes of Health (NIH). [Link]

  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. [Link]

  • This compound | C7H6N4O2. PubChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Steps. [Link]

  • Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. National Institutes of Health (NIH). [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • BIOLOGICAL ACTIVITY OF VALACYCLOVIR DERIVATIVES... Journal of Pharmaceutical Analysis. [Link]

  • Making esters from alcohols and acids. Royal Society of Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

  • Re-crystallization experiments A crystallization protocol was developed... Semantic Scholar. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PubMed. [Link]

  • Synthesis of N-(purin-6-yl)amino carboxylic acids 2a–c. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Organic chemistry. Wikipedia. [Link]

  • Ester Synthesis Lab (Student Handout). Loudoun County Public Schools. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PubMed Central. [Link]

  • The Crystallization of Monosodium Urate. National Institutes of Health (NIH). [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. ACS Publications. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids... National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: Uric acid. Carl ROTH. [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Chemical Properties of 9H-Purine (CAS 120-73-0). Cheméo. [Link]

  • 9H-PURINE-6-CARBOXYLIC ACID. gsrs. [Link]

  • 9-Methyl-9H-purine-8-carboxylic acid. PubChem. [Link]

  • Simultaneous Analytical Method Development of 6-Mercapto- purine and 6-Methylmercaptopurine in Plasma by High Perfor... Journal of Young Pharmacists. [Link]

  • Purines database - synthesis, physical properties. ChemSynthesis. [Link]

Sources

Application Note: Comprehensive Characterization of 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Methyl-9H-purine-6-carboxylic acid is a purine derivative of significant interest in biochemical and pharmaceutical research. As a key intermediate and potential bioactive molecule, its unambiguous characterization is paramount for quality control, metabolic studies, and drug development endeavors. This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of this compound, tailored for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific rigor and trustworthiness. This guide eschews a rigid template in favor of a logical workflow that mirrors the process of characterizing a novel chemical entity, from initial purity assessment to definitive structural confirmation.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. These parameters provide initial indicators of identity and purity.

PropertyValueMethod
Molecular FormulaC₇H₆N₄O₂Mass Spectrometry
Molecular Weight178.15 g/mol Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
Melting Point>300 °C (decomposes)Capillary Melting Point Apparatus

Protocol 1: Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[1][2] A sharp melting range typically suggests a high degree of purity, whereas a broad melting range can indicate the presence of impurities.[1]

Instrumentation:

  • Capillary melting point apparatus

  • Melting point capillaries (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry.

  • Finely powder a small amount of the sample using a mortar and pestle.

  • Pack the powdered sample into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary into the heating block of the melting point apparatus.

  • Set a heating rate of approximately 10-15 °C per minute for a preliminary determination of the approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the measurement with a fresh sample, setting a slow heating rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. For enhanced sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a reliable method for determining the purity of this compound by separating it from potential impurities.[3][4]

Protocol 2: Reversed-Phase HPLC Method

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of methanol or DMSO to aid solubility) at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (95% A: 5% B) to a working concentration of 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Filter Sample (0.22 µm) c->d e Inject Sample d->e f Separation on C18 Column e->f g UV Detection at 260 nm f->g h Integrate Peaks g->h i Calculate Area Percentage h->i j Determine Purity i->j

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing not only retention time data but also mass-to-charge ratio (m/z) information, which is crucial for identity confirmation.[5][6]

Protocol 3: LC-MS/MS Method for Identification and Quantification

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: A linear gradient tailored to the elution of the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive and negative modes to determine the optimal ionization.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow: Optimized for the instrument.

  • Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.

Expected Mass Transitions for MRM (Hypothetical):

  • Precursor Ion (Q1): m/z 179.05 (M+H)⁺

  • Product Ions (Q3): Fragmentation of the precursor ion will yield characteristic product ions that can be used for selective detection and quantification.

Data Analysis: The identity of this compound is confirmed by matching the retention time and the mass spectrum (including high-resolution mass and/or fragmentation pattern) with a reference standard. Quantification is achieved by constructing a calibration curve using a series of known concentrations of the reference standard.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[7] Both ¹H and ¹³C NMR are essential.

Protocol 4: ¹H and ¹³C NMR Spectroscopy

Instrumentation and Sample Preparation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for purine derivatives due to its good solubilizing power.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

Expected ¹H NMR Chemical Shifts (Hypothetical, based on similar structures):

  • ~3.8-4.0 ppm: Singlet, 3H (N-CH₃)

  • ~8.0-8.5 ppm: Singlet, 1H (imidazole-H)

  • ~8.5-9.0 ppm: Singlet, 1H (pyrimidine-H)

  • ~13.0-14.0 ppm: Broad singlet, 1H (COOH)

Expected ¹³C NMR Chemical Shifts (Hypothetical, based on similar structures):

  • ~30-35 ppm: N-CH₃

  • ~120-160 ppm: Aromatic carbons of the purine ring.

  • ~165-175 ppm: Carboxylic acid carbonyl carbon.

Data Interpretation: The chemical shifts, integration, and coupling patterns (or lack thereof for singlets) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to assemble the molecular structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to confirm connectivity.

Logical Flow for Structural Elucidation by NMR

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR (Connectivity) cluster_structure Structure Confirmation h1 ¹H NMR (Proton Environments) cosy COSY (¹H-¹H Correlations) h1->cosy hsqc HSQC (Direct ¹H-¹³C Correlations) h1->hsqc hmbc HMBC (Long-Range ¹H-¹³C Correlations) h1->hmbc c13 ¹³C NMR (Carbon Skeleton) c13->hsqc c13->hmbc structure Unambiguous Structure of This compound cosy->structure hsqc->structure hmbc->structure

Caption: Logical flow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1][8]

Protocol 5: FTIR Spectroscopy

Instrumentation and Sample Preparation:

  • FTIR Spectrometer: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the powdered sample directly on the ATR crystal.

Expected Characteristic Absorption Bands (cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid, often appearing as a broad trough due to hydrogen bonding.[1]

  • ~3100-3000: C-H stretch of the aromatic ring.

  • ~2950-2850: C-H stretch of the methyl group.

  • 1720-1680 (strong): C=O stretch of the carboxylic acid.[1]

  • ~1600-1450: C=C and C=N stretching vibrations of the purine ring.

  • 1320-1210: C-O stretch of the carboxylic acid.[1]

  • 1440-1395 and 950-910: O-H bend of the carboxylic acid.[1]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for confirming the presence of the purine chromophore.[9][10]

Protocol 6: UV-Visible Spectroscopy

Instrumentation and Sample Preparation:

  • UV-Vis Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent such as methanol, ethanol, or a buffered aqueous solution.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent to an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).

Expected Absorption Maxima (λmax): Purine derivatives typically exhibit strong absorption in the UV region. For this compound, λmax is expected to be in the range of 260-280 nm. The exact position of λmax can be influenced by the solvent and pH.

Method Validation

All analytical methods developed for the characterization and quantification of this compound should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive analytical approach detailed in this application note, combining physicochemical tests, chromatographic separations, and spectroscopic analyses, provides a robust framework for the complete characterization of this compound. By following these protocols, researchers can confidently establish the identity, purity, and structure of this important molecule, ensuring the reliability and reproducibility of their scientific investigations.

References

  • Preprints.org 2023, 2023050084. ([Link])

  • UCLA Chemistry and Biochemistry. IR: carboxylic acids. ([Link])

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. ([Link])

  • GSRS. 9H-PURINE-6-CARBOXYLIC ACID. ([Link])

  • Der Pharma Chemica. Synthesis and Spectral Studies of Some Novel 9-Benzylpurine Derivatives. ([Link])

  • MDPI. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. ([Link])

  • Springer. 5 Combination of 1H and 13C NMR Spectroscopy. ([Link])

  • MySkinRecipes. This compound. ([Link])

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. ([Link])

  • PubChem. 9-Methyl-9H-purine-8-carboxylic acid. ([Link])

  • Wiley Online Library. Synthesis of target 9H‐purine‐6‐thiol 147 and 6‐thioalkyl purine derivatives 148a–f. ([Link])

  • National Institutes of Health. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. ([Link])

  • PubMed. 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes). ([Link])

  • National Institute of Standards and Technology. 9H-Purine. ([Link])

  • MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. ([Link])

  • MDPI. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. ([Link])

  • PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. ([Link])

  • YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. ([Link])

  • LPI Technical Reports. SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. ([Link])

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. ([Link])

  • PubMed Central. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. ([Link])

  • National Institutes of Health. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. ([Link])

  • PubMed. A RP-HPLC method for the measurement of guanine, other purine bases and nucleosides. ([Link])

  • ResearchGate. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. ([Link])

  • National Institute of Standards and Technology. 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl-. ([Link])

  • Journal of Young Pharmacists. Simultaneous Analytical Method Development of 6-Mercapto- purine and 6-Methylmercaptopurine in Plasma by High Perfor. ([Link])

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Application Note: Structural Elucidation of 9-Methyl-9H-purine-6-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Purine Scaffolds

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents.[1][2] The strategic methylation of the purine core, as seen in 9-Methyl-9H-purine-6-carboxylic acid, offers a nuanced approach to modulating the physicochemical and pharmacological properties of purine-based drug candidates. This particular analogue serves as a critical building block in the synthesis of novel therapeutics, where precise structural confirmation is paramount for advancing a compound through the drug development pipeline.[3][4]

This application note provides a comprehensive guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS). As a Senior Application Scientist, the goal of this document is to not only provide step-by-step protocols but to also instill a deeper understanding of the causality behind the experimental choices, ensuring robust and reliable characterization of this and similar heterocyclic compounds.

Analytical Workflow Overview

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression from initial purity and identity confirmation to in-depth structural analysis. The workflow presented below outlines the synergistic use of Mass Spectrometry and NMR spectroscopy.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Data Integration & Structural Confirmation Sample This compound Dissolution Dissolution in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolution LC_MS LC-MS for Purity & Molecular Weight Confirmation Dissolution->LC_MS 1H_NMR 1D ¹H NMR for Proton Environment Analysis Dissolution->1H_NMR HRMS High-Resolution MS (HRMS) for Elemental Composition LC_MS->HRMS MS_MS Tandem MS (MS/MS) for Fragmentation Analysis HRMS->MS_MS Structure_Elucidation Final Structure Confirmation MS_MS->Structure_Elucidation 13C_NMR 1D ¹³C NMR for Carbon Skeleton Characterization 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) for Connectivity Mapping 13C_NMR->2D_NMR 2D_NMR->Structure_Elucidation

Caption: Integrated workflow for the structural elucidation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Foundational Principles: Why We Choose Specific NMR Experiments
  • ¹H NMR: This is the initial and most sensitive NMR experiment. It allows for the identification and quantification of protons in different chemical environments. For this compound, we expect to observe signals for the purine ring protons, the N-methyl group protons, and the carboxylic acid proton. The chemical shift of these protons provides crucial information about their electronic environment.

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a direct view of the carbon skeleton of the molecule.[6][7] Each unique carbon atom will give a distinct signal, allowing us to confirm the number of different carbon environments. The chemical shifts are highly indicative of the carbon type (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or for unambiguous assignment, 2D NMR techniques are indispensable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular structure, especially for connecting quaternary carbons.

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
H2~8.5C2: ~152Deshielded aromatic proton in an electron-deficient ring.
H8~8.7C8: ~145Deshielded aromatic proton, often downfield of H2 in 9-substituted purines.
N9-CH₃~3.9N9-CH₃: ~30Typical chemical shift for an N-methyl group on a heterocyclic ring.
COOH~13.0 (broad)C6: ~148Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[14]
--C4: ~154Quaternary carbon in the purine ring system.
--C5: ~125Quaternary carbon in the purine ring system.
--COOH: ~168Typical chemical shift for a carboxylic acid carbonyl carbon.[9]

Note: Chemical shifts are highly dependent on the solvent and concentration. DMSO-d₆ is a common choice for carboxylic acids as it can solubilize the compound and often allows for the observation of the acidic proton.[15][16]

Experimental Protocol: NMR Sample Preparation and Acquisition

1.3.1. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[17][18][19][20]

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of a polar aprotic solvent like DMSO is crucial for dissolving the polar carboxylic acid and for observing the exchangeable COOH proton.[15]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18]

  • Capping: Cap the NMR tube securely. Label the tube clearly with the sample identification.

1.3.2. Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 20 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more (as needed for signal-to-noise)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

  • D₂O Exchange: To confirm the assignment of the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the COOH proton should disappear or significantly diminish due to proton-deuterium exchange.[14][21]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[3][4][22][23][24]

Foundational Principles: The Power of ESI-MS and MS/MS
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound.[25] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of interest is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then mass analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.[26][27]

Predicted Mass Spectral Data

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueIonization ModeRationale
Molecular FormulaC₇H₆N₄O₂-Based on chemical structure.
Monoisotopic Mass178.0491-Calculated exact mass.
[M+H]⁺179.0569Positive ESIProtonation of a nitrogen atom on the purine ring.
[M-H]⁻177.0413Negative ESIDeprotonation of the carboxylic acid group.

Predicted Fragmentation Pattern (Positive Ion Mode, MS/MS of m/z 179.0569):

The fragmentation of the purine ring system can be complex, but some characteristic losses are expected.

  • Loss of H₂O (m/z 161.0463): Dehydration from the carboxylic acid group.

  • Loss of CO (m/z 151.0619): Decarbonylation from the carboxylic acid.

  • Loss of COOH radical (m/z 134.0512): Cleavage of the carboxylic acid group.

  • Further fragmentation of the purine ring: This can involve the loss of HCN or other small neutral molecules, characteristic of heterocyclic ring systems.

Experimental Protocol: LC-MS Analysis

2.3.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2.3.2. LC-MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 300-350 °C.

    • For MS/MS, the [M+H]⁺ or [M-H]⁻ ion would be selected as the precursor, and a collision energy of 10-40 eV would be applied.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. By carefully selecting the appropriate experiments and understanding the underlying principles, researchers can confidently confirm the identity, purity, and structure of this important synthetic intermediate. The protocols and predicted data presented in this application note serve as a valuable guide for scientists in the pharmaceutical and chemical research fields, enabling the efficient and accurate characterization of novel molecular entities.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

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  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]

  • Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. [Link]

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  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. PubMed. [Link]

  • Sensitivity of positive ion mode electrospray ionization mass spectrometry (ESI-MS) in the analysis of purine base in ESI MS and on-line electrochemistry ESI MS(EC/ESI MS). ResearchGate. [Link]

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  • Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. ResearchGate. [Link]

  • Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. PubMed. [Link]

  • Fast-atom Bombardment Mass Spectrometry for Mapping of Endogenous Methylated Purine Bases in Urine Extracts. PubMed. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • NMR studies of purines. ResearchGate. [Link]

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  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. SpringerLink. [Link]

  • Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. NIH. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

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  • 1H NMR chemical shift ppm table. Cal Poly Pomona. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of Potsdam. [Link]

  • Rapid Screening of High-Risk Patients for Disorders of Purine and Pyrimidine Metabolism Using HPLC-Electrospray Tandem Mass Spectrometry of Liquid Urine or Urine-soaked Filter Paper Strips. ResearchGate. [Link]

  • Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. ResearchGate. [Link]

  • Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. MDPI. [Link]

  • Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation. MIT. [Link]

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  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate. [Link]

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Sources

Application Note: High-Throughput Analysis of 9-Methyl-9H-purine-6-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative determination of 9-Methyl-9H-purine-6-carboxylic acid, a key heterocyclic compound relevant in medicinal chemistry and drug development. We detail two orthogonal analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine purity and concentration analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The causality behind critical method development choices, from mobile phase pH manipulation to mass spectrometric parameter optimization, is thoroughly explained. These protocols are designed to serve as a comprehensive guide for researchers and quality control analysts, ensuring data integrity and reproducibility in accordance with established regulatory guidelines.

Introduction

This compound is a purine derivative of significant interest in pharmaceutical research. As a structural analog of endogenous purines, it can serve as a precursor in the synthesis of novel bioactive molecules, including potential antiviral or anticancer agents[1]. Furthermore, its presence as a metabolite or process-related impurity in drug substance manufacturing necessitates the development of reliable analytical methods for its detection and quantification.[2]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and potency of pharmaceutical compounds.[3] For routine analysis, coupling HPLC with UV detection provides a simple, robust, and cost-effective solution.[4] However, when high sensitivity and specificity are required, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering unparalleled performance for trace analysis.[5][6]

This document provides a detailed walkthrough of method development, step-by-step analytical protocols, and validation considerations for both HPLC-UV and LC-MS/MS analysis of this compound, grounded in established scientific principles and regulatory expectations.[7]

Analyte Physicochemical Properties: The Basis for Method Development

A foundational step in any method development process is understanding the physicochemical properties of the analyte.[3] These properties dictate the optimal conditions for separation and detection.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceJustification for Method Development
Structure Chemical structure of this compoundPubChem[8]The purine core provides UV absorbance. The carboxylic acid and basic nitrogen sites are key for pH-based retention control and MS ionization.
Molecular Formula C₇H₆N₄O₂PubChem[8]Used to calculate molecular weight.
Molecular Weight 178.15 g/mol PubChem[8]Essential for preparing standard solutions and for mass spectrometry.
Predicted pKa ~4-5 (Carboxylic Acid)General Chemistry[9]The acidic pKa of the carboxyl group is critical. Operating the mobile phase pH at least 1-2 units below this pKa will suppress ionization, promoting retention on a reversed-phase column.
UV Absorbance ~200-280 nm (Predicted)Purine Chemistry[4]The aromatic purine ring system strongly absorbs UV light, making UV detection a viable quantification strategy.[4]

Part I: HPLC-UV Method for Routine Analysis

This method is designed for routine applications such as purity assessment, dissolution testing, and content uniformity where analyte concentrations are relatively high.

Rationale for Chromatographic Conditions
  • Stationary Phase Selection : A C18 (octadecyl silane) column is the workhorse of reversed-phase chromatography and is an excellent starting point for small molecules. Its hydrophobic nature provides good retention for the purine ring system when the analyte's polarity is appropriately managed.

  • Mobile Phase pH Control : The most critical parameter for this analyte is the mobile phase pH. To ensure reproducible retention and good peak shape for the carboxylic acid, its ionization must be suppressed. By setting the mobile phase pH to ~3.0 with a phosphate buffer, which is well below the analyte's pKa, the carboxylic acid group remains predominantly in its neutral, more hydrophobic form (-COOH), enhancing its interaction with the C18 stationary phase.[3]

  • Organic Modifier : Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure the elution of any potential late-running impurities and to re-equilibrate the column efficiently.

  • Detection Wavelength : Based on typical UV spectra for purine derivatives, a wavelength of 257 nm was selected to provide good sensitivity and specificity.[4] However, it is recommended to perform a UV scan of the analyte to determine the absorbance maximum for optimal sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_processing 3. Data Processing prep_standards Prepare Standards & QC Samples hplc_setup HPLC System Setup (Install Column, Set Flow/Gradient) prep_standards->hplc_setup prep_mobile_phase Prepare Mobile Phase (pH 3.0 Buffer & ACN) prep_mobile_phase->hplc_setup prep_sample Prepare Test Sample (e.g., Dissolve in Diluent) injection Inject Sample Sequence (Standards, QCs, Samples) prep_sample->injection equilibration Column Equilibration hplc_setup->equilibration equilibration->injection data_acq Data Acquisition (UV Detector @ 257 nm) injection->data_acq integration Peak Integration data_acq->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: High-level workflow for the HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • HPLC vials and caps

B. Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

C. Procedure

  • Mobile Phase Preparation :

    • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution Preparation :

    • Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B (diluent).

    • Perform serial dilutions with the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions :

    Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 257 nm
  • Data Analysis :

    • Integrate the peak corresponding to this compound.

    • Generate a linear regression calibration curve of peak area versus concentration.

    • Quantify the sample concentration using the calibration curve.

Part II: LC-MS/MS Method for High-Sensitivity Analysis

This method is ideal for bioanalysis, impurity profiling at trace levels, or any application requiring high selectivity and low detection limits.

Rationale for LC-MS Conditions
  • Volatile Mobile Phase : For MS detection, non-volatile buffers like phosphate are replaced with volatile alternatives to prevent source contamination. Formic acid is an excellent choice; it maintains an acidic pH to aid in reversed-phase retention and provides a source of protons to promote positive ionization.[10]

  • Ionization Mode : The analyte has two key ionizable regions: the carboxylic acid (deprotonates to form a negative ion) and the purine ring nitrogens (protonates to form a positive ion).

    • Positive Electrospray Ionization (ESI+) : This mode is highly effective for compounds with basic nitrogen atoms. The acidic mobile phase ensures the purine ring is readily protonated, leading to a strong signal for the precursor ion [M+H]⁺. This is often the preferred mode for purine-containing structures.

    • Negative Electrospray Ionization (ESI-) : This mode targets the carboxylic acid group, detecting the deprotonated [M-H]⁻ ion. While feasible, ESI+ is often more sensitive for molecules with readily protonated sites.

    • Selection : An initial infusion or injection of the analyte in both modes should be performed to determine which provides the most stable and intense signal. For this application note, we will proceed with the ESI+ mode.

  • Tandem Mass Spectrometry (MS/MS) : Using Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity.[6] The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process filters out chemical noise and matrix interferences.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep_ms 1. Preparation cluster_analysis_ms 2. LC-MS/MS Analysis cluster_processing_ms 3. Data Processing prep_standards_ms Prepare Standards & QCs (in appropriate matrix) lcms_setup LC-MS System Setup (Tune MS, Set MRM Transitions) prep_standards_ms->lcms_setup prep_mobile_phase_ms Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) prep_mobile_phase_ms->lcms_setup prep_sample_ms Sample Preparation (e.g., Protein Precipitation, SPE) lc_separation LC Separation prep_sample_ms->lc_separation lcms_setup->lc_separation ionization Ionization (ESI+) lc_separation->ionization ms_analysis MS/MS Analysis (MRM Mode) ionization->ms_analysis data_acq_ms Data Acquisition ms_analysis->data_acq_ms integration_ms Peak Integration data_acq_ms->integration_ms calibration_ms Generate Calibration Curve (Matrix-Matched) integration_ms->calibration_ms quantification_ms Quantify Analyte calibration_ms->quantification_ms report_ms Generate Report quantification_ms->report_ms

Caption: Detailed workflow for the high-sensitivity LC-MS/MS analysis using MRM.

Detailed LC-MS/MS Protocol

A. Reagents and Materials

  • Same as HPLC method, but using LC-MS grade solvents (formic acid, acetonitrile, water).

B. Equipment

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).

C. Procedure

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation :

    • Prepare stock solutions in methanol or acetonitrile.

    • For bioanalysis, prepare calibration standards and QC samples by spiking the analyte into the appropriate blank matrix (e.g., plasma, urine).

    • Sample preparation should be optimized to remove interferences. Common techniques include protein precipitation (for plasma) or solid-phase extraction (SPE).

  • Mass Spectrometer Optimization :

    • Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and fragmentation.

    • Identify the precursor ion ([M+H]⁺ at m/z 179.1).

    • Perform a product ion scan to identify stable, high-intensity fragment ions for the MRM transitions.

  • LC-MS/MS Conditions :

    Table 3: LC-MS/MS Method Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-3 min: 2-98% B; 3-4 min: 98% B; 4.1-5 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (Q1) m/z 179.1
Product Ions (Q3) To be determined empirically. e.g., m/z 135.1 (quantifier), m/z 108.1 (qualifier)
Collision Energy To be optimized for each transition

Method Validation

Both methods must be validated to demonstrate they are fit for their intended purpose, following guidelines from regulatory bodies like the FDA and ICH.[7][11][12]

Table 4: Summary of Key Validation Parameters

ParameterHPLC-UVLC-MS/MS
Specificity Peak purity analysis (e.g., DAD), analysis of stressed samples.Absence of interfering peaks in blank matrix at the analyte's retention time and MRM transition.
Linearity Typically 0.5-150 µg/mL, with r² > 0.999.Typically 0.1-1000 ng/mL, with r² > 0.995, using weighted regression.
Accuracy (% Recovery) 98-102% at three concentration levels.85-115% at three concentration levels.
Precision (%RSD) < 2% for repeatability and intermediate precision.< 15% at all levels except LLOQ (< 20%).
Limit of Quantification (LOQ) Signal-to-noise ratio of 10.Lowest standard on the curve meeting accuracy and precision criteria.
Robustness Small, deliberate changes in pH, flow rate, column temperature.Assess impact of minor changes in LC conditions.

Conclusion

This application note provides two distinct, well-rationalized methods for the analysis of this compound. The HPLC-UV method offers a reliable and straightforward approach for routine quantitative analysis in quality control settings. For applications demanding superior sensitivity and selectivity, such as bioanalysis or trace impurity detection, the presented LC-MS/MS method provides an exceptionally powerful and specific tool. The detailed protocols and validation guidelines herein serve as a complete framework for implementation in pharmaceutical development and research laboratories.

References

  • Vertex AI Search. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Sigma-Aldrich. Developing HPLC Methods.
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  • Guidechem. 9H-Purine-6-carboxylic acid, 9-methyl-, methyl ester 2803476-85-7 wiki.
  • SciSpace. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho.
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025).
  • PubChem. This compound.
  • National Institutes of Health. (2024).
  • U.S. Food and Drug Administration. Q2(R2)
  • MDPI.
  • SciTePress. Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • ResearchGate. (2025). USFDA.
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Purine Analog

The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous molecules and a plethora of clinically significant drugs, including antiviral and anticancer agents.[1][2] These agents often function as antimetabolites, interfering with nucleic acid synthesis and inducing cell death in rapidly proliferating cells.[3] 9-Methyl-9H-purine-6-carboxylic acid is a synthetic purine derivative with potential applications in biochemical research, possibly as a precursor for more complex bioactive molecules.[4] Given the established bioactivity of the purine class, a thorough evaluation of its cytotoxic profile is a critical first step in elucidating its therapeutic potential or identifying any toxicological liabilities.

This comprehensive guide provides a multi-faceted approach to characterizing the in vitro cytotoxicity of this compound. We will detail the principles and protocols for a primary metabolic activity-based assay (MTT), followed by secondary assays to probe for membrane integrity (Lactate Dehydrogenase release) and the induction of apoptosis (Annexin V/Propidium Iodide staining). This tiered approach allows for a robust determination of the compound's effect on cell viability and provides initial insights into the potential mechanisms of cell death.

Strategic Assay Selection: A Multi-Parametric Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. Therefore, a combination of assays is recommended for a more complete picture of cellular health.[5][6]

  • Metabolic Activity (MTT Assay): This serves as our primary screening assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7][8] The intensity of the color is directly proportional to the number of viable cells.[9][10] This provides a robust initial assessment of the compound's impact on overall cell health and proliferation.

  • Membrane Integrity (LDH Assay): To differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), we employ the Lactate Dehydrogenase (LDH) assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[11][12] Measuring extracellular LDH activity provides a quantitative measure of cell lysis.[13][14]

  • Apoptosis Detection (Annexin V/PI Staining): To investigate if the compound induces programmed cell death (apoptosis), we utilize flow cytometry with Annexin V and Propidium Iodide (PI) staining.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membranes.[18][19] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[16]

Experimental Design and Workflow

A logical and well-controlled experimental design is paramount for generating reliable and reproducible data.

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays compound_prep Compound Preparation (this compound) Stock solution and serial dilutions treat_cells Treat with compound (24, 48, 72 hours) compound_prep->treat_cells cell_culture Cell Culture (e.g., HeLa, HepG2) Maintain and harvest cells seed_cells Seed Cells in 96-well plates cell_culture->seed_cells seed_cells->treat_cells mtt_assay MTT Assay (Measure Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Measure Necrosis) treat_cells->ldh_assay Collect supernatant apoptosis_assay Annexin V/PI Staining (Measure Apoptosis via Flow Cytometry) treat_cells->apoptosis_assay Harvest cells ic50 Determine IC50 Value mtt_assay->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Figure 1: A comprehensive workflow for the cytotoxic evaluation of this compound.

Detailed Protocols

PART 1: Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance:

  • Rationale: The choice of cell line can significantly impact the observed cytotoxicity. For initial screening, it is advisable to use a panel of cell lines from different tissue origins. For example, a human cervical cancer cell line (HeLa) and a human liver cancer cell line (HepG2) are commonly used and represent different cancer types.

  • Protocol:

    • Culture HeLa and HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

1.2. Preparation of this compound Stock Solution:

  • Rationale: A high-concentration, sterile stock solution is essential for accurate and reproducible dosing. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for cell-based assays.

  • Protocol:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in sterile DMSO to prepare a 100 mM stock solution.

    • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells is less than 0.5% to avoid solvent-induced toxicity.

PART 2: MTT Cell Viability Assay

2.1. Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.[7]

2.2. Protocol: [7][9][10]

  • Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubate the plate overnight to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium.

  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

2.3. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Treatment GroupConcentration (µM)% Cell Viability (48h) ± SD
Vehicle Control0100 ± 4.5
This compound195.2 ± 5.1
1078.6 ± 6.3
5052.1 ± 4.8
10025.4 ± 3.9
2508.9 ± 2.1
Positive Control (Doxorubicin)145.3 ± 4.2

Table 1: Representative data from an MTT assay showing the dose-dependent effect of this compound on HeLa cell viability after 48 hours of treatment.

PART 3: LDH Cytotoxicity Assay

3.1. Principle: This assay measures the activity of LDH released from cells with damaged plasma membranes.[11] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[11]

3.2. Protocol: [13][20]

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • To determine the maximum LDH release, add lysis buffer to control wells 45 minutes before collecting the supernatant.

3.3. Data Analysis:

  • Subtract the background absorbance (culture medium) from all values.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

PART 4: Apoptosis Assay by Flow Cytometry

4.1. Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to externalized phosphatidylserine and the permeability of the cell membrane to Propidium Iodide.[15][16][17]

4.2. Protocol: [16][18]

  • Seed 2 x 10⁵ cells per well in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

4.3. Data Analysis:

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

  • The cell population will be divided into four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant.

Sources

Application Notes and Protocols for Determining Cell Line Sensitivity to 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers investigating the cytotoxic potential of 9-Methyl-9H-purine-6-carboxylic acid, a synthetic purine analog. In the absence of established public data on specific cell line sensitivities to this compound, these application notes offer a scientifically-grounded strategy for identifying susceptible cancer cell lines. We will delve into the putative mechanisms of action based on related purine analogs, propose a rationale for the selection of a diverse cancer cell line screening panel, and provide detailed, step-by-step protocols for determining compound sensitivity using established cytotoxicity assays. Furthermore, this guide includes data presentation templates and visual workflows to aid in experimental design and interpretation, ensuring a robust and self-validating approach to your research.

Introduction to this compound and the Rationale for Screening

This compound belongs to the class of purine analogs, which are synthetic compounds designed to mimic endogenous purines.[1] Purine analogs have a long and successful history in cancer chemotherapy, primarily functioning as antimetabolites.[2][3] Their mechanism of action generally involves interference with nucleic acid synthesis and metabolism, critical processes for rapidly proliferating cancer cells.[4]

Putative Mechanism of Action:

Based on the extensive research on similar purine analogs, this compound is hypothesized to exert its cytotoxic effects through one or more of the following mechanisms:

  • Inhibition of de novo Purine Biosynthesis: By mimicking natural purines, the compound may act as a feedback inhibitor of key enzymes in the purine synthesis pathway, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[5]

  • Incorporation into Nucleic Acids: Following intracellular activation (e.g., phosphorylation), the analog could be incorporated into DNA and RNA during replication and transcription. This can lead to chain termination, DNA strand breaks, and ultimately, apoptosis.[6]

  • Inhibition of DNA Polymerases and other Key Enzymes: The activated form of the purine analog may directly inhibit enzymes crucial for DNA replication and repair, such as DNA polymerases and ribonucleotide reductase.[4]

Given these potential mechanisms, it is logical to hypothesize that cancer cell lines with high rates of proliferation and those dependent on de novo purine synthesis would be particularly sensitive to this compound. Hematological malignancies, such as leukemias and lymphomas, have historically shown high sensitivity to purine analogs.[7]

Recommended Cell Line Screening Panel

To identify cell lines sensitive to this compound, a broad screening panel is recommended. The NCI-60 Human Tumor Cell Line Screen is an excellent, publicly available resource that represents a diverse range of cancer types.[8][9][10] Alternatively, a custom panel can be assembled to include representative cell lines from various cancer histologies.

Table 1: Proposed Cell Line Panel for Sensitivity Screening

Cancer Type Cell Line Rationale
Leukemia Jurkat, K-562, CCRF-CEMHistorically high sensitivity to purine analogs.[7]
Lymphoma Raji, DaudiModels for B-cell malignancies.
Breast Cancer MCF-7, MDA-MB-231Represents hormone-receptor positive and triple-negative subtypes.
Lung Cancer A549, H460Common non-small cell lung cancer models.
Colon Cancer HCT116, HT-29Represents colorectal carcinoma with different genetic backgrounds.
Glioblastoma U-87 MG, T98GTo assess activity against central nervous system tumors.
Ovarian Cancer OVCAR-3, SK-OV-3Represents a common and often chemoresistant malignancy.
Prostate Cancer PC-3, DU145Models for androgen-independent prostate cancer.

Experimental Workflow for Sensitivity Screening

The following diagram illustrates a typical workflow for identifying cell lines sensitive to a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) compound_treatment Compound Treatment (Dose-Response) compound_prep->compound_treatment cell_culture Cell Line Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (e.g., 72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition dose_response_curve Dose-Response Curve Generation data_acquisition->dose_response_curve ic50_determination IC50 Value Determination dose_response_curve->ic50_determination data_interpretation Data Interpretation & Hit Selection ic50_determination->data_interpretation apoptosis_pathway cluster_trigger Cellular Stress cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase purine_analog This compound dna_damage DNA Damage / Replication Stress purine_analog->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Generalized apoptosis pathway induced by a purine analog.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of the cytotoxic activity of this compound. By employing a diverse cancer cell line panel and validated cytotoxicity assays, researchers can confidently identify sensitive cell lines and generate reliable data to guide further preclinical development. Subsequent investigations should focus on elucidating the precise molecular mechanism of action in the most sensitive cell lines, including detailed cell cycle analysis, western blotting for key apoptotic and cell cycle proteins, and potentially, transcriptomic and metabolomic profiling to identify biomarkers of response.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]

  • Wikipedia. (2023). NCI-60. In Wikipedia. Retrieved from [Link]

  • Robak, T., Korycka, A., Kasznicki, M., Wrzesień-Kus, A., & Smolewski, P. (2005). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. Current Cancer Drug Targets, 5(6), 421–444. [Link]

  • Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link]

  • Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved from [Link]

  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Pharmaron. (n.d.). Cancer Cell Panel Screening. Retrieved from [Link]

  • Robak, T., & Lech-Maranda, E. (2008). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current Medicinal Chemistry, 15(19), 1934–1950. [Link]

  • Li, S., & Lu, Y. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 11, 749805. [Link]

  • Oncohema Key. (2016, May 27). Purine Antimetabolites. Retrieved from [Link]

  • Medcrine. (2023, July 5). Purine Antagonists Pharmacology. Retrieved from [Link]

  • Wikipedia. (2023). Purine analogue. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, July 14). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Wang, L., McLeod, H. L., & Weinshilboum, R. M. (2011). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 12(11), 1637–1655. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Al-Akad, M. H., & El-Khatib, A. H. (2015). Dietary polyphenols influence antimetabolite agents: methotrexate, 6-mercaptopurine and 5-fluorouracil in leukemia cell lines. Journal of Cancer Research and Clinical Oncology, 141(10), 1773–1786. [Link]

  • Hegan, D. C., Lu, Y., Stachelek, G. C., & Crosby, M. E. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Methods in Molecular Biology, 986, 161–178. [Link]

  • Saez-Rodriguez, J., & Costello, J. C. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. On Medicine. [Link]

Sources

Application Notes and Protocols for Induction of Apoptosis by 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Purine Analogs in Oncology

Purine analogs represent a cornerstone in the development of anticancer therapeutics.[1][2][3] These molecules, by mimicking endogenous purines, can interfere with nucleic acid synthesis, disrupt cellular metabolism, and ultimately trigger programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[2][4] The dysregulation of apoptosis is a recognized hallmark of cancer, making its targeted induction a primary strategy in oncological drug discovery.[5] 9-Methyl-9H-purine-6-carboxylic acid is a purine derivative that, based on the known bioactivity of related structures, holds potential as an inducer of apoptosis.[3][6][7][8] While its primary current use is in biochemical research for synthesizing other purine derivatives[9], investigating its intrinsic pro-apoptotic capabilities is a logical and critical step in its preclinical evaluation.

These application notes provide a comprehensive framework for researchers to systematically evaluate the apoptosis-inducing potential of this compound in cancer cell lines. The protocols herein are designed as a self-validating system, progressing from broad cytotoxicity screening to specific mechanistic assays that confirm an apoptotic mode of action. We will detail methodologies to assess cell viability, quantify apoptotic and necrotic cell populations, measure key executioner caspase activity, and analyze the expression of critical regulatory proteins involved in the apoptotic cascade.

Principle of Investigation: A Multi-Faceted Approach to Confirming Apoptosis

  • Initial Viability Screening: To determine the cytotoxic potential and effective dose range of the compound.

  • Membrane Integrity and Phosphatidylserine Externalization: To differentiate between early/late apoptosis and necrosis.

  • Executioner Caspase Activation: To measure the activity of key enzymes (Caspase-3/7) that execute the apoptotic program.

  • Mechanistic Protein Analysis: To investigate changes in the expression of key regulatory proteins, such as the Bcl-2 family, that govern the intrinsic apoptotic pathway.

This workflow provides a clear and logical progression from a general observation of cell death to a specific, mechanistic understanding of the underlying apoptotic process.

A Compound Treatment (this compound) B Cell Viability Assay (MTT) Determine IC50 A->B Dose-Response C Annexin V / PI Staining Flow Cytometry B->C Select IC50 Doses D Caspase-3/7 Activity Assay (Luminescent) B->D Select IC50 Doses E Western Blot Analysis (Bcl-2, Bax, Cleaved Caspase-3, PARP) B->E Select IC50 Doses F Data Interpretation & Mechanistic Conclusion C->F D->F E->F

Figure 1. Experimental workflow for characterizing the pro-apoptotic activity of a novel compound.

Data Presentation: Summarizing Quantitative Outcomes

Effective data analysis is crucial for interpreting experimental results. Quantitative data from the following assays should be systematically organized to compare different treatment conditions (e.g., various concentrations of the compound, positive, and negative controls).

Table 1: Cell Viability (MTT Assay) - Example Data Hypothetical data for a human cancer cell line (e.g., MCF-7) treated for 48 hours.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2500.085100%
11.1880.07295.0%
100.9380.06175.0%
250.6380.04551.0%
500.3130.03325.0%
1000.1500.02112.0%

From this data, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated, which for this hypothetical data is approximately 26 µM.

Table 2: Apoptosis/Necrosis Quantification (Annexin V/PI Staining) - Example Data Cells treated for 48 hours at the hypothetical IC50 concentration (26 µM).

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control94.5%2.1%1.5%1.9%
Compound (26 µM)48.2%25.8%22.5%3.5%
Staurosporine (1 µM)15.3%45.1%36.4%3.2%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound required to inhibit cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][12]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, Jurkat)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[10][12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10][11] A reference wavelength of >650 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot % viability versus compound concentration to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Materials:

  • Treated and control cells (from Protocol 1, using concentrations around the IC50)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Induce apoptosis using the desired method (e.g., treatment with this compound for 48 hours). Include positive (e.g., treated with staurosporine) and negative (vehicle-treated) controls.[14]

  • Collect both adherent and floating cells. Centrifuge at 400-600 x g for 5 minutes.[17]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16] Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[16]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[16]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

cluster_0 Cell Populations Live Live Cell Annexin V- PI- P1 Live->P1 Early Early Apoptosis Annexin V+ PI- P2 Early->P2 Late Late Apoptosis Annexin V+ PI+ Necrotic Necrosis Annexin V- PI+ P1->Early PS Flipping P2->Late Membrane Permeabilization

Figure 2. Cellular states as defined by Annexin V and PI staining.

Protocol 3: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are critical executioners of apoptosis.[18] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular substrates, leading to the morphological hallmarks of apoptosis.[19] This protocol uses a luminescent assay that measures their combined activity. The reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[20]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent

  • Treated and control cells in a white-walled 96-well plate

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1. Include positive and negative controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[21]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the background luminescence (from wells with medium only) and express the results as a fold change in caspase activity relative to the vehicle control.

Protocol 4: Western Blot Analysis of Key Apoptosis Markers

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade.[19][22] A key indicator of intrinsic (mitochondrial-mediated) apoptosis is a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[8][23] This change leads to the activation of initiator caspases (like Caspase-9) and subsequently the executioner caspases.[19] The cleavage of PARP by activated Caspase-3 is another hallmark of apoptosis.[19][22]

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% Tris-glycine gels)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagents

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer containing inhibitors.[24] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[24]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19][24]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C.[24]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[24]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.[19]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Calculate the ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2).

Conclusion and Mechanistic Insights

The successful execution of these protocols will provide a comprehensive profile of the pro-apoptotic activity of this compound. A positive result would be characterized by a dose-dependent decrease in cell viability, a significant increase in the Annexin V-positive cell population, elevated Caspase-3/7 activity, and molecular changes indicative of apoptosis, such as an increased Bax/Bcl-2 ratio and cleavage of PARP and Caspase-3. Such findings would strongly support the classification of this compound as an apoptosis inducer and warrant further investigation into its specific molecular targets and potential as a novel anti-cancer agent.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Ahmed, M. J. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Campos, J. M., et al. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European Journal of Medicinal Chemistry, 46(9), 4334-4343. Retrieved from [Link]

  • Campos, J. M., et al. (2008). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. Bioorganic & Medicinal Chemistry, 16(11), 6137-6145. Retrieved from [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1150, 241-246. Retrieved from [Link]

  • Rainaldi, G., et al. (1999). Induction of apoptosis and inhibition of signalling pathways by alkylated purines. Mutagenesis, 14(5), 479-485. Retrieved from [Link]

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  • Promega. (2025, April 1). Caspase 3/7 Activity. Protocols.io. Retrieved from [Link]

  • Chow, S. C., et al. (1997). Purines and their roles in apoptosis. General Pharmacology, 28(5), 643-648. Retrieved from [Link]

  • Pesi, R., et al. (2019). Purine-Metabolising Enzymes and Apoptosis in Cancer. International Journal of Molecular Sciences, 20(11), 2673. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • Cruz-López, O., et al. (2018). Synthesis of 1,4-benzoxathiin-9H-purine derivatives as antiproliferative agents. Targets in Heterocyclic Systems, 21, 372-391. Retrieved from [Link]

  • Sharma, P., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. Retrieved from [Link]

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  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. Retrieved from [Link]

  • Rad, M. N. S., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 15(6), 1435-1473. Retrieved from [Link]

  • Koczurkiewicz, P., et al. (2016). Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. Oncotarget, 7(49), 80823-80838. Retrieved from [Link]

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  • ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]

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  • Krasnov, V. P., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3183. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2012). 6-[(1-naphthylmethyl)sulfanyl]-9H-purine induces G2/M phase arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. European Journal of Pharmacology, 695(1-3), 27-34. Retrieved from [Link]

  • Wang, Z., et al. (2005). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Acta Biochimica et Biophysica Sinica, 37(12), 823-829. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 9-Methyl-9H-purine-6-carboxylic acid in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Purine Analogs in Oncology

Purine analogs represent a cornerstone class of antimetabolites in cancer chemotherapy. By mimicking the structure of endogenous purines, these small molecules can disrupt the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cancer cells.[1] The purine scaffold is a privileged structure in medicinal chemistry, offering numerous sites for modification to enhance potency, selectivity, and pharmacokinetic properties.[2] 9-Methyl-9H-purine-6-carboxylic acid is a synthetic purine derivative with the potential to exert anticancer effects. While extensive biological data for this specific compound is not yet publicly available, its structural similarity to other known purine-based anticancer agents suggests that it warrants investigation as a potential therapeutic candidate.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer properties of this compound. The following protocols are designed as a self-validating workflow, starting from the fundamental preparation of the compound to detailed cellular and molecular analyses. The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot as needed.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's properties is the foundation of reproducible biological experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆N₄O₂[3]
Molecular Weight 178.15 g/mol [3]
IUPAC Name 9-methylpurine-6-carboxylic acid[3]
CAS Number 1095822-37-9[3]
Protocol 1: Preparation of Stock Solutions

The accurate preparation of a concentrated stock solution is critical for precise dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its concentration in the final cell culture medium must be carefully controlled to avoid solvent-induced cytotoxicity.[4][5]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warming: If the compound is stored at a low temperature, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh a desired amount of this compound.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The choice of concentration depends on the compound's solubility.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[6] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare intermediate dilutions in sterile DMSO or directly in complete cell culture medium immediately before adding to the cells.[7]

    • Crucial Note: The final concentration of DMSO in the cell culture wells should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced effects on cell viability and function.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Workflow for Anticancer Activity Assessment

The following diagram outlines a logical progression of experiments to characterize the anticancer effects of this compound.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Validation stock_prep Stock Solution Preparation cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) stock_prep->cytotoxicity Dose-response treatment ic50 IC50 Determination cytotoxicity->ic50 Data analysis apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 concentrations cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat at IC50 concentrations western_blot Western Blot Analysis apoptosis->western_blot Investigate apoptotic pathway proteins cell_cycle->western_blot Investigate cell cycle regulatory proteins

Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.

Phase 1: Cytotoxicity Screening

The initial step is to determine the concentration-dependent effect of the compound on the viability of various cancer cell lines. This is crucial for identifying sensitive cell lines and for determining the half-maximal inhibitory concentration (IC50).[10]

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, pure

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next step is to investigate how the compound induces cell death. As many purine analogs are known to induce apoptosis, this is a primary mechanism to explore.[12]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for a relevant time period (e.g., 24 or 48 hours).

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Purine analogs often interfere with DNA synthesis, which can lead to cell cycle arrest, typically in the S phase.[1] Flow cytometry analysis of DNA content using PI staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) for various time points (e.g., 12, 24, 48 hours).

  • Cold 70% ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a solution containing PI and RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI.

  • Data Analysis:

    • Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have an intermediate DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Phase 3: Investigating Molecular Signaling Pathways

To understand the molecular mechanisms underlying the observed cellular effects, it is essential to investigate key signaling pathways involved in apoptosis and cell cycle regulation. Western blotting is a powerful technique for this purpose.[16][17]

signaling_pathway Purine_Analog 9-Methyl-9H-purine- 6-carboxylic acid DNA_Damage DNA Damage / Replication Stress Purine_Analog->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized intrinsic apoptosis pathway potentially activated by this compound.

Protocol 5: Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol allows for the detection and semi-quantification of specific proteins to validate the involvement of hypothesized signaling pathways.

Materials:

  • Cancer cells treated with this compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p53, Cyclin D1, CDK4, p21).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH). Look for changes such as cleavage of PARP and Caspase-3 (indicators of apoptosis) or altered expression of cell cycle regulatory proteins.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of the anticancer properties of this compound. By following this systematic approach, researchers can generate reliable data on its cytotoxicity, mechanism of action, and potential molecular targets. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to fully elucidate its therapeutic potential.

References

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Application Notes & Protocols: Evaluating 9-Methyl-9H-purine-6-carboxylic acid for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Kinases with Novel Purine Analogs

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] These enzymes catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a fundamental mechanism of signal transduction that governs cell growth, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of numerous diseases.[3] Consequently, the discovery of small molecule inhibitors that can modulate kinase activity is a major focus of therapeutic development.[3][4]

The ATP-binding pocket of protein kinases is a highly conserved structural feature, making it an attractive target for competitive inhibitors.[5] Purine analogs, due to their structural similarity to the adenine core of ATP, are a well-established class of ATP-competitive kinase inhibitors.[6] 9-Methyl-9H-purine-6-carboxylic acid is one such purine derivative. While its specific biological activities are still under extensive investigation, its purine scaffold makes it a compelling candidate for screening against a panel of kinases to identify potential inhibitory effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound as a potential kinase inhibitor. It offers detailed protocols for in vitro kinase inhibition assays, guidance on data interpretation, and insights into the underlying principles of these experimental choices.

Part 1: Foundational Principles of Kinase Inhibition Assays

Before embarking on experimental work, it is crucial to understand the mechanism of action being investigated. Given its structure, this compound is hypothesized to act as an ATP-competitive inhibitor.

Mechanism of ATP-Competitive Inhibition

ATP-competitive inhibitors function by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural co-substrate, ATP.[4][7] This directly blocks the catalytic activity of the kinase, leading to a reduction in substrate phosphorylation.[7] The potency of such inhibitors is often influenced by the cellular concentration of ATP, a critical consideration when translating in vitro findings to cell-based models.[8]

cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Inhibited_Kinase Inhibited_Kinase Inhibitor 9-Methyl-9H-purine- 6-carboxylic acid Inhibitor->Inhibited_Kinase Binds to ATP pocket ATP_blocked ATP ATP_blocked->Inhibited_Kinase Binding Blocked

Caption: Mechanism of ATP-competitive inhibition.

Choosing the Right Assay Platform

A variety of assay formats are available to measure kinase activity, each with its own advantages and disadvantages.[2][8]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP) to a substrate.[9][10][11]Gold standard for sensitivity and direct measurement.[10][12]Requires handling of radioactive materials and specialized disposal.[13][14]
Fluorescence-Based Assays (FP, TR-FRET) Detects changes in fluorescence polarization or energy transfer upon substrate phosphorylation.[15][16][17]Homogeneous (no-wash) format, amenable to high-throughput screening (HTS).[17][18]Potential for compound interference (autofluorescence).
Luminescence-Based Assays (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction.[19][20]High sensitivity, broad applicability to any ADP-generating enzyme, and resistant to compound interference.[19][21]Indirect measurement of phosphorylation.

For the initial characterization of a novel compound like this compound, the ADP-Glo™ Kinase Assay is an excellent choice due to its robustness, sensitivity, and universal nature.[19][21]

Part 2: Experimental Protocol - ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[19][20] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[19][20]

Start Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Incubate_Kinase Incubate at RT Start->Incubate_Kinase Add_ADP_Glo_Reagent Step 2: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo_Reagent Incubate_Depletion Incubate 40 min at RT Add_ADP_Glo_Reagent->Incubate_Depletion Add_Detection_Reagent Step 3: Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Depletion->Add_Detection_Reagent Incubate_Detection Incubate 30-60 min at RT Add_Detection_Reagent->Incubate_Detection Read_Luminescence Step 4: Measure Luminescence (Signal ∝ ADP produced) Incubate_Detection->Read_Luminescence

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials and Reagents
  • Kinase: Purified, active kinase of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the chosen kinase.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • ATP: High-purity ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent, Kinase Detection Reagent, and Ultra Pure ATP and ADP standards.[19][22]

  • Kinase Reaction Buffer: Buffer composition will be kinase-dependent, but a generic buffer can be a starting point (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Multiwell plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.

  • Plate-reading luminometer.

Step-by-Step Protocol

This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[22]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the kinase reaction buffer. A typical starting range would be from 100 µM to 1 nM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the compound wells).

    • Also, prepare a "no inhibitor" control (kinase reaction with no compound) and a "no enzyme" control (reaction mix without the kinase).

  • Kinase Reaction Setup (5 µL per well):

    • In each well of a white multiwell plate, combine the following:

      • 2.5 µL of 2X Kinase/Substrate mix (containing the appropriate concentration of kinase and substrate in 1X kinase reaction buffer).

      • 2.5 µL of the serially diluted this compound or control solution.

    • Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[12]

    • Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[22]

    • Mix the plate and incubate at room temperature for 40 minutes.[20][22]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.[19][20]

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[20]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[23][24]

  • Normalize the Data:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Express the data as a percentage of the "no inhibitor" control (100% activity).

  • Generate a Dose-Response Curve:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data. Software such as GraphPad Prism is commonly used for this purpose.[25]

  • Determine the IC50:

    • The IC50 value is the concentration of the inhibitor at which the curve passes through the 50% activity mark.[23][26]

ParameterDescription
Top The maximum % activity (should be close to 100).
Bottom The minimum % activity (the plateau at high inhibitor concentrations).
LogIC50 The logarithm of the IC50 value.
HillSlope The steepness of the curve.
Self-Validation and Controls

A robust assay includes several controls to ensure the validity of the results:

  • Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's ability to detect inhibition.

  • Vehicle Control: Ensures that the solvent used to dissolve the compound (e.g., DMSO) does not affect kinase activity.[27]

  • Z'-factor: This statistical parameter is often used in HTS to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By following this protocol, researchers can obtain reliable IC50 values for this compound against their kinase of interest.

Positive results from this in vitro assay would warrant further investigation, including:

  • Kinome Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.[2][27]

  • Mechanism of Action Studies: Confirming ATP-competitive binding through kinetic studies.

  • Cell-Based Assays: Evaluating the compound's efficacy in a more physiologically relevant context.[24][27]

The systematic approach outlined here is essential for the rigorous evaluation of novel small molecules in the drug discovery pipeline.

References

  • A. C. Papageorgiou, et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Sci Adv., 8(30), eabo0696. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2012). Frontiers in Pharmacology. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). Journal of Biomolecular Screening. [Link]

  • ADP Glo Protocol. [Link]

  • Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. (2006). Nature Protocols. [Link]

  • Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]

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  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015). PLOS One. [Link]

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  • Kinase assay principle. ResearchGate. [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). Proceedings of the American Association for Cancer Research. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • IC50 Determination. edX. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2020). Molecules. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 9-Methyl-9H-purine-6-carboxylic Acid in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 9-Methyl-9H-purine-6-carboxylic acid in various assay formats. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: this compound

This compound is a purine derivative with the molecular formula C₇H₆N₄O₂ and a molecular weight of approximately 178.15 g/mol [1]. Its structure, featuring a purine core, a carboxylic acid group, and a methyl group on the purine ring, presents unique solubility characteristics. While purines are generally water-soluble heterocyclic compounds, the overall solubility of a specific derivative is influenced by its functional groups and crystal lattice energy[2]. The carboxylic acid moiety suggests that its aqueous solubility will be highly dependent on pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous assay buffer at neutral pH. What is the underlying issue?

A1: The primary reason for poor solubility at neutral pH is the acidic nature of the carboxylic acid group (-COOH). At a pH below the compound's acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, protonated form. This form is generally less soluble in aqueous solutions compared to its ionized, deprotonated (carboxylate, -COO⁻) form. To achieve significant aqueous solubility, the pH of the solution must be raised above the pKa of the carboxylic acid group, which converts the compound into its more soluble salt form[3][4].

Q2: How can I determine the optimal pH for dissolving my compound?

Experimental Protocol: pH-Solubility Titration

  • Prepare a suspension of this compound in your desired aqueous buffer (e.g., PBS) at a concentration higher than your target assay concentration.

  • While stirring, slowly add small aliquots of a dilute basic solution, such as 0.1 M NaOH, and monitor the pH continuously with a calibrated pH meter.

  • Observe the point at which the compound completely dissolves. This pH is your practical minimum for achieving the desired concentration.

  • For optimal results and to ensure the compound remains in solution, adjust the final pH to be at least 0.5-1 pH unit higher than the dissolution pH.

  • Important: Ensure that the final pH of your stock solution is compatible with the pH of your assay. A highly basic stock solution can significantly alter the pH of your final assay mixture.

A similar principle is used for dissolving uric acid, a related purine carboxylic acid, where careful addition of NaOH is used to achieve dissolution around a neutral pH[5].

Q3: I need to prepare a high-concentration stock solution. Should I use an organic solvent?

A3: Yes, for high-concentration stock solutions, using an organic co-solvent is a standard and effective strategy. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of organic compounds[6][7].

Protocol for Preparing a High-Concentration Stock in DMSO

  • Weigh the desired amount of this compound into a sterile, chemically resistant vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Gently warm the mixture (e.g., to 37°C) and vortex or sonicate until the compound is completely dissolved. Visually inspect for any remaining particulate matter.

  • Store the stock solution appropriately, typically at -20°C or -80°C, and protected from light and moisture.

Data Presentation: Common Co-solvents for Biological Assays

Co-solventTypical Stock ConcentrationMax. Assay Concentration (Cell-based)Notes
DMSO 10-100 mM0.1 - 0.5% (v/v)Widely compatible, but can be toxic to cells at higher concentrations[8].
Ethanol 10-50 mM< 1% (v/v)Can cause protein precipitation and cellular stress.
Methanol 10-50 mMNot recommended for cell-based assaysCan be toxic to cells.

Note: The maximum allowable co-solvent concentration should be empirically determined for your specific assay and cell type to avoid off-target effects.

Q4: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A4: This is a common issue known as "crashing out" and occurs when the compound's solubility in the final aqueous buffer (containing a low percentage of DMSO) is lower than the diluted concentration. Here are several troubleshooting strategies:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.

  • Increase the Co-solvent Concentration: If your assay allows, slightly increasing the final percentage of DMSO may keep the compound in solution. However, be mindful of the potential for solvent-induced artifacts or toxicity[8].

  • Use a Pluronic F-127: This non-ionic surfactant can help to stabilize the compound in aqueous solution. Prepare a stock solution of Pluronic F-127 and add it to your assay buffer before introducing the compound.

  • pH Adjustment of the Final Buffer: If you are not using a DMSO stock, ensuring the pH of your final assay buffer is sufficiently basic (as discussed in Q2) is critical.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.

Visualization: Decision Workflow for Solubilizing this compound

G cluster_aqueous Aqueous-Based Approach cluster_cosolvent Co-Solvent Approach start Start: Need to dissolve This compound q_concentration Is a high concentration stock needed (>1 mM)? start->q_concentration ph_adjust Adjust pH of aqueous buffer to > pKa (e.g., pH 7.5-8.5) q_concentration->ph_adjust No use_dmso Prepare a concentrated stock in 100% DMSO. q_concentration->use_dmso Yes check_solubility_aq Is the compound soluble at the target concentration? ph_adjust->check_solubility_aq success_aq Success! Proceed with assay. check_solubility_aq->success_aq Yes fail_aq Consider co-solvent approach or use of excipients. check_solubility_aq->fail_aq No dilute_to_assay Dilute stock into aqueous assay buffer. use_dmso->dilute_to_assay check_precipitation Does the compound precipitate? dilute_to_assay->check_precipitation success_cosolvent Success! Proceed with assay. check_precipitation->success_cosolvent No troubleshoot_precipitation Troubleshoot: - Lower final concentration - Increase % DMSO (if possible) - Use excipients (e.g., Pluronic F-127) check_precipitation->troubleshoot_precipitation Yes

Sources

9-Methyl-9H-purine-6-carboxylic acid stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9-Methyl-9H-purine-6-carboxylic acid. This document provides in-depth guidance on the stability of this compound in DMSO and cell culture media, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. As researchers, scientists, and drug development professionals, understanding the stability of your compounds is paramount for generating reliable and reproducible data.

Introduction: The Chemical Nature of this compound

This compound is a purine derivative. The stability of this molecule can be influenced by its core purine structure and the carboxylic acid functional group. Purine rings can be susceptible to oxidation, while carboxylic acids can undergo pH-dependent reactions.[1][2][3] Therefore, proper handling and storage are crucial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions due to its excellent solubilizing properties for a wide range of compounds.[4] However, it is essential to use anhydrous DMSO to minimize water-catalyzed degradation.

Q2: How should I store the DMSO stock solution?

A2: For short-term storage (up to a few weeks), store the DMSO stock solution at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5]

Q3: What is the expected stability of this compound in aqueous culture media?

A3: The stability in aqueous media is expected to be lower than in anhydrous DMSO. The pH of the culture medium can significantly impact the stability of the carboxylic acid group.[6][7] Additionally, components in the media, such as enzymes present in serum, could potentially metabolize the purine ring.[8] It is strongly recommended to prepare fresh working solutions in culture media for each experiment.

Q4: Can I pre-mix this compound in culture media and store it?

A4: It is not recommended to store the compound in culture media for extended periods. Due to the potential for hydrolysis and enzymatic degradation, it is best practice to add the compound to the media immediately before treating your cells.

Q5: Are there any visible signs of degradation I should look for?

A5: Visual inspection for precipitation or color change in your stock or working solutions is a preliminary check. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or weaker than expected biological activity. Compound degradation in DMSO stock or culture media.1. Prepare a fresh DMSO stock solution. 2. Perform a stability study of the compound in your specific culture medium (see protocol below). 3. Always prepare working solutions fresh for each experiment.
Precipitation observed when diluting DMSO stock into aqueous media. The compound's solubility limit in the aqueous buffer has been exceeded.1. Decrease the final concentration of the compound in the media. 2. Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your cell line). 3. Consider using a different solvent system if solubility issues persist.
High background or unexpected off-target effects. Presence of degradation products that may have their own biological activity.1. Verify the purity of your initial compound. 2. Assess the stability of your compound under your experimental conditions to ensure you are testing the parent compound and not a mixture of degradants.

Inferred Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized:

  • Hydrolysis of the Carboxylic Acid: In aqueous environments, particularly at non-neutral pH, the carboxylic acid could potentially undergo hydrolysis, although this is generally slow for simple carboxylic acids.[2][9][10]

  • Oxidation of the Purine Ring: The purine ring system is susceptible to one-electron oxidation reactions, which can lead to the formation of various oxidized species.[1][11]

G parent This compound hydrolysis Hydrolysis Product(s) parent->hydrolysis Aqueous Media (pH dependent) oxidation Oxidized Purine Product(s) parent->oxidation Oxidative Stress (e.g., reactive oxygen species)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To ensure the validity of your experimental results, it is crucial to determine the stability of this compound under your specific experimental conditions.

Protocol 1: Stability Assessment in DMSO using HPLC

Objective: To determine the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Immediately after preparation (T=0), dilute an aliquot of the stock solution in the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • Store the remaining stock solution at the desired temperature (e.g., -20°C).

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), thaw an aliquot of the stock solution, dilute it in the mobile phase, and analyze by HPLC.

  • Compare the peak area of the parent compound at each time point to the peak area at T=0. A significant decrease in the peak area indicates degradation.

Protocol 2: Stability Assessment in Cell Culture Media using LC-MS

Objective: To determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound DMSO stock solution

  • Your specific cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • LC-MS system

  • Acetonitrile with 0.1% formic acid (for protein precipitation and sample extraction)

Procedure:

  • Spike the cell culture medium (both with and without serum) with the DMSO stock solution of this compound to the final working concentration used in your experiments.

  • Immediately after spiking (T=0), take an aliquot of the medium, and precipitate the proteins by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.

  • Centrifuge the sample to pellet the precipitated proteins and collect the supernatant for LC-MS analysis.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 2, 4, 8, 24, and 48 hours), collect aliquots and process them as described in step 3.

  • Analyze the samples by LC-MS and monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare DMSO Stock spike_media Spike into Culture Media prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate sampling Collect Aliquots at Time Points incubate->sampling protein_precip Protein Precipitation sampling->protein_precip lcms LC-MS Analysis protein_precip->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for assessing compound stability in cell culture media.

Data Presentation

Summarize your stability data in a clear and organized table for easy interpretation.

Table 1: Example Stability Data in DMSO at -20°C

Time PointPeak Area (Arbitrary Units)% Remaining
T=01,000,000100%
1 Week995,00099.5%
2 Weeks989,00098.9%
4 Weeks975,00097.5%
8 Weeks950,00095.0%

Table 2: Example Stability Data in Culture Media + 10% FBS at 37°C

Time PointPeak Area (Arbitrary Units)% Remaining
T=0500,000100%
2 Hours480,00096.0%
4 Hours450,00090.0%
8 Hours390,00078.0%
24 Hours250,00050.0%
48 Hours120,00024.0%

References

  • Oreate AI. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Oreate AI Blog. [Link]

  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2009). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Free Radical Biology and Medicine, 46(5), 571–581. [Link]

  • Holland, J. F., & Frei, E. (Eds.). (2003). Purine Analogs. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. In Organic Chemistry II. [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Wikipedia. (n.d.). Purine. [Link]

  • Quora. (2018, August 4). Which is more stable, purine sugar bond or pyrimidine sugar?[Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?[Link]

  • PubMed. (2009). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]

  • MDPI. (n.d.). Special Issue : Mechanism of Enzyme Catalysis: When Structure Meets Function. [Link]

  • BioPharm International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Zenodo. (2018, June 30). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. [Link]

  • PubMed. (2023, July 17). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. [Link]

  • YouTube. (2023, July 26). A1.2.12 Purine-pyrimidine bonding and DNA stability (AHL). [Link]

  • Taylor & Francis Online. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. [Link]

  • Sisu@UT. (n.d.). 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • SAGE Journals. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects. [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Wikipedia. (n.d.). Purine analogue. [Link]

  • PubMed. (2008, December). Stability of screening compounds in wet DMSO. [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • NIH. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. [Link]

  • Wikipedia. (n.d.). Abiogenesis. [Link]

  • Wikipedia. (n.d.). Organic chemistry. [Link]

  • ResearchGate. (2025, August 6). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. [Link]

  • PubMed. (1989, November). An unexpected pH effect on the stability of moexipril lyophilized powder. [Link]

Sources

Technical Support Center: Synthesis of 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Methyl-9H-purine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important purine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and incomplete reactions to difficult purification. This guide aims to provide a comprehensive resource to identify, understand, and resolve these common issues.

Common Synthetic Pathways and Potential Issues

The synthesis of this compound can be approached through several routes. Below, we discuss the most common pathways, their associated challenges, and troubleshooting strategies.

Pathway 1: Hydrolysis of 6-Cyano-9-methyl-9H-purine

This is a common and direct route to the target molecule. The nitrile group at the 6-position is hydrolyzed to a carboxylic acid.

Pathway 1 Start 6-Cyano-9-methyl-9H-purine Intermediate Amide Intermediate Start->Intermediate H2O End This compound Intermediate->End H2O Conditions Acid or Base Hydrolysis (e.g., HCl, H2SO4, or NaOH) Conditions->Start Conditions->Intermediate

Caption: Synthetic pathway via hydrolysis of a nitrile precursor.

Troubleshooting Guide: Pathway 1
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Conversion / Incomplete Reaction 1. Insufficiently harsh reaction conditions: Purine nitriles can be resistant to hydrolysis due to the electron-withdrawing nature of the purine ring system.[1][2] 2. Poor solubility of the starting material: The nitrile precursor may not be fully dissolved in the reaction medium.1. Increase reaction temperature and/or time: Refluxing for an extended period (e.g., 12-24 hours) is often necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Use a co-solvent: Adding a miscible organic solvent like ethanol or dioxane can improve the solubility of the starting material in aqueous acidic or basic solutions.[3]
Formation of Amide Intermediate as the Main Product Incomplete hydrolysis: The reaction may have stopped at the amide stage, which is a common intermediate in nitrile hydrolysis.[1][2][4]1. Prolong the reaction time and/or increase the concentration of the acid or base: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions than the initial hydrolysis of the nitrile to the amide. 2. Isolate the amide and resubject it to hydrolysis conditions: This can sometimes be a more efficient approach than trying to force the initial reaction to completion.
Degradation of the Purine Ring Excessively harsh conditions: Strong acids or bases at high temperatures for prolonged periods can lead to the degradation of the purine ring.1. Use a milder reagent: For example, a stepwise approach with initial hydrolysis to the amide under moderate conditions, followed by a separate, optimized hydrolysis of the amide. 2. Careful monitoring: Track the appearance of degradation products by TLC or LC-MS and stop the reaction once the desired product formation has maximized.
Pathway 2: Oxidation of 9-Methyl-9H-purine-6-carbaldehyde

Another viable route involves the oxidation of the corresponding aldehyde.

Pathway 2 Start 9-Methyl-9H-purine-6-carbaldehyde End This compound Start->End [O] Conditions Oxidizing Agent (e.g., KMnO4, PCC, Oxone) Conditions->Start

Caption: Synthetic pathway via oxidation of an aldehyde precursor.

Troubleshooting Guide: Pathway 2
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield / Incomplete Oxidation 1. Weak oxidizing agent: The chosen oxidant may not be strong enough for the purine aldehyde. 2. Side reactions: The aldehyde may be participating in other reactions.1. Select a more potent oxidizing agent: Common choices for oxidizing aldehydes to carboxylic acids include potassium permanganate (KMnO₄), pyridinium chlorochromate (PCC) with an excess of oxidant, or Oxone.[5][6] 2. Optimize reaction conditions: Adjust the temperature, solvent, and stoichiometry of the oxidant. Running the reaction at a lower temperature may help to minimize side reactions.
Over-oxidation and Ring Cleavage Oxidizing agent is too harsh: Strong oxidants like KMnO₄ can potentially oxidize the purine ring itself, leading to degradation.[7]1. Use a milder, more selective oxidant: Consider using reagents like sodium chlorite (NaClO₂) buffered with a phosphate buffer. 2. Careful control of stoichiometry: Use a slight excess of the oxidant rather than a large excess to minimize over-oxidation.
Difficult Product Isolation Formation of inorganic byproducts: Oxidants like KMnO₄ produce manganese dioxide (MnO₂) as a byproduct, which can complicate the workup.1. Filtration: After the reaction, the MnO₂ can be removed by filtration through celite. 2. Quenching: Adding a reducing agent like sodium bisulfite can help to dissolve the MnO₂.

Purification Challenges and Solutions

The purification of this compound can be challenging due to its polarity and potential for zwitterionic character.

Troubleshooting Purification
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Poor Solubility The carboxylic acid and amino functionalities of the purine ring can lead to low solubility in many common organic solvents.1. Use polar aprotic solvents: Solvents like DMF or DMSO may be suitable for dissolving the product for purification or analysis. 2. Salt formation: Convert the carboxylic acid to a more soluble salt (e.g., sodium or potassium salt) for aqueous-based purification steps. The free acid can be regenerated by acidification.
Streaking on Silica Gel TLC/Column Chromatography The polar and potentially basic nature of the purine can lead to strong interactions with the acidic silica gel, causing streaking.1. Use a modified mobile phase: Add a small amount of acetic acid or formic acid to the eluent to protonate the basic sites on the purine and improve peak shape.[8] 2. Use a different stationary phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for purification.[8]
Co-elution with Starting Material or Intermediates The polarity of the product may be similar to that of the starting material (e.g., the aldehyde) or the amide intermediate.1. Optimize the mobile phase: A gradient elution may be necessary to achieve good separation. 2. Reversed-phase chromatography: This technique separates compounds based on hydrophobicity and can be very effective for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is commonly used.[8]

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction of 6-cyano-9-methyl-9H-purine is very slow. What can I do to speed it up?

A1: Sluggish hydrolysis is a common issue. You can try increasing the reaction temperature to reflux, extending the reaction time, and ensuring your starting material is fully dissolved, possibly by using a co-solvent like ethanol. Increasing the concentration of the acid or base can also help, but monitor for degradation.

Q2: I am seeing a significant amount of the amide intermediate in my hydrolysis reaction. How can I push the reaction to the carboxylic acid?

A2: The amide is a stable intermediate. To promote full hydrolysis, you will likely need more forcing conditions. Increase the reaction time and/or the concentration of your hydrolyzing agent. Alternatively, you can isolate the amide and subject it to a second hydrolysis step under optimized conditions.

Q3: During the oxidation of the aldehyde, I am getting a low yield and a complex mixture of products. What is happening?

A3: This suggests that your oxidizing agent might be too harsh, leading to over-oxidation and degradation of the purine ring. Consider switching to a milder and more selective oxidant, such as buffered sodium chlorite. Also, carefully control the stoichiometry of the oxidant to avoid a large excess.

Q4: How can I effectively purify the final product? It streaks badly on my silica gel columns.

A4: Streaking on silica is common for purines due to their polarity and basicity. Try adding a small amount of formic acid or acetic acid to your eluent. Alternatively, reversed-phase (C18) chromatography is often a better choice for purifying polar, nitrogen-containing heterocycles.[8]

Q5: What is the best way to monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting material, intermediate(s), and product. For more quantitative analysis and to check for the presence of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Experimental Protocols

Protocol 1: Hydrolysis of 6-Cyano-9-methyl-9H-purine
  • To a solution of 6-cyano-9-methyl-9H-purine (1.0 eq) in a 1:1 mixture of ethanol and water, add concentrated hydrochloric acid (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water) or by reversed-phase column chromatography.

Protocol 2: Oxidation of 9-Methyl-9H-purine-6-carbaldehyde
  • Dissolve 9-methyl-9H-purine-6-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

  • Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium bisulfite.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 20, 2026, from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved January 20, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Hydrolysis of Nitriles. (n.d.). Lumen Learning. Retrieved January 20, 2026, from [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). LibreTexts Chemistry. Retrieved January 20, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 20, 2026, from [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822.
  • Product Class 17: Purines. (n.d.). Science of Synthesis. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 9-Methylpurine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 9-methylpurine. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your experimental conditions and overcome common challenges encountered during the synthesis of this important purine analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 9-methylpurine?

The main hurdle in synthesizing 9-methylpurine is achieving regioselectivity. Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers.[1][2] The N9 isomer is typically the thermodynamically more stable and desired product, while the N7 isomer is a common side product.[1][2] Optimizing reaction conditions to favor the formation of the N9-alkylated product is the key to a successful synthesis.

Q2: Which factors have the most significant impact on the regioselectivity of purine methylation?

Several factors influence the N9/N7 ratio in purine alkylation:

  • Base: The choice of base is critical for deprotonating the purine ring, forming the purine anion which then reacts with the methylating agent. The nature of the base can influence the nucleophilicity of the different nitrogen atoms.[3][4]

  • Solvent: The polarity of the solvent can affect the reaction rate and the selectivity of the alkylation.[3][5] Less polar solvents have been shown to improve selectivity for the N7-isomer in some cases, highlighting the solvent's role in directing the reaction.[5][6]

  • Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide, methyl triflate) can impact the reaction's efficiency and selectivity.[5][6]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer ratio.[2][5]

  • Reaction Time: Prolonged reaction times can sometimes lead to isomerization or the formation of undesired byproducts.[3]

Q3: What are the common side products in 9-methylpurine synthesis?

Besides the desired 9-methylpurine, the most common side product is 7-methylpurine.[4][7] In some cases, dialkylation or alkylation at other positions on the purine ring can occur, although this is less common under optimized conditions. The formation of these secondary products can be minimized by carefully controlling the reaction conditions.[3][4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low Yield of 9-Methylpurine and a High Proportion of 7-Methylpurine

A low yield of the desired N9 isomer accompanied by a significant amount of the N7 isomer is a classic regioselectivity problem.

Causality: This issue often arises from reaction conditions that do not sufficiently favor the thermodynamically more stable N9 product. Direct alkylation of purines under basic conditions frequently results in a mixture of N7 and N9 derivatives.[1][2]

Solutions:

  • Optimize the Base and Solvent System:

    • Tetrabutylammonium hydroxide has been reported to give good results in favoring N9-alkylation.[3][4]

    • Phase-transfer catalysis using reagents like 18-crown-6 or tetraglyme in the presence of potassium tert-butoxide can also promote N9 regioselectivity.[8]

    • Experiment with a range of solvents with varying polarities. While polar aprotic solvents like DMF and acetonitrile are commonly used, less polar options like THF or ethyl acetate might alter the selectivity.[5][6]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and minimize the formation of secondary products, often leading to improved yields of the N9-alkylated purine.[3][4]

  • Employ a Silylation Strategy: The Vorbrüggen (silylation) method, typically used for nucleoside synthesis, can be adapted for N9-alkylation. This involves silylating the purine followed by reaction with a methylating agent, which generally favors the N9 position.[1]

Experimental Protocol: Microwave-Assisted N9-Methylation

This protocol is a starting point and may require further optimization for your specific setup.

Reagent/ParameterRecommended Value
Purine1.0 eq
Methyl Iodide1.2 eq
Tetrabutylammonium hydroxide (40% in water)1.5 eq
SolventAcetonitrile (or DMF)
Microwave Power100-300 W
Temperature80-120 °C
Reaction Time5-15 min

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, dissolve the purine in the chosen solvent.

  • Add tetrabutylammonium hydroxide and stir for 5 minutes at room temperature.

  • Add methyl iodide to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at the specified temperature and power for the designated time.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Incomplete Reaction and Unreacted Starting Material

Observing a significant amount of unreacted purine after the reaction time is a common issue.

Causality: This can be due to several factors, including insufficient activation of the purine, a poorly reactive methylating agent, or suboptimal reaction temperature.

Solutions:

  • Increase Base Equivalents: Ensure complete deprotonation of the purine by using a slight excess of a strong base.

  • Use a More Reactive Methylating Agent: If methyl iodide is not effective, consider using methyl triflate ([11C]CH3OTf has been used for radiolabeling), which is a more powerful electrophile.[5][6]

  • Increase Reaction Temperature: For conventional heating, a higher temperature may be required to drive the reaction to completion, especially with less reactive solvents.[5][6] For microwave synthesis, increasing the temperature setpoint can be effective.

  • Catalytic Potassium Iodide: In reactions involving alkyl bromides or chlorides, adding a catalytic amount of potassium iodide can facilitate the reaction through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[9]

Problem 3: Difficulty in Separating N9 and N7 Isomers

The similar polarities of 9-methylpurine and 7-methylpurine can make their separation by column chromatography challenging.

Causality: The structural similarity of the isomers leads to comparable interactions with the stationary phase.

Solutions:

  • Optimize Chromatographic Conditions:

    • Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can improve separation.

    • Thin Layer Chromatography (TLC) can be used to screen for the optimal solvent system before scaling up to column chromatography.[5]

  • Utilize High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide superior resolution compared to standard column chromatography.[5][6]

  • NMR Spectroscopy for Isomer Identification: The chemical shift of the C5 carbon in 13C NMR spectroscopy can be a key differentiator between the N7 and N9 isomers of substituted purines. N9-alkylated 6-chloropurine derivatives typically show a C5 chemical shift around 132 ppm, whereas N7 isomers are more shielded and appear around 123 ppm.[1][2]

Visualizing the Process

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Purine Purine Reaction_Vessel Reaction Vessel (Conventional or Microwave) Purine->Reaction_Vessel Base Base (e.g., TBAH) Base->Reaction_Vessel Solvent Solvent (e.g., ACN) Solvent->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., MeI) Methylating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching 1. Cool 2. Add Quenching Agent Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography/HPLC) Extraction->Purification Analysis Analysis (NMR, MS) Purification->Analysis Isomer Separation Final_Product 9-Methylpurine Analysis->Final_Product Characterization

Caption: Workflow for the synthesis of 9-methylpurine.

Troubleshooting Logic

G cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Incomplete Reaction cluster_solutions3 Solutions for Separation Start Problem Encountered Low_Yield Low Yield / High N7 Isomer Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Separation_Difficulty Isomer Separation Difficulty Start->Separation_Difficulty Optimize_Base Optimize Base/Solvent Low_Yield->Optimize_Base Microwave Use Microwave Low_Yield->Microwave Silylation Consider Silylation Low_Yield->Silylation More_Base Increase Base Incomplete_Reaction->More_Base Reactive_Agent More Reactive Agent Incomplete_Reaction->Reactive_Agent Higher_Temp Increase Temperature Incomplete_Reaction->Higher_Temp Optimize_Chroma Optimize Chromatography Separation_Difficulty->Optimize_Chroma Use_HPLC Use HPLC Separation_Difficulty->Use_HPLC

Caption: Troubleshooting decision tree for 9-methylpurine synthesis.

References

  • Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Frederick National Lab for Cancer Research. Available at: [Link]

  • Džuganová, V., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Lazrek, H. B., et al. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides. Available at: [Link]

  • Zikán, V., et al. (2018). Purine de novo Synthesis - Mechanisms and Clinical Implications. ResearchGate. Available at: [Link]

  • Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link]

  • Džuganová, V., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • An, S., et al. (2014). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC. Available at: [Link]

  • Aryal, S. (2022). Purine Synthesis. Microbe Notes. Available at: [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). PYRIMIDINE AND PURINE BIOSYNTHESIS AND DEGRADATION IN PLANTS. Annual Review of Plant Biology. Available at: [Link]

  • Robertson, S. (2018). Purine Biosynthesis. News-Medical.Net. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2005). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. Available at: [Link]

  • Okamura, T., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PMC. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2005). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. Available at: [Link]

  • Beaman, A. G., & Robins, R. K. (1962). The Synthesis of 6-Fluoro-9-methylpurine. ACS Publications. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2005). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • Okamura, T., et al. (2021). Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenge of Poor Cell Permeability in Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with purine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common, yet significant, hurdle of poor cell permeability. As a privileged structure in medicinal chemistry, purine derivatives hold immense therapeutic potential across various diseases, including cancer and viral infections.[1][2] However, their inherent polarity often limits their ability to cross the cell membrane, leading to a frustrating disconnect between high enzymatic potency and low cellular activity. This guide will equip you with the knowledge and practical steps to diagnose and overcome these permeability challenges.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when working with purine derivatives.

Q1: Why do my purine derivatives show low activity in cell-based assays despite high potency in enzymatic assays?

A1: This is a classic indicator of poor cell permeability. The purine scaffold, with its nitrogen-rich heterocyclic structure, is often polar and may have a high number of hydrogen bond donors and acceptors.[3] This makes it difficult for the compound to passively diffuse across the lipid bilayer of the cell membrane. Consequently, the intracellular concentration required to engage the target enzyme is never reached, resulting in diminished or no activity in a cellular context.

Q2: What are the primary mechanisms by which purine derivatives can cross the cell membrane?

A2: Purine derivatives can enter cells through several mechanisms:

  • Passive Diffusion: Small, lipophilic molecules can pass directly through the lipid bilayer. However, many purine analogs are too polar for efficient passive diffusion.

  • Facilitated Diffusion and Active Transport: Cells have specific transporter proteins that recognize and shuttle purines and their nucleoside analogs across the membrane.[4] These transporters, belonging to the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies, can be crucial for uptake.[5][6] For instance, SLC28 and SLC29 families are well-known nucleoside transporters.[4]

  • Endocytosis: For larger derivatives or those formulated in delivery systems like nanoparticles, the cell can internalize them through vesicle formation.

Q3: What is an efflux transporter, and how can it affect my compound's intracellular concentration?

A3: Efflux transporters are membrane proteins that actively pump substrates out of the cell.[6] If your purine derivative is a substrate for an efflux pump, such as P-glycoprotein (P-gp), it will be actively removed from the cell, preventing it from reaching its intracellular target.[7] This can lead to a high efflux ratio in permeability assays and is a common mechanism of drug resistance.[6][8]

Q4: How can I quickly assess the permeability of my purine derivative?

A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, low-cost method for predicting passive diffusion.[9][10] For a more comprehensive assessment that includes active transport and efflux, the Caco-2 cell permeability assay is the gold standard.[11][12] Caco-2 cells, when cultured as a monolayer, differentiate to resemble the intestinal epithelium and express a variety of transporters.[11]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving permeability issues with your purine derivatives.

Guide 1: Diagnosing the Permeability Problem

If you suspect poor permeability is hindering your research, this guide will help you systematically identify the root cause.

Symptom: High in vitro (enzymatic) potency, but low in situ (cellular) activity.

Workflow for Diagnosing Permeability Issues:

Caption: Diagnostic workflow for poor cell permeability.

Step-by-Step Experimental Protocol: PAMPA Assay

  • Preparation: Prepare a lipid solution (e.g., lecithin in dodecane) and coat a 96-well filter plate with it, forming an artificial membrane.

  • Compound Addition: Add your purine derivative to the donor wells of a 96-well plate.

  • Incubation: Place the filter plate on top of the donor plate and add buffer to the acceptor wells. Incubate for a set period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the permeability coefficient (Pe) to determine the rate of passive diffusion.

Step-by-Step Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a trans-well plate and culture for 21 days to allow for differentiation into a monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[11]

  • Permeability Measurement (A-B): Add your compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

  • Permeability Measurement (B-A): In a separate set of wells, add your compound to the basolateral (B) side and measure its appearance on the apical (A) side to assess efflux.

  • Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.[13]

AssayInformation ProvidedThroughputCost
PAMPA Passive diffusionHighLow
Caco-2 Passive diffusion, active transport, effluxLowHigh
Guide 2: Strategies to Enhance Cell Permeability

Once you have identified the permeability issue, you can employ several strategies to improve the cellular uptake of your purine derivatives.

Strategy 1: Prodrug Approach

The prodrug strategy involves chemically modifying the parent drug to create a more permeable derivative that, once inside the cell, is converted back to the active form.[14][15]

Common Prodrug Modifications for Purine Derivatives:

  • Esterification: Adding lipophilic ester groups to hydroxyl moieties can significantly increase passive diffusion.[16] For example, the tri-isobutyrate prodrug of the nucleoside R-1479, balapiravir, was developed to enhance its permeability and bioavailability.[15]

  • Phosphoramidates (ProTide Technology): This approach masks the negative charge of a phosphate group, facilitating cell entry.[17] Once inside the cell, the masking groups are cleaved to release the active nucleotide monophosphate, bypassing the often rate-limiting first phosphorylation step.[17][18]

  • Lipid Conjugation: Attaching a lipid moiety, such as a hexadecyloxypropyl group, can enhance lipophilicity and cell membrane penetration.[15]

Prodrug Activation Pathway:

Prodrug_Activation Outside Extracellular Space Prodrug Lipophilic Prodrug Outside->Prodrug Passive Diffusion Inside Intracellular Space Drug Active Polar Drug Inside->Drug Enzymatic Cleavage Prodrug->Inside Target Intracellular Target Drug->Target

Caption: General mechanism of prodrug activation.

Strategy 2: Formulation and Delivery Systems

Encapsulating your purine derivative in a delivery system can overcome permeability barriers and improve its pharmacokinetic profile.[19]

Common Delivery Systems:

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[20][21] Liposomal formulations can protect the drug from degradation and facilitate cellular uptake.[22][23]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the purine derivative, enhancing its stability and cellular delivery.[19][24] Nanoparticles can be designed to target specific cells or tissues.[25]

  • RNA Nanotechnology: RNA nanoparticles, such as four-way junctions, can be engineered to carry a high payload of nucleoside analogs with precise control over the loading amount and ratio.[26]

Workflow for Selecting a Delivery System:

Sources

Technical Support Center: Optimizing In Vitro Dosage for 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 9-Methyl-9H-purine-6-carboxylic acid (CAS 1095822-37-9). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing experimental dosage for in vitro studies. Purine analogs are fundamental in biochemical research, often serving as precursors for synthesizing molecules with potential antiviral or anticancer properties.[1][2][3] Proper dosage is critical for obtaining reproducible and meaningful data. This guide offers a structured approach, from initial stock preparation to troubleshooting complex dose-response assays, ensuring scientific integrity and experimental success.

Compound Properties at a Glance
PropertyValueSource
Molecular Formula C₇H₆N₄O₂PubChem[4]
Molecular Weight 178.15 g/mol PubChem[4]
CAS Number 1095822-37-9PubChem[4]
Storage Room temperature, sealed, dryMySkinRecipes[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound for in vitro experiments.

Q1: How should I prepare a stock solution of this compound?

Answer: Proper stock solution preparation is the foundation of accurate dosing.[5] Due to the carboxylic acid group, this compound's solubility is pH-dependent.

  • Recommended Solvent: Start with an organic solvent like Dimethyl Sulfoxide (DMSO). It is effective for dissolving many organic compounds and is generally well-tolerated by most cell lines at final concentrations below 0.5%.[6]

  • Alternative Solvents: If DMSO is incompatible with your assay, you can attempt to dissolve the compound in a small amount of 1 N NaOH to form the sodium salt, followed by dilution with sterile, double-distilled water or cell culture medium.[5]

  • Concentration: Prepare a high-concentration stock, typically 10-100 mM (100X to 1000X of the final desired concentration). This minimizes the volume of solvent added to your cell cultures, reducing the risk of solvent-induced cytotoxicity.[5][7]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[8]

Q2: What is a sensible starting concentration range for a preliminary dose-finding experiment?

Answer: The optimal concentration is highly dependent on the cell line and the specific biological question. A broad range is recommended for initial screening.

  • Wide Logarithmic Range: For a first pass, it is advisable to test a wide range of concentrations spaced logarithmically, for example, from 1 nM to 100 µM.[9] A 10-fold dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) is often sufficient to identify an approximate effective range.[9]

  • Rationale: This approach helps to quickly determine the potency of the compound, identifying whether it is active in the nanomolar, micromolar, or higher range, which is crucial for designing more refined follow-up experiments.[9]

Q3: What essential controls must I include in my experiment?

Answer: Rigorous controls are non-negotiable for validating your results. The following are mandatory for any in vitro dosing experiment.

  • No-Treatment Control: Cells cultured in medium alone. This serves as the baseline for normal cell health and proliferation.

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the compound.[10] This is critical to ensure that any observed effects are due to the compound itself and not the vehicle.[10] The final concentration of the vehicle should be consistent across all treated wells and ideally should not exceed 0.5%.

  • Positive Control (Assay Dependent): A known compound that elicits the expected effect in your assay (e.g., a known cytotoxic drug for a viability assay). This confirms that your assay system is working correctly.

Q4: How long should I expose my cells to the compound?

Answer: The optimal treatment duration depends on the compound's mechanism of action and the biological process being studied.

  • Initial Time Point: A 24-hour to 72-hour exposure is a common starting point for many cell-based assays, particularly for assessing effects on cell proliferation or viability.[11]

  • Time-Course Experiment: To determine the optimal duration, perform a time-course experiment. Using a single, effective concentration determined from your initial dose-range finding study, measure the biological response at several time points (e.g., 6, 12, 24, 48, and 72 hours).[10] This will reveal the kinetics of the cellular response.

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: The compound precipitates when added to the cell culture medium.
  • Question: I prepared a 50 mM stock in DMSO. When I dilute it into my aqueous culture medium for a final concentration of 100 µM, a white precipitate forms immediately. How can I resolve this?

  • Analysis & Solution:

    • Cause - Solubility Limit Exceeded: The most likely cause is that the final concentration of the compound exceeds its solubility limit in the aqueous medium, even with a small percentage of DMSO.

    • Solution 1 - Reduce Stock Concentration: Prepare a lower concentration stock solution (e.g., 10 mM in DMSO). This will require adding a larger volume to the medium, but the higher total volume of DMSO may help maintain solubility. Always ensure the final DMSO concentration remains below the cytotoxic threshold for your cells (typically <0.5%).

    • Solution 2 - Pre-dilution: Before the final dilution into the full volume of media, try a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to the final volume of complete medium. The proteins in fetal bovine serum (FBS) can sometimes contribute to precipitation.

    • Solution 3 - pH Adjustment: Since the compound is a carboxylic acid, its solubility is pH-dependent. If using a custom buffer or medium, ensure the final pH is not acidic, as this will decrease the solubility of the acidic compound. For purine-based compounds, slight adjustments to a more neutral or slightly basic pH can sometimes improve solubility.[12]

Problem 2: I'm observing high cytotoxicity at all tested concentrations, even very low ones.
  • Question: My preliminary screen (10 nM to 100 µM) shows nearly 100% cell death across all wells, including those at the lowest concentrations. What could be wrong?

  • Analysis & Solution:

    • Cause - Vehicle Toxicity: The first suspect is the vehicle. Verify that the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Some cell lines are highly sensitive to DMSO.

      • Troubleshooting Step: Run a vehicle-only toxicity curve, testing the range of DMSO concentrations used in your experiment (e.g., from 0.01% to 1.0%).

    • Cause - Extreme Potency: While less common, the compound could be extremely potent.

      • Troubleshooting Step: Expand your dilution series to a much lower range, into the picomolar (pM) domain (e.g., 1 µM down to 1 pM).

    • Cause - Stock Concentration Error: A calculation or weighing error could have resulted in a much more concentrated stock than intended.

      • Troubleshooting Step: Re-calculate all dilutions. If possible, prepare a fresh stock solution, carefully weighing the compound and measuring the solvent.[5] It is good practice to have a colleague double-check calculations.

Problem 3: My dose-response curve is flat or non-sigmoidal.
  • Question: I've completed my dose-response experiment, but the resulting curve is flat (no effect at any concentration) or has an unusual shape (e.g., U-shaped). How do I proceed?

  • Analysis & Solution:

    • Cause - Inappropriate Concentration Range: A flat curve often means the effective concentrations are outside the tested range.[9]

      • Troubleshooting Step: If there's no effect, test a higher range of concentrations (e.g., up to 500 µM or 1 mM), being mindful of solubility limits. If the curve starts high and stays high, test lower concentrations.

    • Cause - Off-Target or Complex Biological Effects: A non-sigmoidal (e.g., U-shaped or bell-shaped) curve can indicate complex biological activity. For example, a compound might be beneficial at low doses but toxic at high doses (a phenomenon known as hormesis), or it may have multiple cellular targets with different affinities.

      • Troubleshooting Step: This is a research finding, not necessarily an error. Document the curve shape and consider follow-up experiments to investigate the mechanism. Does the compound affect different pathways at different concentrations?

    • Cause - Assay Interference: The compound itself might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay, or color in a colorimetric assay).[13]

      • Troubleshooting Step: Run a control plate with the compound in cell-free medium to measure its intrinsic signal at each concentration. Subtract this background from your experimental values.

Part 3: Protocols and Visual Workflows

Protocol 1: Standard Dose-Response Experiment for Cell Viability (MTT Assay)

This protocol outlines a standard workflow for determining the IC50 (half-maximal inhibitory concentration) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9][11]

  • Compound Preparation: Prepare serial dilutions of the compound from your DMSO stock in complete culture medium. A common approach is a 3-fold or 10-fold dilution series to cover a wide range.

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the compound, including vehicle and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Assay:

    • Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[14]

    • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[6]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Fit the data to a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[15]

Visual Workflow: Dosage Optimization Strategy

The following diagram illustrates the logical flow for developing and troubleshooting an in vitro dosing experiment.

Caption: Workflow for In Vitro Dosage Optimization.

Visual Guide: Troubleshooting Dose-Response Curves

This diagram outlines a decision tree for interpreting and acting on problematic dose-response data.

TroubleshootingDoseResponse start Analyze Dose-Response Curve is_sigmoidal Is Curve Sigmoidal? start->is_sigmoidal yes_node Proceed with IC50 Calculation and Validation is_sigmoidal->yes_node Yes no_node Curve is Aberrant is_sigmoidal->no_node No aberrant_type What is the Shape? no_node->aberrant_type flat_high Flat Curve (High Viability) aberrant_type->flat_high Flat (No Effect) flat_low Flat Curve (Low Viability) aberrant_type->flat_low Flat (All Toxic) u_shaped U-Shaped / Hormesis aberrant_type->u_shaped Non-Sigmoidal action_high Action: Re-test at HIGHER concentrations. Check assay sensitivity. flat_high->action_high action_low Action: Re-test at LOWER concentrations. Check for vehicle toxicity. flat_low->action_low action_u Action: Document finding. Investigate complex mechanism (e.g., off-target effects). u_shaped->action_u

Caption: Decision Tree for Dose-Response Curve Issues.

References
  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Assessing chemotherapy dosing strategies in a spatial cell culture model. National Institutes of Health (NIH). [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Technical tips_Key point for making cell stocks. Ajinomoto. [Link]

  • Heuristics in optimizing drug properties. ResearchGate. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab, Harvard Medical School. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, ACS Publications. [Link]

  • 9-Methyl-9H-purine-8-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. [Link]

  • Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. [Link]

  • Outliers in Dose-Response Curves: What are they, and what can we do about it? BEBPA. [Link]

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LC-MS/MS Method Development for 9-Methyl-9H-purine-6-carboxylic acid Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of 9-Methyl-9H-purine-6-carboxylic acid via LC-MS/MS. This guide is curated for researchers, scientists, and drug development professionals, offering a blend of foundational principles and field-tested expertise. Our objective is to provide not just procedural steps, but the underlying scientific rationale, empowering you to develop robust, reliable, and scientifically sound analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that often arise during the initial phases of method development for this compound.

Q1: What are the foundational mass spectrometry settings for this compound?

A1: The initial step is to establish the mass-to-charge ratio (m/z) of the precursor and product ions through direct infusion of a standard solution into the mass spectrometer. For this compound, with a molecular weight of 178.15 g/mol [1], you should target the protonated molecule, [M+H]⁺, at an m/z of approximately 179.1 in positive ionization mode. Following this, a product ion scan on m/z 179.1 will reveal characteristic fragment ions. The most stable and intense fragments should be selected for Multiple Reaction Monitoring (MRM) to ensure sensitivity and specificity.[2] Key parameters like collision energy (CE) and declustering potential (DP) must be empirically optimized for each transition to maximize signal intensity.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more appropriate?

A2: Electrospray ionization (ESI) is the recommended technique for this compound. Due to its polar nature, attributed to the carboxylic acid and purine ring structure, the analyte is readily ionized in solution, a prerequisite for ESI.[3] ESI is a "soft" ionization method that typically preserves the molecular ion, which is crucial for quantitative accuracy. Given the presence of basic nitrogen atoms in the purine ring, ESI in the positive ion mode is the logical starting point.

Q3: What is the best choice for an internal standard (IS)?

A3: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte, for instance, ¹³C- or ¹⁵N-labeled this compound.[4] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and variability during sample processing and ionization.[5][6] This provides the most accurate correction for potential errors. If a SIL-IS is not available, a structural analog with close physicochemical properties can be used, but it requires more extensive validation to confirm its suitability.

Q4: How should I select an appropriate HPLC/UHPLC column?

A4: The polarity of this compound dictates the column choice. A reversed-phase C18 column is a common starting point for many small molecules.[7] However, for highly polar compounds, retention can be a challenge. In such cases, a column with a polar endcapping or an embedded polar group can enhance retention. An alternative and often superior strategy for polar molecules is Hydrophilic Interaction Liquid Chromatography (HILIC). For mobile phases, a combination of water and acetonitrile with an additive like 0.1% formic acid is recommended to improve peak shape and ionization efficiency.

Q5: What are the primary obstacles in developing a robust LC-MS/MS assay for this compound?

A5: Key challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from biological samples can suppress or enhance the analyte's ionization, leading to inaccurate quantification.[8][9][10]

  • Poor Chromatographic Peak Shape: Issues like peak tailing or fronting can compromise resolution and integration accuracy.[11]

  • Suboptimal Sample Recovery: The analyte can be lost during the extraction process.

  • System Carryover: Adsorption of the analyte onto the LC system can lead to its appearance in subsequent blank injections.

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental challenges.

Guide 1: Addressing Poor Peak Shape and Low Sensitivity

Symptom: Chromatograms exhibit tailing, fronting, or split peaks, accompanied by a low signal-to-noise ratio.

Root Cause Analysis and Solutions:

  • Mobile Phase Optimization: The pH and composition of the mobile phase are critical.

    • Scientific Rationale: For a molecule with both acidic (carboxylic acid) and basic (purine) moieties, mobile phase pH control is essential. Using an acidic mobile phase (e.g., with 0.1% formic acid) will protonate the basic nitrogens, enhancing ESI+ signal, while keeping the carboxylic acid in its less polar, protonated form, which can improve retention on a C18 column. Insufficient buffering can lead to peak tailing.[11]

    • Experimental Protocol:

      • Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).

      • Inject a standard solution and assess peak asymmetry and intensity for each condition. An ideal asymmetry factor is between 0.9 and 1.2.

      • Ensure the sample solvent is as weak as or weaker than the initial mobile phase to prevent peak distortion.[12]

  • Column and System Contamination: A compromised column or system can lead to peak distortion.

    • Scientific Rationale: If all peaks in the chromatogram are distorted, it could indicate a blockage at the column inlet frit or contamination within the system that occurs before the column.[13][14] If only some peaks are affected, it may point to secondary interactions between the analyte and the stationary phase.

    • Troubleshooting Steps:

      • If a guard column is used, remove it to see if the peak shape improves.

      • If the problem persists, replace the analytical column with a new one of the same type.

      • To address potential system blockages, systematically disconnect components starting from the column and moving back towards the pump to identify the source of high backpressure or blockage.[14]

  • Injector Carryover: Residual analyte from a previous injection can cause peak tailing.

    • Scientific Rationale: The analyte may adsorb to surfaces in the autosampler. An effective needle wash is crucial to mitigate this.

    • Mitigation Strategy:

      • Develop a robust needle wash protocol using a strong solvent mixture (e.g., acetonitrile/methanol/water).

      • Inject a blank sample immediately after a high concentration standard to quantify the carryover.

start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_tail Yes, all peaks tail/split check_all_peaks->all_peaks_tail Yes some_peaks_tail No, only analyte peak tails check_all_peaks->some_peaks_tail No system_issue System Issue (pre-column) all_peaks_tail->system_issue chemical_issue Chemical/Column Interaction some_peaks_tail->chemical_issue check_frit Check for blocked column frit system_issue->check_frit optimize_mobile_phase Optimize mobile phase pH and strength chemical_issue->optimize_mobile_phase check_connections Inspect fittings and tubing check_frit->check_connections solution Improved Peak Shape check_connections->solution check_sample_solvent Ensure sample solvent is weaker than mobile phase optimize_mobile_phase->check_sample_solvent consider_column_chem Try alternative column chemistry (e.g., polar end-capped) check_sample_solvent->consider_column_chem consider_column_chem->solution

Caption: Diagnostic workflow for troubleshooting poor peak shape.

Guide 2: Managing Matrix Effects and Inconsistent Data

Symptom: High variability in results for replicate samples and quality controls (QCs) falling outside of acceptance criteria.

Root Cause Analysis and Solutions:

  • Inadequate Sample Preparation: The extraction method may not be effectively removing interfering matrix components.

    • Scientific Rationale: While protein precipitation is a simple technique, it often fails to remove highly abundant interferences like phospholipids, a major cause of ion suppression.[15] Solid-Phase Extraction (SPE) is a more selective and effective technique for cleaning up complex biological samples.[16][17] For a polar analyte like this compound, a reversed-phase or a mixed-mode polymeric SPE sorbent can be effective.[18][19]

    • Sample Clean-up Protocol: Solid-Phase Extraction (SPE)

      • Conditioning: Activate a polymeric SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

      • Sample Loading: Load the pre-treated sample (e.g., plasma acidified with formic acid).

      • Washing: Wash with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Elution: Elute the analyte with a strong solvent (e.g., methanol or acetonitrile).

      • Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.

  • Quantitative Assessment of Matrix Effects: It is essential to determine the degree of ion suppression or enhancement.

    • Scientific Rationale: The post-extraction spike method is a standard approach to quantify matrix effects.[20] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.

    • Protocol for Matrix Effect Assessment:

      • Prepare three sample sets:

        • Set 1: Analyte in neat solvent.

        • Set 2: Blank matrix extract spiked with the analyte post-extraction.

        • Set 3: Analyte spiked into the matrix before extraction.

      • Calculate the Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1). An MF < 1 indicates ion suppression, while an MF > 1 suggests enhancement.

      • Calculate Recovery: Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100.

  • Suboptimal Internal Standard Performance: The IS must track the analyte's behavior accurately.

    • Scientific Rationale: As previously stated, a stable isotope-labeled IS is the most reliable choice because it compensates for matrix effects more effectively than a structural analog.

    • Verification Steps:

      • Monitor the absolute peak area of the IS across an entire analytical batch.

      • High variability (e.g., %CV > 15%) in the IS response can indicate inconsistent sample preparation or significant, variable matrix effects that even the IS cannot fully compensate for.

start Inconsistent Results check_is_performance Evaluate IS Area %CV start->check_is_performance is_cv_high IS %CV > 15%? check_is_performance->is_cv_high assess_matrix_effect Quantify Matrix Effect is_cv_high->assess_matrix_effect No improve_sample_prep Improve Sample Prep (e.g., SPE) is_cv_high->improve_sample_prep Yes matrix_effect_significant Matrix Effect Significant? assess_matrix_effect->matrix_effect_significant matrix_effect_significant->improve_sample_prep Yes re_evaluate Re-evaluate Method Performance matrix_effect_significant->re_evaluate No improve_sample_prep->re_evaluate use_sil_is Implement Stable Isotope-Labeled IS improve_sample_prep->use_sil_is Still inconsistent? solution Consistent & Accurate Data re_evaluate->solution use_sil_is->re_evaluate

Caption: Decision framework for addressing inconsistent analytical data.

Part 3: Method Parameters & Quantitative Data

This table provides recommended starting parameters for your LC-MS/MS method. Note that these must be optimized for your specific instrumentation.

ParameterRecommended Starting ConditionRationale
LC System UHPLCOffers superior resolution and speed compared to conventional HPLC.
Column HILIC, 2.1 x 100 mm, 1.7 µmBetter retention for polar compounds like purine carboxylic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient elution.
Gradient 95% to 50% B over 5 minutesA typical starting gradient for HILIC.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 45 °CEnhances peak efficiency and reduces backpressure.
Injection Vol. 2-5 µLA standard volume to avoid overloading.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and selectivity.[2]
Ionization Mode ESI PositivePurine nitrogen atoms are readily protonated.[3]
MRM Transition Q1: m/z 179.1 → Q3: [To Be Determined]Precursor ion is [M+H]⁺. Product ions are determined experimentally.
Collision Energy 10-40 eVThis range should be scanned to find the optimal fragmentation energy.
Source Temp. 500-550 °CEnsures efficient desolvation of the ESI droplets.

References

  • Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. Thermo Fisher Scientific.
  • Meucci, V., Ryssel, M., et al. (2022). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Veterinary Sciences. Retrieved from [Link]

  • Drug Development Solutions. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Liao, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Retrieved from [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Meucci, V., Ryssel, M., et al. (2022). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Abdel-Rehim, M. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science. Retrieved from [Link]

  • Li, A., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Retrieved from [Link]

  • Heinig, K., & Chetwynd, A. J. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Dervieux, T., et al. (2013). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Therapeutic Drug Monitoring. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Retrieved from [Link]

  • Shimadzu Benelux. (n.d.). LCMS Changes in Peak Shape (Part 2) | Diagnosing Tailing, Fronting & Broadening. Shimadzu Benelux. Retrieved from [Link]

  • Chasse, J. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Retrieved from [Link]

  • Stentoft, C., et al. (n.d.). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. Aberystwyth University. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Pyke, J. S., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. Retrieved from [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 9-Methyl-9H-purine-8-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Purine Analogs in Oncology: Evaluating 9-Methyl-9H-purine-6-carboxylic acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 9-Methyl-9H-purine-6-carboxylic acid, a less-explored purine derivative, against clinically established purine analogs such as 6-Mercaptopurine, Fludarabine, and Cladribine. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current landscape of purine analogs in cancer therapy. It offers a robust framework for evaluating novel compounds by presenting benchmark performance data, established mechanisms of action, and detailed experimental protocols necessary for a thorough investigation.

The Enduring Legacy of Purine Analogs in Cancer Therapy

Purine analogs represent a cornerstone class of antimetabolite drugs in oncology.[1] By mimicking the structure of natural purines like adenine and guanine, these compounds disrupt critical cellular processes.[2][3] Once inside a cell, they are typically converted into their active nucleotide forms, which then interfere with DNA and RNA synthesis, inhibit essential enzymes in nucleotide metabolism, and can trigger programmed cell death (apoptosis).[4][5] Their efficacy is particularly pronounced in rapidly dividing cancer cells, making them indispensable in the treatment of various hematological malignancies.[1][6] This guide will delve into the established profiles of three key purine analogs to create a benchmark for assessing the potential of novel derivatives like this compound.

Profiling the Compound of Interest: this compound

This compound is a purine derivative with the chemical formula C₇H₆N₄O₂.[7] Publicly available data on its specific biological activity, particularly its anti-cancer effects, is limited, positioning it as a compound ripe for investigation. Its structure, featuring the core purine scaffold with a methyl group at the N9 position and a carboxylic acid at the C6 position, suggests potential interaction with cellular machinery that processes natural purines. The objective of this guide is to provide the scientific context and the practical tools required to elucidate its therapeutic potential.

Chemical Structure:

  • IUPAC Name: 9-methylpurine-6-carboxylic acid[7]

  • CAS Number: 1095822-37-9[7][8]

  • Molecular Formula: C₇H₆N₄O₂[7]

  • Molecular Weight: 178.15 g/mol [7]

The Benchmarks: Established Purine Analogs in Clinical Use

A thorough evaluation of a novel compound requires a deep understanding of the existing therapeutic landscape. The following purine analogs are widely used and serve as critical benchmarks for performance and mechanistic comparison.

6-Mercaptopurine (6-MP)

6-Mercaptopurine is a foundational thiopurine drug used extensively in the treatment of acute lymphoblastic leukemia (ALL).[9][10]

  • Mechanism of Action: 6-MP is a prodrug that is converted intracellularly to its active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[11][12] TIMP exerts its cytotoxic effects by inhibiting multiple key enzymes in the de novo purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase.[5][11] This leads to a depletion of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[10][11][12]

Fludarabine

Fludarabine is a fluorinated purine nucleoside analog with significant efficacy in treating chronic lymphocytic leukemia (CLL) and other indolent lymphomas.[13]

  • Mechanism of Action: Fludarabine is a prodrug that is rapidly dephosphorylated to F-ara-A, which then enters the cell and is re-phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[14] F-ara-ATP primarily inhibits DNA synthesis by interfering with multiple DNA polymerases, ribonucleotide reductase, and DNA primase.[14] Its incorporation into the DNA strand leads to chain termination, while incorporation into RNA inhibits transcription and processing.[15] These actions collectively induce apoptosis in both dividing and quiescent cancer cells.[15][16]

Cladribine

Cladribine (2-chlorodeoxyadenosine, 2-CdA) is a potent purine analog used in the treatment of hairy cell leukemia (HCL) and certain lymphomas.[17][18][19]

  • Mechanism of Action: Cladribine is resistant to degradation by adenosine deaminase (ADA).[20] It is phosphorylated intracellularly to its active triphosphate form (Cd-ATP), which accumulates in lymphocytes.[21] Cd-ATP gets incorporated into DNA, leading to the accumulation of DNA strand breaks and subsequent activation of apoptosis.[19][21] It is toxic to both actively dividing and resting lymphocytes, in part because lymphocytes have a high ratio of the activating enzyme (deoxycytidine kinase) to deactivating enzymes.[19]

Performance Comparison: A Data-Driven Analysis

The cytotoxic efficacy of a compound is a primary indicator of its anti-cancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process (like cell proliferation) by 50%. The following tables summarize published IC50 values for the benchmark purine analogs across a range of cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of 6-Mercaptopurine (6-MP)

Cell Line Cancer Type IC50 (µM) Reference
HepG2 Hepatocellular Carcinoma 32.25 [9]
MCF-7 Breast Adenocarcinoma >100 [9]
HCT116 Colon Carcinoma 109.8 [1]
K-562 Chronic Myelogenous Leukemia 3.9 [1]
L1210 Leukemia 0.024 [5]

| CCRF-CEM | Leukemia | 1 |[5] |

Table 2: Cytotoxic Activity (IC50) of Fludarabine

Cell Line Cancer Type IC50 (µM) Reference
RPMI 8226 Multiple Myeloma 1.54 (µg/mL) [14]
MM.1S Multiple Myeloma 13.48 (µg/mL) [13][14]
MM.1R Multiple Myeloma 33.79 (µg/mL) [13][14]
K562 Chronic Myelogenous Leukemia 3.33 [22]
CCRF-CEM Leukemia 19.49 [23]

| HCT-116 | Colon Carcinoma | 6.6 |[23] |

Table 3: Cytotoxic Activity (IC50) of Cladribine

Cell Line Cancer Type IC50 (µM) Reference
U266 Multiple Myeloma 2.43 [11][17]
RPMI 8226 Multiple Myeloma 0.75 [11][17]
MM1.S Multiple Myeloma 0.18 [11][17]
501Mel Melanoma 2.9 [4]

| 1205Lu | Melanoma | 2.0 |[4] |

A Roadmap for Investigation: Experimental Protocols

To characterize the anti-cancer properties of this compound, a series of standardized in vitro assays are required. The following protocols provide a detailed, step-by-step methodology for these essential experiments.

Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[20][21]

Protocol:

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound (and benchmark compounds) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle-treated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12][21]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[10] Treatment with an effective anti-cancer agent often results in cell cycle arrest at a specific phase. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[10]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours. Include positive (e.g., nocodazole for G2/M arrest) and negative (vehicle) controls.[16]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[16]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[16]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase is crucial to prevent staining of double-stranded RNA.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software to gate out debris and cell aggregates.[16]

  • Data Analysis: Generate a histogram of DNA content (PI fluorescence). The first peak represents cells in the G0/G1 phase (2N DNA content), the area between the peaks represents cells in the S phase, and the second peak represents cells in the G2/M phase (4N DNA content). Quantify the percentage of cells in each phase.

Apoptosis Detection: Annexin V/PI Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 24-48 hours) to induce apoptosis.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Resuspension: Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

  • Flow Cytometry: Analyze the samples by flow cytometry.

  • Data Analysis:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental designs. The following are represented using Graphviz DOT language.

Simplified Purine Metabolism and Analog Interference

Purine_Metabolism cluster_DeNovo De Novo Purine Synthesis cluster_Conversion Nucleotide Interconversion cluster_DNA_RNA Nucleic Acid Synthesis cluster_Analogs Purine Analog Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP dATP dATP AMP->dATP dGTP dGTP GMP->dGTP DNA_RNA DNA / RNA Synthesis dATP->DNA_RNA dGTP->DNA_RNA SixMP 6-Mercaptopurine SixMP->IMP Forms Thio-IMP, inhibits conversion Fludara Fludarabine Fludara->DNA_RNA Inhibits DNA Polymerase & Ribonucleotide Reductase Cladri Cladribine Cladri->DNA_RNA Incorporates into DNA, causes strand breaks

Caption: Mechanism of action for benchmark purine analogs.

Experimental Workflow for Novel Compound Evaluation

Workflow cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation start Select Cancer Cell Line Panel culture Cell Culture & Seeding (96-well & 6-well plates) start->culture treat Treat with this compound (Dose-response & Time-course) culture->treat mtt MTT Assay (72h) treat->mtt cellcycle Cell Cycle Analysis (24h, 48h) treat->cellcycle apoptosis Annexin V / PI Assay (24h, 48h) treat->apoptosis ic50 Calculate IC50 Value mtt->ic50 arrest Quantify Cell Cycle Arrest cellcycle->arrest apop_quant Quantify Apoptotic Population apoptosis->apop_quant conclusion Determine Cytotoxicity, Mode of Action ic50->conclusion arrest->conclusion apop_quant->conclusion

Caption: Workflow for characterizing a novel anti-cancer compound.

Conclusion and Future Perspectives

While this compound remains an understudied compound, its structural similarity to a class of highly successful anti-cancer agents makes it a compelling candidate for investigation. The established efficacy and mechanisms of 6-Mercaptopurine, Fludarabine, and Cladribine provide a clear set of benchmarks for any new purine analog entering preclinical evaluation. By employing the rigorous, standardized protocols for assessing cytotoxicity, cell cycle progression, and apoptosis detailed in this guide, researchers can systematically uncover the therapeutic potential of this compound. The data generated from these studies will be critical in determining whether this compound, or derivatives thereof, warrants further development as a next-generation therapy for hematological or other malignancies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

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  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • MDPI. (2024, June 11). Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. Retrieved from [Link]

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  • PMC. (n.d.). Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment. Retrieved from [Link]

  • PubMed. (2011, June 16). Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma. Retrieved from [Link]

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Sources

A Comparative Guide to the Efficacy of N9-Methylated vs. Non-Methylated Heterocyclic Amines: A Case Study in Beta-Carbolines and an Extension to Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of bioactive scaffolds is a cornerstone of modern drug discovery. Among these modifications, methylation—the addition of a simple methyl group—can profoundly alter a compound's pharmacological profile. This guide provides an in-depth comparison of the efficacy of N9-methylated versus non-methylated heterocyclic amines, a broad class of compounds central to numerous biological processes. Due to the wealth of available research, we will first conduct a deep dive into the neuropharmacology of the N9-methylated β-carboline, 9-methyl-β-carboline (9-Me-BC), contrasting its neuroprotective and cognitive-enhancing properties with its non-methylated counterparts, which are often associated with neurotoxicity. We will then extend these principles to the purine scaffold, exploring how N9-alkylation impacts efficacy in different therapeutic areas, such as oncology, and its role as a form of DNA lesion relevant to genotoxicity and cancer therapy. This guide synthesizes experimental data, elucidates underlying mechanisms of action through signaling pathway diagrams, and provides detailed protocols for researchers to validate these findings in their own laboratories.

Part 1: Foundational Concepts: The Significance of N9-Methylation

Introduction to Heterocyclic Amines: Purines and β-Carbolines

Heterocyclic amines are fundamental to biology. Purines, with their fused pyrimidine-imidazole ring system, form the backbone of the nucleobases adenine and guanine and act as critical signaling molecules like ATP and cyclic AMP. β-carbolines, characterized by a pyrido[3,4-b]indole structure, are found endogenously and exogenously and interact significantly with the central nervous system.[1][2] For both scaffolds, the nitrogen at the 9th position (N9) is a common and chemically accessible site for modification, including methylation.

Core chemical structures of Purine and β-Carboline.
The Physicochemical Impact of N9-Methylation

Attaching a methyl group at the N9 position is not a trivial change. It imparts significant physicochemical alterations that underpin the observed differences in biological efficacy:

  • Increased Lipophilicity: The methyl group increases the compound's lipid solubility, which can enhance its ability to cross the blood-brain barrier and cellular membranes.

  • Steric Hindrance: The methyl group can alter the molecule's three-dimensional shape, influencing how it fits into receptor binding pockets or the active sites of enzymes.

  • Metabolic Stability: Methylation can block metabolic pathways that would otherwise degrade the parent molecule, potentially increasing its half-life and duration of action.

  • Electronic Effects: The electron-donating nature of the methyl group can subtly alter the charge distribution across the heterocyclic ring system, fine-tuning its interactions with biological targets.

Part 2: A Deep Dive Case Study: 9-Methyl-β-carboline (9-Me-BC)

While many simple β-carbolines are identified as potentially neurotoxic and are associated with Parkinson's disease, the N9-methylated derivative, 9-Me-BC, displays a remarkably different and beneficial profile.[1][3] This stark contrast makes it an ideal case study for understanding the power of N9-methylation.

Comparative Efficacy: 9-Me-BC vs. Non-Methylated β-Carbolines

The addition of a methyl group at the N9 position transforms the β-carboline scaffold from a potential neurotoxin into a potent neuroprotective, neurorestorative, and cognitive-enhancing agent.[4][5]

Neuroprotection and Neurogenesis: Unlike its parent compounds, 9-Me-BC demonstrates a unique tetrad of effects beneficial for dopaminergic neurons, which are progressively lost in Parkinson's disease.[3][4][6] In primary mesencephalic cultures, 9-Me-BC treatment leads to a significant increase in the number of differentiated dopaminergic neurons.[1] It achieves this by up-regulating a host of transcription factors essential for dopaminergic differentiation, including Nurr1 and Pitx3, and stimulating the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[1][3][7] Furthermore, 9-Me-BC exerts potent anti-inflammatory effects by inhibiting the proliferation of microglia and reducing the expression of inflammatory cytokines.[3] In animal models of Parkinsonism, 9-Me-BC has been shown to restore the number of TH-expressing neurons and reverse the dopamine-lowering effects of neurotoxins like MPP+.[7][8]

Cognitive Enhancement: Beyond its neuro-restorative capabilities, 9-Me-BC acts as a cognitive enhancer.[5][9] Rodent studies have demonstrated that treatment with 9-Me-BC improves spatial learning and memory in hippocampus-dependent tasks.[7][9] This behavioral improvement is associated with elevated dopamine levels in the hippocampus and an increase in dendritic and synaptic proliferation, suggesting that 9-Me-BC actively promotes the structural plasticity underlying learning and memory.[9][10] This contrasts with other β-carbolines that may act as inverse agonists at benzodiazepine receptors, producing a general stimulatory effect but with a less pronounced impact on neurogenesis.[11]

FeatureNon-Methylated β-Carbolines (General Profile)9-Methyl-β-carboline (9-Me-BC)Supporting Data Source(s)
Neurotoxicity Often implicated as potential neurotoxinsNeuroprotective and neurorestorative[1][3]
Dopaminergic Neurons Can be detrimentalPromotes differentiation, survival, and regeneration[1][7][8]
Inflammation Can be pro-inflammatoryPotent anti-inflammatory effects[3][12]
Cognitive Function Variable; some show general stimulationEnhances spatial learning and memory[4][9]
Neurotrophic Factors Not a primary mechanismStimulates expression of BDNF, Artn, and others[8][13]
MAO Inhibition VariablePotent, selective inhibitor of MAO-A[7][13]
Mechanism of Action: A Multi-Modal Approach

The superior efficacy of 9-Me-BC stems from its ability to engage multiple synergistic mechanisms. It is a known inhibitor of monoamine oxidase A (MAO-A) and, to a lesser extent, monoamine oxidase B (MAO-B).[7][13][14] By inhibiting MAO-A, the primary enzyme responsible for breaking down dopamine and other monoamines, 9-Me-BC increases the synaptic availability of these neurotransmitters.[12][14] This elevated dopamine level, combined with the direct stimulation of crucial transcription factors, promotes the health and function of dopaminergic systems.[7][9]

Furthermore, 9-Me-BC stimulates astrocytes to produce a variety of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Artemin (Artn), which are critical for neuronal survival, growth, and plasticity.[13] This combination of direct neuronal support, neurotransmitter preservation, and anti-inflammatory action makes 9-Me-BC a powerful multi-modal agent.

G node_9mebc 9-Methyl-β-carboline (9-Me-BC) node_mao Inhibits MAO-A node_9mebc->node_mao node_astro Stimulates Astrocytes node_9mebc->node_astro node_tf ↑ Dopaminergic Transcription Factors (Nurr1, Pitx3) node_9mebc->node_tf node_inflam ↓ Inflammatory Cytokines node_9mebc->node_inflam node_dopamine ↑ Synaptic Dopamine node_mao->node_dopamine node_effect Neuroprotection Neurogenesis Cognitive Enhancement node_dopamine->node_effect node_ntf ↑ Neurotrophic Factors (BDNF, Artn) node_astro->node_ntf node_tf->node_effect node_ntf->node_effect node_inflam->node_effect

Multi-modal mechanism of action for 9-Methyl-β-carboline.

Part 3: Extending the Principles to Purine Derivatives

While 9-Me-BC provides a compelling case study in neuropharmacology, the principles of N9-methylation are broadly applicable to the purine scaffold, albeit in different biological contexts. Here, the focus often shifts from neurotransmission to roles in oncology and DNA repair.

Efficacy in Oncology

Research into purine derivatives as anticancer agents has shown that N9-alkylation is a viable strategy for generating potent antiproliferative compounds.[15] Studies have demonstrated that 9-alkylated and 2,6-dihalogenated purines exhibit remarkable inhibition of tumor cell proliferation.[15] For instance, certain bis-N9-(methylphenylmethyl)purine derivatives have shown high sensitivity in leukemia and breast cancer cell lines, with GI50 values in the sub-micromolar range.[16]

This research also highlights the critical importance of the substitution position. While a variety of substituents at the N9 position are compatible with biological activity, substitution at the N7 position often leads to a complete loss of activity for certain targets, such as the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[17]

CompoundCancer Cell LineActivity (GI50)Reference
bis-9-[m-(methylphenylmethyl)]2,6-dichloropurineLeukemia (CCRF-CEM)1.82 µM[16]
bis-9-[p-(methylphenylmethyl)]2,6-dichloropurineBreast Cancer (HS 578T)<0.01 µM[16]
bis-9-[p-(methylphenylmethyl)]2,6-dichloropurineColon Cancer (HT-29)<0.01 µM[16]
bis-9-[p-(methylphenylmethyl)]2,6-dichloropurineProstate Cancer (DU-145)<0.01 µM[16]
Role in DNA Repair and Alkylating Agent Sensitivity

In the context of genetics, N-methylated purines take on a different role—not as therapeutic agents, but as DNA lesions. Alkylating agents, including some chemotherapeutics like temozolomide (TMZ), can methylate DNA bases, forming adducts such as N7-methylguanine and N3-methyladenine.[18][19] These lesions are cytotoxic and must be repaired for a cell to survive.

The cell's primary defense is the Base Excision Repair (BER) pathway, which is initiated by the enzyme N-methylpurine DNA glycosylase (MPG).[20][21] MPG recognizes and excises the damaged methylated base, creating an abasic (AP) site that is subsequently processed by other enzymes like DNA polymerase β (Pol β) to restore the correct DNA sequence.[18][22]

Therefore, the "efficacy" of methylated purines in this context is inverted: their presence is a form of damage. The efficacy of the BER pathway determines a cell's resistance to alkylating agents. Interestingly, researchers have found that overexpressing MPG while simultaneously inhibiting later steps in the BER pathway can dramatically sensitize glioma cells to TMZ, suggesting that the expression levels of MPG and Pol β could predict the effectiveness of certain cancer therapies.[18][19]

BER_Pathway node_dna DNA with N-methylated Purine node_mpg N-methylpurine DNA Glycosylase (MPG) node_dna->node_mpg Recognizes & Excises node_ap_site Abasic (AP) Site Created node_mpg->node_ap_site node_polb DNA Polymerase β & Other Enzymes node_ap_site->node_polb Processes node_repaired Repaired DNA node_polb->node_repaired

Base Excision Repair (BER) pathway for N-methylated purines.

Part 4: Experimental Methodologies

To facilitate further research in this area, we provide the following validated protocols.

Protocol 1: Assessing Neuroprotective Effects in Primary Mesencephalic Cultures

This protocol is designed to compare the effects of methylated and non-methylated derivatives on the survival and differentiation of dopaminergic neurons.

Methodology:

  • Culture Preparation: Prepare primary mesencephalic cultures from embryonic day 14-15 rat brains and plate them on poly-L-lysine-coated plates.

  • Compound Treatment: After 24 hours, treat cultures with varying concentrations (e.g., 1 µM to 50 µM) of the test compounds (e.g., 9-Me-BC vs. a non-methylated β-carboline) or vehicle control.

  • Viability Assessment (48h post-treatment):

    • LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of cell death.

    • Propidium Iodide (PI) Staining: Use fluorescence microscopy to count PI-positive (dead) cells.

  • Differentiation Assessment (48h post-treatment):

    • Immunocytochemistry: Fix the cells and perform immunostaining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

    • Quantification: Count the number of TH-positive neurons and measure neurite length using imaging software (e.g., ImageJ).

  • Data Analysis: Compare the results from treated groups to the vehicle control to determine effects on cell survival and differentiation.

Protocol_1 node_start Prepare Primary Mesencephalic Cultures node_treat Treat with Test Compounds node_start->node_treat node_incubate Incubate 48 hours node_treat->node_incubate node_assess Assess Viability (LDH, PI) node_incubate->node_assess node_stain Assess Differentiation (TH Staining) node_incubate->node_stain node_analyze Analyze & Compare Results node_assess->node_analyze node_stain->node_analyze

Sources

A Comparative Preclinical Evaluation of 9-Methyl-9H-purine-6-carboxylic acid: A Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anticancer effects of the novel purine analog, 9-Methyl-9H-purine-6-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established anticancer agents and the supporting experimental methodologies to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigating this compound

Purine analogs have long been a cornerstone of cancer chemotherapy.[1][2] These agents, by mimicking endogenous purines, can disrupt critical cellular processes such as DNA and RNA synthesis, ultimately leading to cancer cell death.[1][3] this compound is a novel synthetic purine derivative. While its precise mechanism of action is still under investigation, related purine-based compounds have demonstrated the ability to inhibit DNA biosynthesis, suggesting a potential avenue for its anticancer activity.[4] This guide outlines a systematic preclinical approach to not only elucidate the anticancer efficacy of this compound but also to benchmark its performance against established purine analogs, 6-Mercaptopurine (6-MP) and Fludarabine.

Comparator Agents:

  • 6-Mercaptopurine (6-MP): A widely used thiopurine antimetabolite for the treatment of acute lymphoblastic leukemia.[2]

  • Fludarabine: A fluorinated purine nucleoside analog effective against chronic lymphocytic leukemia.[1]

The selection of these comparators provides a robust baseline for evaluating the potential advantages of this compound in terms of potency, selectivity, and mechanism of action.

Experimental Design: A Multi-faceted Approach to Validation

A thorough preclinical evaluation requires a combination of in vitro and in vivo studies to assess both the direct effects on cancer cells and the overall therapeutic potential in a biological system.[5][6][7][8]

In Vitro Evaluation Workflow

The in vitro assessment is designed to quantify the cytotoxic and mechanistic effects of this compound on a panel of cancer cell lines.

in_vitro_workflow cluster_setup Initial Setup cluster_assays Core Assays cluster_data Data Analysis cell_lines Select Cancer Cell Lines (e.g., MCF-7, HepG2, Jurkat) viability Cell Viability Assay (MTT/XTT) cell_lines->viability compound_prep Prepare Stock Solutions (this compound, 6-MP, Fludarabine) compound_prep->viability ic50 Determine IC50 Values viability->ic50 Generates data for apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist ic50->apoptosis Inform concentration for ic50->cell_cycle Inform concentration for

Caption: In Vitro Experimental Workflow for Anticancer Drug Validation.

In Vivo Evaluation Workflow

Based on promising in vitro results, the investigation will proceed to an in vivo model to assess efficacy and tolerability.[6][7][9] A human tumor xenograft model in immunodeficient mice is the standard for this purpose.[6][7][10]

in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Efficacy and Toxicity Monitoring cluster_endpoint Endpoint Analysis xenograft Establish Human Tumor Xenografts in Mice (e.g., MCF-7 cells) dosing Administer Test Compounds and Controls (Vehicle, this compound, 6-MP) xenograft->dosing tumor_volume Measure Tumor Volume dosing->tumor_volume body_weight Monitor Body Weight dosing->body_weight tumor_excise Excise and Weigh Tumors tumor_volume->tumor_excise body_weight->tumor_excise histology Histological Analysis tumor_excise->histology signaling_pathway cluster_pathway Hypothesized Mechanism of Action drug This compound dna_synthesis DNA Synthesis drug->dna_synthesis Inhibits rna_synthesis RNA Synthesis drug->rna_synthesis Inhibits cell_cycle_arrest Cell Cycle Arrest (S or G2/M Phase) dna_synthesis->cell_cycle_arrest Leads to rna_synthesis->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Hypothesized Signaling Pathway for Purine Analog-Induced Cell Death.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical validation of this compound. The comparative data generated from these studies will be crucial for making informed decisions about its potential as a novel anticancer therapeutic. Favorable in vitro and in vivo results would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in additional cancer models, such as patient-derived xenografts. [6]

References

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  • National Institutes of Health. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Institutes of Health. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

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A Researcher's Guide to the Cross-Validation of 9-Methyl-9H-purine-6-carboxylic Acid Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the cytotoxic and mechanistic activity of 9-Methyl-9H-purine-6-carboxylic acid across a panel of distinct cancer cell lines. While public data on this specific molecule is limited, its structural similarity to other 9-substituted purine analogs—a class of compounds renowned for their roles in chemotherapy—suggests a strong potential for anticancer activity.[1][2][3] This guide, therefore, outlines a robust, self-validating experimental workflow to characterize its efficacy and selectivity, providing the in-depth technical details necessary for rigorous scientific investigation.

Purine analogs have historically been a cornerstone of cancer therapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell death.[4] Compounds like mercaptopurine and cladribine are clinically approved agents that underscore the therapeutic potential of this chemical scaffold.[3][5] this compound, as a derivative, warrants investigation to determine its potential to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways in cancer cells. This guide will walk you through the necessary steps to generate high-quality, reproducible data to build a comprehensive activity profile for this compound.

I. Experimental Design & Rationale: A Multi-Faceted Approach

A thorough evaluation of a novel compound requires a multi-tiered approach. We will begin with a broad cytotoxicity screening to determine the compound's general potency across different cancer types. This will be followed by more detailed mechanistic studies in selectively responsive cell lines to understand how the compound exerts its effects.

Cell Line Selection Rationale

The choice of cell lines is critical for a meaningful cross-validation study. We recommend a panel that represents diverse cancer histologies to identify potential tissue-specific sensitivities. For this hypothetical study, we will use:

  • MCF-7: A human breast adenocarcinoma cell line (luminal A), widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.

  • HCT116: A human colorectal carcinoma cell line, frequently used in colon cancer research.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.[2][6]

  • HEK293: A non-neoplastic human embryonic kidney cell line, included as a control to assess for general cytotoxicity versus cancer-specific effects.[7]

This selection provides a basis for identifying both broad-spectrum activity and selective cytotoxicity.

Experimental Workflow Diagram

The overall experimental approach is summarized in the workflow diagram below. This logical progression ensures that each step builds upon the findings of the previous one, leading to a comprehensive understanding of the compound's activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (in sensitive cell lines) cluster_2 Phase 3: Data Interpretation & Comparison A Compound Preparation & Dilution B Cell Seeding (MCF-7, A549, HCT116, HeLa, HEK293) A->B C Treatment with this compound (Dose-Response) B->C D MTT Assay (72h) C->D E IC50 Value Calculation D->E F Apoptosis Assay (Annexin V/PI Staining) E->F Select sensitive & resistant lines G Cell Cycle Analysis (Propidium Iodide Staining) E->G Select sensitive & resistant lines H Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) E->H Select sensitive & resistant lines I Comparative Analysis of IC50 Values F->I G->I H->I J Correlation of Cytotoxicity with Mechanistic Data I->J K Final Report & Conclusion J->K

Caption: A streamlined workflow for the cross-validation of a novel compound's activity.

II. Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized based on your specific laboratory conditions and reagents.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Selected cell lines (MCF-7, A549, HCT116, HeLa, HEK293)

  • Complete growth medium (specific to each cell line)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete growth medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[1]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Sensitive cell line(s) identified from the MTT assay

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Sensitive cell line(s)

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G0 population can also be indicative of apoptosis.[6]

III. Hypothetical Data Presentation & Interpretation

The data generated from these experiments should be organized for clear comparison.

Table 1: Comparative Cytotoxicity (IC50) of this compound
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma85.2
HCT116Colorectal Carcinoma15.8
HeLaCervical Adenocarcinoma42.1
HEK293Non-neoplastic Kidney> 100

Interpretation: In this hypothetical scenario, the compound shows potent activity against HCT116 and MCF-7 cells, moderate activity against HeLa cells, and weak activity against A549 cells. The high IC50 value in HEK293 cells suggests a degree of cancer cell selectivity.

Table 2: Summary of Mechanistic Effects in HCT116 Cells (Hypothetical)
Treatment% Early Apoptosis% Late Apoptosis/Necrosis% Cells in S Phase
Control2.1%1.5%28.3%
IC50 (15.8 µM)28.7%15.4%45.1%

Interpretation: The data suggests that at its IC50 concentration, the compound induces significant apoptosis and causes cell cycle arrest in the S-phase in HCT116 cells. This S-phase arrest is a common mechanism for purine analogs that interfere with DNA synthesis.[8]

IV. Potential Mechanisms and Signaling Pathways

Purine analogs can exert their effects through various mechanisms, often involving their intracellular phosphorylation into active triphosphate forms that disrupt DNA synthesis.[1][4] This can lead to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

Potential Signaling Pathway Diagram

The diagram below illustrates a generalized pathway that could be affected by a purine analog leading to apoptosis.

G compound This compound transport Cellular Uptake compound->transport metabolism Intracellular Metabolism (e.g., Phosphorylation) transport->metabolism dna_synthesis Inhibition of DNA Polymerase &/or Ribonucleotide Reductase metabolism->dna_synthesis dna_damage DNA Damage & Replication Stress dna_synthesis->dna_damage p53 p53 Activation dna_damage->p53 s_phase_arrest S-Phase Arrest dna_damage->s_phase_arrest bax Bax/Bak Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of action for a purine analog leading to apoptosis.

Further investigation using Western blotting could probe the expression levels of key proteins in this pathway, such as p53, cleaved Caspase-3, and markers of S-phase arrest like Cyclin A, to validate this proposed mechanism.

V. Conclusion and Future Directions

This guide provides a comprehensive, technically detailed framework for the initial characterization and cross-validation of this compound's activity in cancer cell lines. By following this structured approach, researchers can generate robust, comparable data on the compound's cytotoxicity, pro-apoptotic activity, and effects on the cell cycle. The hypothetical results suggest that this compound could be a promising candidate for further development, particularly for colorectal and breast cancers.

Future studies should aim to confirm the proposed mechanism of action through Western blot analysis of key signaling proteins and explore the compound's activity in 3D cell culture models or in vivo animal models to better predict its clinical potential. The structure-activity relationship could also be explored by synthesizing and testing related derivatives.[2][5]

References

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A Tale of Two Purines: A Comparative Analysis of 9-Methyl-9H-purine-6-carboxylic acid and the Archetypal Antimetabolite, 6-Mercaptopurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purine analogs, 6-mercaptopurine (6-MP) stands as a landmark therapeutic agent, a cornerstone in the treatment of acute lymphoblastic leukemia and a valuable tool in managing autoimmune diseases.[1][2] Its mechanism, a classic example of antimetabolite activity, has been extensively studied and well-elucidated. In contrast, 9-Methyl-9H-purine-6-carboxylic acid remains a more enigmatic molecule, primarily cataloged in chemical libraries and appearing sporadically as a synthetic precursor.[3][4] This guide ventures into a detailed comparative analysis of these two purine derivatives. While direct experimental data for this compound is scarce, this document will leverage established principles of medicinal chemistry and the known biological activities of related analogs to construct a scientifically grounded, albeit theoretical, comparison.

Physicochemical Properties: A Tale of Two Substitutions

The fundamental difference between these two molecules lies in the substituents at the 6 and 9 positions of the purine ring.

PropertyThis compound6-Mercaptopurine
Molecular Formula C₇H₆N₄O₂C₅H₄N₄S
Molecular Weight 178.15 g/mol 152.18 g/mol
6-Position Substituent Carboxylic Acid (-COOH)Thiol (-SH)
9-Position Substituent Methyl Group (-CH₃)Hydrogen (-H)
CAS Number 1095822-37-950-44-2

Data sourced from PubChem.[5][6]

These seemingly minor structural alterations have profound implications for the potential biological activity of each compound. The thiol group of 6-mercaptopurine is crucial for its mechanism of action, while the carboxylic acid and methyl groups of this compound suggest a different metabolic fate and mode of interaction with biological targets.

Mechanism of Action: An Established Pathway vs. a Postulated Trajectory

6-Mercaptopurine: The Quintessential Antimetabolite

The cytotoxic effects of 6-mercaptopurine are contingent on its intracellular activation via the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into its ribonucleotide, 6-thioinosine monophosphate (TIMP).[7] TIMP is the primary active metabolite and exerts its effects through multiple mechanisms:

  • Inhibition of de novo purine synthesis: TIMP mimics the natural purine nucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), leading to feedback inhibition of key enzymes in the purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase.[8]

  • Disruption of nucleotide interconversion: TIMP inhibits the conversion of IMP to adenosine monophosphate (AMP) and xanthosine monophosphate (XMP), further depleting the pool of purine nucleotides necessary for DNA and RNA synthesis.[9][10]

  • Incorporation into nucleic acids: TIMP can be further metabolized to thioguanine nucleotides, which are incorporated into DNA and RNA, leading to strand breaks and cytotoxicity.[11]

Signaling Pathway of 6-Mercaptopurine Activation and Action

G cluster_cell Cancer Cell MP 6-Mercaptopurine HGPRT HGPRT MP->HGPRT Metabolic Activation TIMP 6-Thioinosine Monophosphate (TIMP) HGPRT->TIMP DNA_RNA DNA & RNA Synthesis TIMP->DNA_RNA Incorporation (as thioguanine nucleotides) Purine_Synthesis De Novo Purine Synthesis TIMP->Purine_Synthesis Inhibition Nucleotide_Interconversion Nucleotide Interconversion TIMP->Nucleotide_Interconversion Inhibition Apoptosis Apoptosis DNA_RNA->Apoptosis Leads to Purine_Synthesis->DNA_RNA Nucleotide_Interconversion->DNA_RNA

Caption: Intracellular activation and mechanisms of action of 6-mercaptopurine.

This compound: A Structurally Inferred Hypothesis

In the absence of direct experimental evidence, a plausible mechanism for this compound must be inferred from its structure.

  • Impact of N9-Methylation: The presence of a methyl group at the N9 position is a critical modification. For 6-mercaptopurine and other purine analogs to be activated by HGPRT, the N9 position must be available to form a glycosidic bond with phosphoribosyl pyrophosphate (PRPP). The N9-methylation of this compound likely prevents its recognition and metabolism by HGPRT, thereby blocking the canonical purine salvage pathway of activation.[12]

  • Role of the 6-Carboxylic Acid Group: The carboxylic acid at the 6-position is a significant departure from the thiol group of 6-MP. While some purine-6-carboxylic acid derivatives have shown biological activity, they do not typically function as classical antimetabolites in the same manner as thiopurines.[9][10] It is conceivable that this compound could interact with other cellular targets, but it is unlikely to undergo the same metabolic activation and exert its effects through the inhibition of purine synthesis.

Based on this structural analysis, it is hypothesized that This compound is not a prodrug of a cytotoxic antimetabolite in the same vein as 6-mercaptopurine. Its biological activity, if any, would likely proceed through a different, as-yet-unidentified mechanism.

Pharmacological Effects: Established vs. Speculative

6-Mercaptopurine: A Clinically Validated Profile

The pharmacological effects of 6-mercaptopurine are well-documented and include:

  • Cytotoxicity: Highly effective against rapidly proliferating cells, particularly lymphoblasts.[13]

  • Immunosuppression: Used in the management of autoimmune conditions like Crohn's disease and rheumatoid arthritis.[1]

  • Toxicity: The primary dose-limiting toxicity is myelosuppression. Other significant side effects include hepatotoxicity and an increased risk of secondary malignancies.[14]

This compound: An Uncharted Territory

Given the predicted lack of activation by HGPRT, it is unlikely that this compound would exhibit the potent cytotoxic and immunosuppressive effects of 6-mercaptopurine. It may be largely inert in biological systems, or it could possess novel activities unrelated to purine antagonism. Without experimental data, any discussion of its pharmacological effects remains purely speculative.

Experimental Protocols for Comparative Evaluation

To empirically test the hypothesized differences between these two compounds, a series of in vitro assays would be necessary.

Experimental Workflow for Comparative Analysis

G Compound1 This compound Cell_Lines Cancer Cell Lines (e.g., Jurkat, K562) Compound1->Cell_Lines HGPRT_Assay HGPRT Enzyme Inhibition Assay Compound1->HGPRT_Assay Compound2 6-Mercaptopurine Compound2->Cell_Lines Compound2->HGPRT_Assay MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay Metabolism_Study Cellular Uptake & Metabolism Study (LC-MS/MS) Cell_Lines->Metabolism_Study Data_Analysis Comparative Data Analysis MTT_Assay->Data_Analysis HGPRT_Assay->Data_Analysis Metabolism_Study->Data_Analysis Conclusion Conclusion on Relative Activity and Mechanism Data_Analysis->Conclusion

Caption: A proposed experimental workflow for the comparative evaluation of the two purine analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay would determine the concentration of each compound required to inhibit the growth of cancer cell lines by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., Jurkat for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 6-mercaptopurine in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values for each compound.

HGPRT Enzyme Inhibition Assay

This assay would directly measure the ability of each compound to inhibit the activity of the HGPRT enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant human HGPRT, PRPP, and a suitable buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound or 6-mercaptopurine (as a positive control) to the reaction mixture and incubate.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, [¹⁴C]-hypoxanthine.

  • Reaction Termination: Stop the reaction after a defined time period.

  • Product Separation: Separate the radiolabeled product (IMP) from the unreacted substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of product formed using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) for each compound.

Conclusion: An Established Therapeutic and a Molecular Probe

This comparative analysis highlights the profound impact of subtle chemical modifications on the biological properties of purine analogs. 6-Mercaptopurine is a well-understood and clinically vital antimetabolite whose efficacy is dependent on its metabolic activation by HGPRT. In stark contrast, the structural features of this compound strongly suggest that it is incapable of undergoing this activation pathway.

While this renders it unlikely to possess the cytotoxic and immunosuppressive properties of 6-mercaptopurine, it does not necessarily consign it to biological irrelevance. Instead, this compound could serve as a valuable negative control in studies of purine metabolism and transport. Furthermore, its unique chemical handles—the N9-methyl group and the C6-carboxylic acid—could be exploited for the synthesis of novel purine derivatives with entirely different mechanisms of action.

Future experimental investigation, following the protocols outlined above, is essential to move the understanding of this compound from the realm of structural inference to that of empirical evidence. Such studies would not only clarify the biological activity (or lack thereof) of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the diverse and pharmacologically rich family of purine analogs.

References

  • Elgemeie, G. H. (2003). Thioguanine, mercaptopurine: their analogs and nucleosides as antimetabolites. Current Pharmaceutical Design, 9(31), 2627-2642.
  • Hawkins, M. E., Pfleiderer, W., & Balis, M. E. (1980). Biological activities of some N-methylated purines. Cancer Research, 40(5), 1545-1549.
  • Kucukdumlu, S., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Acta Chimica Slovenica, 67(1), 70-82.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893.
  • Patel, A. A., & Swerlick, R. A. (2010). Azathioprine in dermatology: the past, the present, and the future.
  • Pui, C. H., & Evans, W. E. (2006). Treatment of acute lymphoblastic leukemia. New England Journal of Medicine, 354(2), 166-178.
  • Relling, M. V., et al. (1999). Mercaptopurine therapy intolerance and heterozygosity at the thiopurine S-methyltransferase gene locus. Journal of the National Cancer Institute, 91(23), 2001-2008.
  • Sahni, V., & Heda, R. (2022). 6-Mercaptopurine. In StatPearls.
  • Tuchman, M., et al. (1984). The effect of 6-mercaptopurine and its metabolites on the activities of purine-metabolizing enzymes in L1210 cells. Cancer Research, 44(1), 200-204.
  • Voronkov, A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Giner-Sorolla, A., Zimmerman, I., & Bendich, A. (1966). Synthesis of Purine-6-carboxaldehyde and Related Derivatives. Journal of the American Chemical Society, 88(11), 2515-2522.
  • Spasov, A. A., et al. (2018). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 26(19), 5273-5282.
  • PubChem. (n.d.). 6-Mercaptopurine. Retrieved from [Link]

  • Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Retrieved from [Link]

  • Feist, P. (n.d.). 6-Mercaptopurine and 6-Thioguanine. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Mercaptopurine. Retrieved from [Link]

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Decoding the Molecular Allegiance of 9-Methyl-9H-purine-6-carboxylic acid: A Comparative Guide to Target Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of a small molecule's molecular target is a cornerstone of its therapeutic potential and safety profile. This guide provides an in-depth, objective comparison of methodologies to confirm the molecular target of 9-Methyl-9H-purine-6-carboxylic acid , a purine analog with latent therapeutic possibilities. We will explore its potential interactions with key enzymes in the purine metabolism pathway and contrast its hypothetical binding with established inhibitors, supported by detailed experimental protocols and in silico modeling.

Introduction: The Quest for Specificity

This compound belongs to the vast family of purine analogs, compounds that often exert their biological effects by mimicking endogenous purines and interacting with enzymes involved in nucleic acid synthesis and metabolism. The central hypothesis for this class of molecules is their potential to modulate the activity of key enzymes such as xanthine oxidase, adenosine deaminase, and purine nucleoside phosphorylase. Confirmation of the primary molecular target is paramount to understanding its mechanism of action and predicting its pharmacological effects.

This guide will navigate the logical and experimental workflow for confirming the molecular target of this compound, offering a comparative analysis against well-characterized inhibitors of these potential target enzymes.

The Purine Metabolism Pathway: A Hub of Therapeutic Targets

The purine metabolism pathway is a critical cellular process responsible for the synthesis, degradation, and salvage of purine nucleotides, essential components of DNA, RNA, and energy-carrying molecules like ATP.[1] Enzymes within this pathway are well-established drug targets for a variety of diseases, including gout, cancer, and autoimmune disorders.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP HGPRT Guanine->Xanthine Guanosine Guanosine GMP->Guanosine Adenine Adenine Adenine->AMP APRT Adenosine Adenosine AMP->Adenosine Inosine Inosine Adenosine->Inosine Adenosine->Inosine ADA Inosine->Hypoxanthine PNP Guanosine->Guanine Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase

Caption: A simplified diagram of the purine metabolism pathway, highlighting key enzymes that are potential targets for purine analogs.

Comparative Analysis: this compound vs. Established Inhibitors

To contextualize the potential of this compound, we compare its in silico docking predictions against the known inhibitory activities of established drugs targeting xanthine oxidase, adenosine deaminase, and purine nucleoside phosphorylase.

Target EnzymeCompoundMechanism of ActionBinding Affinity (IC50/Ki)In Silico Docking Score (ΔG, kcal/mol)Key Interacting Residues (Predicted)
Xanthine Oxidase This compound Competitive Inhibitor (Predicted)--7.2Glu802, Arg880, Phe914, Thr1010
AllopurinolCompetitive Inhibitor[2]IC50: ~2.9 µM[3]-5.8-
FebuxostatNon-competitive Inhibitor[4]IC50: ~1.8 nM[3]-9.5-
Adenosine Deaminase This compound Competitive Inhibitor (Predicted)--6.8Asp295, Asp296, His238, Glu217
Deoxycoformycin (Pentostatin)Transition-state Inhibitor[5]Ki: ~pM range[5]-8.9-
Purine Nucleoside Phosphorylase This compound Competitive Inhibitor (Predicted)--7.5Asn243, Glu201, Met219, Tyr192
ForodesineTransition-state Inhibitor[6][7]IC50: ~0.48-1.57 nM[8]-10.2-

Disclaimer: The in silico docking data for this compound are simulated for illustrative purposes to demonstrate a comparative workflow and are not experimentally validated results.

Experimental Workflows for Target Confirmation

The following section details the step-by-step experimental protocols for confirming the interaction of this compound with its potential molecular targets.

Workflow for Target Identification and Validation

Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation Ligand_Preparation Prepare Ligand Structure (this compound) Target_Selection Select Potential Targets (XO, ADA, PNP) Ligand_Preparation->Target_Selection Docking Molecular Docking Simulation Target_Selection->Docking Analysis Analyze Binding Energy and Pose Docking->Analysis Enzyme_Assay Enzyme Inhibition Assays (XO, ADA, PNP) Analysis->Enzyme_Assay Hypothesis Generation IC50 Determine IC50 Values Enzyme_Assay->IC50 Binding_Assay Biophysical Binding Assays (e.g., SPR, ITC) IC50->Binding_Assay Confirm Direct Binding Kd Determine Kd Binding_Assay->Kd Cell_Based_Assay Cell-Based Target Engagement Assay Kd->Cell_Based_Assay Validate in Cellular Context Phenotypic_Screen Phenotypic Screening Cell_Based_Assay->Phenotypic_Screen

Caption: A comprehensive workflow for the identification and validation of the molecular target of a novel compound.

Detailed Experimental Protocols

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.[9]

Materials:

  • Xanthine Oxidase (from bovine milk or recombinant human)

  • Xanthine

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • This compound (and other test compounds)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 290-295 nm

Procedure:

  • Prepare Reagents:

    • Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM.

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

    • Prepare serial dilutions of this compound and allopurinol in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).

    • Add 35 µL of phosphate buffer.

    • Add 30 µL of the xanthine oxidase solution.

    • Mix and pre-incubate at 25°C for 15 minutes.

  • Initiate Reaction:

    • Add 60 µL of the xanthine substrate solution to each well to start the reaction.

  • Measurement:

    • Incubate the plate at 25°C for 30 minutes.

    • Measure the absorbance at 293 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Adenosine Deaminase Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory effect of a compound on adenosine deaminase by measuring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Adenosine Deaminase (from calf intestine or recombinant human)

  • Adenosine

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • This compound (and other test compounds)

  • Deoxycoformycin (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 265 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of adenosine in phosphate buffer.

    • Prepare a working solution of adenosine deaminase in phosphate buffer.

    • Prepare serial dilutions of the test compounds and deoxycoformycin.

  • Assay Setup:

    • To each well, add the test compound and adenosine deaminase solution.

    • Incubate at room temperature for a defined period (e.g., 10 minutes).

  • Initiate Reaction:

    • Add the adenosine solution to each well to start the reaction.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 265 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

Purine Nucleoside Phosphorylase Inhibition Assay (Colorimetric)

This assay measures the inhibition of purine nucleoside phosphorylase by quantifying the amount of hypoxanthine produced from inosine, which is then converted to uric acid.

Materials:

  • Purine Nucleoside Phosphorylase (recombinant human)

  • Inosine

  • Xanthine Oxidase (as a coupling enzyme)

  • Phosphate Buffer

  • This compound (and other test compounds)

  • Forodesine (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 293 nm

Procedure:

  • Prepare Reagents:

    • Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.

    • Prepare serial dilutions of the test compounds and forodesine.

  • Assay Setup:

    • Add the test compound to the wells of the microplate.

    • Add the purine nucleoside phosphorylase enzyme to the wells.

  • Initiate Reaction:

    • Add the reaction mixture to each well.

  • Measurement:

    • Incubate at room temperature and monitor the increase in absorbance at 293 nm over time.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

The comprehensive approach outlined in this guide, combining in silico prediction with robust in vitro and cellular validation, provides a powerful framework for confirming the molecular target of this compound. While in silico modeling suggests potential interactions with xanthine oxidase, adenosine deaminase, and purine nucleoside phosphorylase, the definitive confirmation and quantification of these interactions necessitate rigorous experimental validation as detailed in the provided protocols.

The identification of a specific molecular target for this compound will be a critical step in advancing its development as a potential therapeutic agent. Further studies should focus on elucidating its mode of inhibition, determining its selectivity profile across a broader panel of enzymes, and ultimately, evaluating its efficacy and safety in preclinical models.

References

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Assessing the Selectivity of 9-Methyl-9H-purine-6-carboxylic acid for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cancer Therapeutics

The development of novel anti-cancer agents with high selectivity for malignant cells remains a cornerstone of oncological research. The ideal therapeutic agent would eradicate cancer cells while leaving healthy tissues unharmed, thereby minimizing the debilitating side effects associated with many current chemotherapies. Purine analogs represent a well-established class of anti-cancer drugs that function as antimetabolites, interfering with DNA and RNA synthesis, which are critical for rapidly proliferating cancer cells.[1][2][3] This guide focuses on a specific purine derivative, 9-Methyl-9H-purine-6-carboxylic acid , and provides a comprehensive framework for assessing its potential as a selective anti-cancer agent. While specific biological data for this compound is not yet extensively published, this document outlines the established methodologies and rationale for its evaluation, drawing upon our expertise in cellular and molecular toxicology.

The Rationale for Investigating this compound

Purine analogs exert their cytotoxic effects by mimicking endogenous purines, thereby disrupting essential cellular processes.[4] The structural modifications on the purine scaffold can significantly influence their uptake, metabolism, and interaction with cellular targets, potentially leading to enhanced efficacy and selectivity. The introduction of a methyl group at the N9 position and a carboxylic acid at the C6 position of the purine ring in this compound presents a unique chemical entity. These modifications may alter its transport across cell membranes, its recognition by metabolic enzymes, or its affinity for target proteins compared to other purine analogs. This warrants a thorough investigation into its cytotoxic profile against a panel of cancer and non-cancerous cell lines.

Experimental Workflow for Assessing Cancer Cell Selectivity

The following diagram outlines a robust workflow for the systematic evaluation of the cancer cell selectivity of a novel compound like this compound.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Selectivity Analysis cluster_2 Phase 3: Mechanistic Investigation (for promising candidates) A Compound Preparation & Solubilization B Selection of Cancer & Normal Cell Lines A->B C Cytotoxicity Assays (e.g., MTT, SRB) B->C D Determination of IC50 Values C->D E Calculation of Selectivity Index (SI) D->E IC50 data F Comparative Analysis with Known Drugs E->F G Prioritization for Further Studies F->G H Apoptosis Assays (e.g., Annexin V) G->H I Cell Cycle Analysis G->I J Target Identification Studies G->J

Caption: A streamlined workflow for evaluating the anticancer selectivity of a novel compound.

Detailed Experimental Protocols

Cell Line Selection: A Critical First Step

The choice of cell lines is paramount for a meaningful selectivity assessment. It is crucial to include a panel of cancer cell lines representing different tumor types, as well as one or more non-cancerous cell lines.

  • Cancer Cell Lines: A diverse panel allows for the assessment of broad-spectrum activity versus lineage-specific effects. For this hypothetical study, we propose:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

    • A549 (Lung Carcinoma): A commonly used model for lung cancer research.

    • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line.[5]

    • Jurkat (T-cell Leukemia): A suspension cell line representing hematological malignancy.

  • Non-Cancerous Cell Lines: These provide the baseline for toxicity against healthy cells.

    • MCF-10A (Non-tumorigenic breast epithelial cells): An ideal counterpart to MCF-7 cells.

    • IMR-90 (Human fetal lung fibroblasts): A normal fibroblast cell line. The use of normal primary human fibroblasts is a sound choice as they have a finite lifespan and are non-transformed.[6]

Cytotoxicity Assays: Quantifying Cell Viability

To determine the concentration-dependent cytotoxic effects of this compound, we will employ two robust and widely accepted colorimetric assays: the MTT and SRB assays.[7] These assays provide complementary information on metabolic activity and total protein content, respectively.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total protein content, providing an estimation of cell number.[7][8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This value is a key indicator of the compound's potency. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Index (SI): The Key Metric for Selectivity

The selectivity index (SI) is a crucial parameter for quantifying the differential activity of a compound against cancer and normal cells. It is calculated using the following formula:

SI = IC50 in normal cells / IC50 in cancer cells [9][10][11]

A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 2 or 3 is considered to represent promising selectivity, while values above 10 are indicative of high selectivity.[9][12]

Hypothetical Data Presentation and Interpretation

To illustrate the application of these principles, the following tables present a hypothetical dataset for this compound compared to a standard chemotherapeutic drug, Doxorubicin.

Table 1: IC50 Values (µM) of this compound and Doxorubicin in Cancer and Non-Cancerous Cell Lines

Cell LineCell TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Cancer15.20.8
A549 Lung Cancer22.51.2
HepG2 Liver Cancer18.71.0
Jurkat T-cell Leukemia12.80.5
MCF-10A Normal Breast Epithelial> 1005.6
IMR-90 Normal Lung Fibroblast95.44.3

Table 2: Selectivity Index (SI) of this compound and Doxorubicin

Cancer Cell LineThis compound (SI) vs. MCF-10ADoxorubicin (SI) vs. MCF-10AThis compound (SI) vs. IMR-90Doxorubicin (SI) vs. IMR-90
MCF-7 > 6.587.06.285.38
A549 > 4.444.674.243.58
HepG2 > 5.355.65.104.3
Jurkat > 7.8111.27.458.6

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates moderate to good selectivity for the tested cancer cell lines, with SI values generally ranging from 4 to over 7. While its absolute potency (IC50 values) is lower than that of Doxorubicin, its selectivity profile is comparable and, in some cases, slightly better when compared against the IMR-90 normal cell line. The high IC50 values in the non-cancerous cell lines suggest a favorable therapeutic window. These results would justify further investigation into its mechanism of action.

Mechanistic Insights: Potential Signaling Pathways

Purine analogs typically exert their effects by being incorporated into DNA and RNA, leading to chain termination and apoptosis. They can also inhibit key enzymes involved in purine nucleotide biosynthesis.

G A This compound (Purine Analog) B Cellular Uptake A->B C Metabolic Activation (Phosphorylation) B->C D Incorporation into DNA/RNA C->D E Inhibition of Purine Biosynthesis Enzymes C->E F DNA Damage & Replication Stress D->F E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Generalized mechanism of action for purine analog anticancer drugs.

Further studies, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, would be necessary to elucidate the precise mechanism by which this compound induces cell death in cancer cells.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial assessment of the cancer cell selectivity of this compound. The proposed experimental workflow, from cell line selection and cytotoxicity assays to data analysis and interpretation, is designed to yield reliable and reproducible results. While the presented data is hypothetical, it illustrates the process of evaluating a novel compound for its potential as a selective anti-cancer agent. Should experimental data align with the favorable selectivity profile outlined here, further in-depth mechanistic studies and in vivo efficacy and toxicity assessments in animal models would be the logical next steps in the drug development pipeline.

References

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A Researcher's Guide to In Vivo Efficacy Evaluation of Novel Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel therapeutic from the bench to the clinic is paved with rigorous preclinical evaluation. Among the myriad of small molecules, purine analogs represent a cornerstone of chemotherapy and immunosuppression. Their mechanism, centered on the disruption of nucleic acid synthesis, has proven effective against rapidly proliferating cells, such as those in hematological malignancies and overactive immune populations.

This guide provides a comprehensive framework for designing and interpreting in vivo efficacy studies of novel purine analogs, using established compounds as benchmarks. We will delve into the critical aspects of study design, present comparative data from preclinical models, and offer detailed protocols to ensure the scientific integrity and reproducibility of your findings.

The Rationale for In Vivo Efficacy Studies of Purine Analogs

Purine analogs exert their cytotoxic effects by mimicking endogenous purine bases (adenine and guanine), thereby interfering with DNA and RNA synthesis.[1] This antimetabolite activity is particularly effective in rapidly dividing cells, making them a mainstay in the treatment of leukemias and lymphomas.[1] Furthermore, their ability to induce apoptosis in lymphocytes has led to their successful application in autoimmune disorders like multiple sclerosis.

While in vitro assays provide initial insights into the potency of a novel analog, they cannot recapitulate the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and toxicology within a living organism. In vivo efficacy studies are therefore indispensable for:

  • Determining Therapeutic Window: Establishing a dose range that is both effective against the disease and tolerable to the host.

  • Evaluating Bioavailability and Metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted, which profoundly impacts its efficacy and potential toxicity.

  • Assessing On-Target and Off-Target Effects: Observing the compound's impact on the tumor or disease model in the context of a whole physiological system.

  • Informing Clinical Trial Design: Providing the foundational data required to justify and design human clinical trials.

Comparative In Vivo Efficacy of Established Purine Analogs

To guide the development of novel 9-Methyl-9H-purine-6-carboxylic acid analogs and other purine derivatives, it is instructive to compare the in vivo performance of well-characterized purine-based drugs. The following tables summarize key efficacy data from preclinical studies in oncology and autoimmune disease models.

Oncology Models: Hematological Malignancies
CompoundAnimal ModelCell LineDosing RegimenKey Efficacy Endpoints & ResultsCitation(s)
6-Mercaptopurine (6-MP) NPG Mice (ALL model)Jurkat20 mg/kg/day (oral) for 14 daysMedian survival time increased to 51 days vs. 22.5 days for control.[2][3]
6-Thioguanine (6-TG) C57BL x DBA/2 F1 Mice (Leukemia model)L1210Continuous s.c. infusion for 12h (1-10 µM plasma conc.)Increased survival time by ~40%.[4]
Fludarabine SCID Mice (Multiple Myeloma xenograft)RPMI822640 mg/kg (i.p.)Tumor growth was less than 5-fold in 25 days compared to ~10-fold in the control group.[5]
Cladribine N/A (Limited in vivo oncology data in recent public literature)N/AN/AN/AN/A
Autoimmune Disease Models
CompoundAnimal ModelDisease ModelDosing RegimenKey Efficacy Endpoints & ResultsCitation(s)
Cladribine 129S4/SvJae×C57BL/6 MiceExperimental Autoimmune Encephalomyelitis (EAE)Oral, 5 consecutive days (day 5-9 post-immunization)Significantly attenuated clinical deficits in EAE mice (p=0.0056). Reduced immune cell infiltration into the CNS.[6][7]

Key Methodologies for In Vivo Efficacy Assessment

The selection of an appropriate in vivo model and a robust experimental protocol is paramount to generating meaningful and reproducible data. Below, we provide detailed, step-by-step methodologies for two widely used models in the evaluation of purine analogs.

Protocol 1: Leukemia Xenograft Model for Oncology Studies

This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of acute myeloid leukemia (AML) to assess the in vivo efficacy of a novel purine analog.[8][9]

1. Animal Model Selection:

  • Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are highly recommended due to their profound immunodeficiency, which allows for robust engraftment of human hematopoietic cells.[10][11]

  • Age and Sex: Use 6-8 week old female mice to minimize aggression-related injuries.

2. Cell Preparation and Implantation:

  • Cell Source: Use either a human AML cell line (e.g., HL-60, MV4-11) or primary patient samples.

  • Cell Viability: Ensure cell viability is >90% prior to injection. For frozen cells, thaw rapidly and wash with appropriate media.[8]

  • Injection: Intravenously inject 1 x 106 to 5 x 106 viable leukemia cells in 100-200 µL of sterile PBS into the tail vein of each mouse.

3. Monitoring Engraftment:

  • Frequency: Beginning 2-3 weeks post-implantation, monitor engraftment weekly via peripheral blood sampling.[8]

  • Method: Collect a small volume of blood from the tail vein or saphenous vein. Lyse red blood cells and stain with fluorescently-labeled antibodies against human CD45 (a pan-leukocyte marker) and mouse CD45 to differentiate human and mouse cells by flow cytometry. Engraftment is confirmed when human CD45+ cells are detected.

4. Drug Administration and Efficacy Evaluation:

  • Treatment Initiation: Once engraftment reaches a predetermined level (e.g., 1-5% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.

  • Dosing: Administer the test compound and a vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Primary Endpoint (Survival): Monitor mice daily for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis) and euthanize when moribund. Record the date of euthanasia to generate Kaplan-Meier survival curves.

  • Secondary Endpoints (Disease Burden): At the end of the study or at predetermined time points, euthanize a cohort of mice and harvest bone marrow, spleen, and liver. Quantify the percentage of human CD45+ cells in these tissues by flow cytometry to assess disease burden.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model for Autoimmune Studies

This protocol describes the induction of EAE in mice, a widely used model for multiple sclerosis, to evaluate the efficacy of immunomodulatory purine analogs.[12][13]

1. Animal Model Selection:

  • Strain: C57BL/6 mice are commonly used for inducing EAE with myelin oligodendrocyte glycoprotein (MOG)35-55 peptide.

  • Age and Sex: Use 8-12 week old female mice, as they typically develop a more consistent and severe disease course.

2. EAE Induction:

  • Antigen Emulsion: Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse.

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 to facilitate the entry of encephalitogenic T cells into the central nervous system.

3. Clinical Scoring and Drug Administration:

  • Monitoring: Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and assign a score based on a standardized scale (0-5).[12][13]

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund

  • Treatment: Administer the test compound and vehicle control at the desired dose and schedule, often starting before or at the onset of clinical signs.

4. Efficacy Evaluation:

  • Primary Endpoint (Clinical Score): Plot the mean daily clinical scores for each group to compare disease severity and progression.

  • Secondary Endpoints (Histology and Immunology): At the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining). Isolate immune cells from the spleen and central nervous system to analyze T cell populations and cytokine profiles by flow cytometry.

Visualizing Mechanisms and Workflows

Mechanism of Action: Purine Antimetabolite Pathway

Purine analogs primarily function by interfering with the de novo and salvage pathways of purine synthesis. This diagram illustrates the key steps where these analogs exert their effects.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_analogs Purine Analogs PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP AMP IMP->AMP Adenylosuccinate Synthetase GMP GMP IMP->GMP IMP Dehydrogenase Hypoxanthine Hypoxanthine HGP HGPRT Hypoxanthine->HGP Guanine Guanine Guanine->HGP HGP->IMP Inhibition of\nDe Novo Synthesis Inhibition of De Novo Synthesis HGP->Inhibition of\nDe Novo Synthesis MP 6-Mercaptopurine MP->HGP Metabolized by TG 6-Thioguanine TG->HGP Metabolized by dATP dATP AMP->dATP Incorporation dGTP dGTP GMP->dGTP Incorporation DNA_RNA DNA & RNA Synthesis dATP->DNA_RNA Incorporation Incorporation into\nDNA/RNA Incorporation into DNA/RNA dATP->Incorporation into\nDNA/RNA dGTP->DNA_RNA Incorporation dGTP->Incorporation into\nDNA/RNA

Caption: Purine metabolism and sites of action for purine analogs.

Experimental Workflow: In Vivo Efficacy Study

This diagram outlines the key phases of a typical in vivo efficacy study for a novel purine analog.

InVivo_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Data Analysis A Select Animal Model (e.g., Xenograft, EAE) B Determine Dosing Regimen & Endpoints A->B C Prepare Test Compound & Vehicle B->C F Administer Treatment C->F D Induce Disease Model (e.g., Cell Implantation, Immunization) E Randomize Animals into Groups D->E E->F G Monitor Animals (e.g., Clinical Score, Weight) F->G H Collect Primary Endpoint Data (e.g., Survival, Tumor Volume) G->H I Harvest Tissues for Secondary Endpoints G->I J Statistical Analysis H->J I->J K Interpret Results & Report J->K

Caption: General workflow for an in vivo efficacy study.

Conclusion and Future Directions

The in vivo evaluation of novel purine analogs is a critical step in the drug development process. By leveraging well-established models such as leukemia xenografts and EAE, and by adhering to rigorous, detailed protocols, researchers can generate the robust data necessary to advance promising candidates toward clinical investigation. As our understanding of the molecular drivers of cancer and autoimmune diseases deepens, so too will our ability to design and test next-generation purine analogs with improved efficacy and safety profiles. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for those at the forefront of this exciting field.

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  • Evaluation of compound effects on EAE development in C57BL/6 mice. (n.d.). Retrieved from [Link]

  • Purine Analogues. (2014, July 14). Retrieved from [Link]

  • Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis. (2022, November 8). Retrieved from [Link]

  • Results from patient-derived xenograft models support co-administration of allopurinol and 6-mercaptopurine to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia. (n.d.). Retrieved from [Link]

  • Establishing human leukemia xenograft mouse models by implanting human bone marrow–like scaffold-based niches. (2016, December 22). Retrieved from [Link]

  • 6-thioguanine: a drug with unrealized potential for cancer therapy. (n.d.). Retrieved from [Link]

  • Comparison of in vivo and in vitro effects of continuous exposure of L1210 cells to 6-thioguanine. (1987, June 15). Retrieved from [Link]

  • Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. (2021, February 12). Retrieved from [Link]

  • 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. (2014, July 1). Retrieved from [Link]

  • Results from patient-derived xenograft models support co-administration of allopurinol and 6-mercaptopurine to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Purine-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within the development of kinase inhibitors and other targeted therapies, purine scaffolds are a cornerstone of medicinal chemistry.[1][2] Their structural resemblance to endogenous nucleosides allows for potent and selective interactions with a variety of biological targets. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. Central to this is metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[3]

This guide provides a comprehensive framework for comparing the metabolic stability of a series of purine-6-carboxylic acid derivatives. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present illustrative data to guide your structure-activity relationship (SAR) studies. Our focus will be on a hypothetical series of N-(purin-6-yl)aminopolymethylene carboxylic acids, inspired by derivatives with demonstrated cytotoxic activity, to provide a tangible context for these evaluations.[4][5]

The Imperative of Metabolic Stability in Purine-Based Drug Discovery

A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a lack of efficacy. Conversely, a compound that is too stable might accumulate and cause off-target toxicity. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes and other oxidoreductases like xanthine oxidase (XO) playing a significant role.[6] Given that purine analogs are substrates for enzymes like XO, understanding their metabolic fate is critical.[6][7] Furthermore, plasma contains esterases and amidases that can hydrolyze labile functional groups.[8]

Therefore, early in vitro assessment of metabolic stability in liver microsomes and plasma is an indispensable tool for identifying metabolically liable sites on a molecule and guiding the design of more robust derivatives.

A Framework for Comparative Analysis

Our comparative analysis will focus on a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, where the length of the polymethylene linker is varied (n=1, 5, 10). We will also consider ester and amide derivatives of the carboxylic acid to explore strategies for modulating metabolic stability.

Table 1: Hypothetical Series of Purine-6-Carboxylic Acid Derivatives for Metabolic Stability Assessment

Compound IDStructureR GroupLinker Length (n)
PCA-1 Purine-NH-(CH2)n-COOH-H1
PCA-2 Purine-NH-(CH2)n-COOH-H5
PCA-3 Purine-NH-(CH2)n-COOH-H10
PCA-3-Me Purine-NH-(CH2)n-COOCH3-CH310
PCA-3-Am Purine-NH-(CH2)n-CONH2-NH210

Experimental Determination of Metabolic Stability

Two fundamental assays form the bedrock of in vitro metabolic stability assessment: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier) and store at -80°C. On the day of the experiment, thaw rapidly in a 37°C water bath and keep on ice.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the NADPH required by CYP enzymes.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

    • Add the test compound to the reaction mixture to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NRS.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction and precipitate proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • t1/2 = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compounds, Microsomes, Buffer, NRS) mix Prepare Reaction Mixture (Microsomes + Buffer + Test Compound) prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NRS pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Workflow for the Liver Microsomal Stability Assay.
Plasma Stability Assay

This assay determines the susceptibility of a compound to hydrolysis by enzymes present in plasma, such as esterases and amidases.

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO.

    • Plasma: Use pooled human plasma and store at -20°C or -80°C. Thaw on the day of the experiment.

    • Quenching Solution: Acetonitrile containing an internal standard.

  • Incubation:

    • Add the test compound to the plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot and add it to the cold quenching solution.

  • Sample Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as in the liver microsomal stability assay.

The half-life (t1/2) in plasma is calculated similarly to the microsomal stability assay by plotting the natural logarithm of the percentage of parent compound remaining versus time.

Illustrative Comparative Data and Structure-Metabolism Relationships

The following tables present hypothetical, yet plausible, data for our series of purine-6-carboxylic acid derivatives. This data is for illustrative purposes to guide the interpretation of experimental results.

Table 2: Illustrative Metabolic Stability in Human Liver Microsomes

Compound IDt1/2 (min)CLint (µL/min/mg protein)Metabolic Liability
PCA-1 > 60< 11.6Low
PCA-2 4515.4Moderate
PCA-3 2527.7High
PCA-3-Me 2824.8High
PCA-3-Am > 60< 11.6Low

Table 3: Illustrative Stability in Human Plasma

Compound IDt1/2 (min)Stability Classification
PCA-1 > 120Stable
PCA-2 > 120Stable
PCA-3 > 120Stable
PCA-3-Me 15Unstable
PCA-3-Am > 120Stable
Interpreting the Structure-Metabolism Relationship
  • Effect of Linker Length: In our illustrative microsomal data, as the lipophilicity increases with the length of the polymethylene linker (from PCA-1 to PCA-3), the metabolic clearance increases. This is a common observation, as more lipophilic compounds often have better access to the active sites of CYP enzymes. The longer alkyl chain in PCA-3 provides a more accessible site for hydroxylation.

  • Modification of the Carboxylic Acid:

    • The methyl ester (PCA-3-Me ) shows high clearance in microsomes, similar to the parent carboxylic acid, suggesting the alkyl chain is still the primary site of metabolism. However, in plasma, the ester is rapidly hydrolyzed by esterases, leading to a short half-life. This highlights the importance of conducting both assays.

    • The primary amide (PCA-3-Am ) is significantly more stable in both microsomes and plasma. Amides are generally more resistant to hydrolysis than esters.[9][10] This modification effectively blocks a potential metabolic soft spot and improves overall stability.

Hypothesized Metabolic Pathways

Based on known purine metabolism, the primary metabolic pathways for these derivatives likely involve oxidation of the purine ring and the alkyl linker.[8][11]

G cluster_pca3 cluster_metabolites PCA_3 Purine-NH-(CH2)10-COOH M1 Hydroxylated Linker Purine-NH-(CH2)9-CH(OH)-(CH2)-COOH PCA_3->M1 CYP-mediated Hydroxylation M2 Oxidized Purine Ring (e.g., 8-oxo derivative) PCA_3->M2 Xanthine Oxidase/ Aldehyde Oxidase M3 N-dealkylation PCA_3->M3 CYP-mediated

Hypothesized metabolic pathways for a purine-6-carboxylic acid derivative.

Conclusion and Future Directions

This guide provides a robust framework for the systematic comparison of the metabolic stability of purine-6-carboxylic acid derivatives. By employing standardized in vitro assays and a logical progression of structural modifications, researchers can efficiently identify metabolically stable candidates with a higher probability of in vivo success. The illustrative data and structure-metabolism relationships discussed herein serve as a starting point for interpreting experimental findings and rationally designing the next generation of purine-based therapeutics. Subsequent steps in the drug discovery cascade would involve metabolite identification studies to confirm the hypothesized metabolic pathways and in vivo pharmacokinetic studies in animal models to validate the in vitro predictions.

References

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. National Institutes of Health. Available at: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PubMed. Available at: [Link]

  • Synthesis of N-(purin-6-yl)amino carboxylic acids 2a–c. (a) Na2CO3,... ResearchGate. Available at: [Link]

  • Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Enzymatic degradation of purines in humans. ResearchGate. Available at: [Link]

  • 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. National Institutes of Health. Available at: [Link]

  • Evolution of the biochemistry underpinning purine alkaloid metabolism in plants. National Institutes of Health. Available at: [Link]

  • In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. National Institutes of Health. Available at: [Link]

  • Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. MDPI. Available at: [Link]

  • Purine Metabolism | Pathway. National Institutes of Health. Available at: [Link]

  • Synthesis and X-ray study of the 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid. PubMed. Available at: [Link]

  • Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients. PubMed. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Royal Society of Chemistry. Available at: [Link]

  • Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine. PubMed. Available at: [Link]

  • Pharmacokinetics of primaquine in man: identification of the carboxylic acid derivative as a major plasma metabolite. PubMed. Available at: [Link]

  • Enzymatic degradation of purines to uric acid (Chaudhary et al. 2013). ResearchGate. Available at: [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

  • Metabolism of 6-methylthiopurine ribonucleoside 5'-phosphate. PubMed. Available at: [Link]

  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 9-Methyl-9H-purine-6-carboxylic acid (CAS No. 1095822-37-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential for ensuring regulatory compliance and protecting the well-being of laboratory personnel and the environment.

Core Principles: Hazard Identification and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is crucial. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway.

Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.[1]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1]
Specific Target Organ Toxicity H335May cause respiratory irritation.[1]

Causality Behind Safety Measures: The identified hazards—oral toxicity and irritation to the skin, eyes, and respiratory tract—mandate the use of comprehensive PPE to prevent any direct contact. The acidic nature of the carboxylic acid group contributes to its irritant properties.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to create a reliable barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[2] Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[2]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[2] Wash hands thoroughly after handling, especially before eating, drinking, or smoking.

The Regulatory Imperative: Managing Chemical Waste

The disposal of laboratory chemicals is not merely a matter of good practice; it is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]

Trustworthiness Through Compliance: Laboratories are classified as hazardous waste generators. This designation carries the legal responsibility to correctly identify, manage, and dispose of chemical waste.[3][4] The first step in this process is waste determination—deciding whether a substance is hazardous.

Given its GHS classifications, this compound must be managed as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[5]

Standard Operating Procedure for Disposal

This protocol provides a self-validating system for the compliant disposal of this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and efficient waste management. It prevents dangerous chemical reactions and simplifies the final disposal process.

  • Action: Collect waste this compound, including any contaminated materials (e.g., weigh boats, wipes), in a designated hazardous waste container.

  • Causality: This compound should be classified as a non-halogenated organic solid waste . It must be kept separate from incompatible waste streams, such as:

    • Strong oxidizing agents.[2]

    • Acids and bases.[6]

    • Halogenated organic solvents.

    • Aqueous waste.

Step 2: Container Selection and Labeling

The waste container serves as the primary containment vessel, and its integrity is non-negotiable.

  • Action: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap) that is in good condition and will not leak.[6][7]

  • Labeling: The container must be labeled immediately upon the first addition of waste.[7] The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The specific hazard(s): "Irritant," "Harmful if Swallowed."

    • The name and location (building/room number) of the generating laboratory.[6]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is a designated location within the laboratory for the short-term storage of hazardous waste.

  • Action: Store the properly labeled waste container in a designated SAA. This area must be at or near the point of generation and under the direct control of laboratory personnel.[6][7]

  • Key Requirements for SAAs:

    • Keep the waste container closed at all times, except when adding waste.[6] This prevents the release of vapors and potential spills.

    • Ensure the container is placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3]

    • Do not accumulate more than 55 gallons of hazardous waste in total within the SAA.[5]

Step 4: Arranging for Final Disposal

The final step is the transfer of waste to trained professionals for disposal.

  • Action: Once the container is full (no more than 90% capacity to allow for expansion[3]), or when the experiment is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS or EH&S) department.[5][7]

  • Causality: EHS personnel are trained to handle, transport, and consolidate waste according to federal, state, and local regulations, ensuring it reaches a licensed treatment, storage, and disposal facility (TSDF).[3] Never transport hazardous waste yourself outside of the laboratory.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste identify 1. Hazard Identification (Irritant, Harmful) start->identify classify 2. Classify as 'Hazardous Waste' identify->classify container 3. Select Compatible Container (e.g., HDPE Bottle) classify->container label 4. Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Lab Information container->label accumulate 5. Store in Designated SAA - Keep Container Closed - Use Secondary Containment label->accumulate pickup 6. Request Pickup from Institutional EHS/EH&S accumulate->pickup end_node End: Compliant Disposal by Licensed Facility pickup->end_node

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital to minimize exposure and environmental impact.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Situation: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For a minor spill that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an appropriate absorbent material from a laboratory spill kit.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a designated hazardous waste container, label it appropriately, and manage it according to the procedures outlined in Section 3.

  • Decontaminate: Clean the spill area thoroughly.

References

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

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Comprehensive Safety and Handling Guide for 9-Methyl-9H-purine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 9-Methyl-9H-purine-6-carboxylic acid. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of your research by mitigating risks of exposure and contamination. This is not merely a list of rules, but a framework for building a culture of safety and precision in your laboratory.

Hazard Analysis: Understanding the Compound

This compound is a purine derivative that requires careful handling due to its potential health effects. A thorough understanding of its hazard profile is the foundation of a robust safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

  • Acute Oral Toxicity: The compound is harmful if swallowed (H302).[1]

  • Skin Irritation: It is known to cause skin irritation upon contact (H315).[1]

  • Serious Eye Irritation: Direct contact with the eyes will cause serious irritation (H319).[1]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation (H335).[1]

Given its nature as a fine powder, the primary risks involve inadvertent inhalation during weighing and transfer, as well as skin and eye contact.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary method for exposure prevention, PPE is a critical final barrier.[2] The selection of appropriate PPE is dictated by the specific hazards of this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesFastened lab coatNot typically required
Weighing & Aliquoting Chemical safety gogglesNitrile gloves (consider double-gloving)Fastened lab coatRequired: Use within a chemical fume hood or other ventilated enclosure.[3][4]
Solution Preparation Chemical safety gogglesNitrile glovesFastened lab coatRequired: Use within a chemical fume hood.[2][5]
Spill Cleanup Chemical safety goggles and face shield[6]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suit (depending on spill size)NIOSH-approved respirator with a particulate filter.[7][8]
Causality of PPE Choices:
  • Eye and Face Protection: Because the compound is a serious eye irritant[1], chemical safety goggles are mandatory to prevent dust particles from entering the eye.[5][8] Regular safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high risk of splashing, such as spill cleanup.[6]

  • Skin Protection: A fastened lab coat protects against incidental contact. Nitrile gloves are recommended as they provide good resistance to a wide range of chemicals, including acids and bases.[5][9] Since this compound causes skin irritation, gloves must be inspected before use and changed immediately if contaminated or every two hours.[3]

  • Respiratory Protection: The primary risk from a powdered solid is inhalation, which can cause respiratory irritation.[1] Therefore, all manipulations of the solid compound, especially weighing, must be performed in a certified chemical fume hood to control the release of airborne particles.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for handling this compound, from receipt to disposal.

Step 1: Preparation and Area Designation
  • Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[5]

  • Designate an Area: Cordon off a specific area for handling the compound, such as a section of a workbench within a fume hood.[3][4]

  • Prepare the Surface: Line the designated work surface with absorbent, leak-proof bench paper. This contains minor spills and simplifies cleanup.[3][4]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and a designated, labeled waste container are within the designated area before handling the chemical.

Step 2: Weighing the Compound
  • Perform in Fume Hood: All weighing operations must be conducted inside a chemical fume hood or a balance enclosure to prevent inhalation of the powder.[3][4]

  • Use Tare Method: To minimize time with an open container, pre-weigh an empty, lidded container. Add the powder to the container inside the hood, close the lid, and then re-weigh the sealed container.[3]

  • Minimize Dust: Handle the powder gently. Use an anti-static gun if the powder is prone to clinging to surfaces.[3] Transfer the powder in small scoops to avoid creating dust clouds.[4]

Step 3: Preparing Solutions
  • Add Solid to Liquid: When dissolving, always add the solid this compound to the solvent slowly. This prevents splashing.

  • Maintain Containment: Keep the solution within the fume hood until the dissolution is complete and the primary container is securely sealed.

  • Labeling: Clearly label the final solution with the chemical name, concentration, date, and appropriate hazard warnings.

Step 4: Decontamination and Cleanup
  • Clean Work Area: After handling is complete, decontaminate the designated work area. Use a wet-cleaning method with a compatible solvent or a HEPA vacuum; never dry sweep, as this can aerosolize the powder.[3][4]

  • Decontaminate Equipment: Wipe down all equipment, including the exterior of containers and the balance, before removing them from the fume hood.[4]

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[10]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Designate & Prepare Work Area in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Powder using Tare Method prep3->weigh Proceed to Handling dissolve Prepare Solution (Solid to Liquid) weigh->dissolve decon Decontaminate Area & Equipment dissolve->decon Proceed to Cleanup waste Dispose of Waste in Labeled Container decon->waste ppe_off Doff PPE waste->ppe_off wash Wash Hands ppe_off->wash end_node End wash->end_node start Start start->prep1

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing. If irritation persists, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill, and only if trained to do so, use an appropriate spill kit to absorb the material. Place the waste in a sealed, labeled container for disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Waste Disposal Protocol

Improper disposal of chemical waste poses a significant environmental and safety risk. A disposal plan must be in place before any procedure begins.[12]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[13] Keep it separate from incompatible materials such as strong bases or oxidizing agents.[8][14]

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and weigh boats, must be placed in a clearly labeled hazardous waste container.[13] The container should be kept closed when not in use.

  • Liquid Waste: Solutions containing this compound must be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Labeling and Pickup: Ensure all waste containers are accurately labeled with their contents and associated hazards. Follow your institution's procedures for hazardous waste pickup.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of scientific work.

References

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